molecular formula C63H83N17O14 B1632629 Kisspeptin-10 CAS No. 374675-21-5

Kisspeptin-10

Numéro de catalogue: B1632629
Numéro CAS: 374675-21-5
Poids moléculaire: 1302.4 g/mol
Clé InChI: RITKWYDZSSQNJI-INXYWQKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kisspeptin-10 is a minimal-sequence, biologically active decapeptide fragment (sequence: YNWNSFGLRF) derived from the KISS1 gene product, functioning as an endogenous ligand for the G-protein-coupled receptor GPR54 (KISS1R) . This potent neuropeptide serves as a critical upstream regulator in the hypothalamic-pituitary-gonadal (HPG) axis, directly stimulating the release of gonadotropin-releasing hormone (GnRH) . Upon binding to GPR54, this compound activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), mobilization of intracellular calcium, and phosphorylation of MAPK/ERK pathways, which ultimately results in the depolarization of GnRH neurons and the secretion of gonadotropins . This product is essential for fundamental and pre-clinical research applications, including the study of pubertal onset mechanisms , the central control of ovulation , and the development of therapies for reproductive disorders such as hypothalamic amenorrhea and polycystic ovary syndrome (PCOS) . Its role extends to investigating the integration of metabolic state and reproductive function, as kisspeptin neurons are responsive to energy balance and interact with hypothalamic feeding circuits . Furthermore, due to its origin as a metastasis suppressor, this compound remains a vital tool for exploring molecular pathways in cancer research . Presented as a high-purity, lyophilized powder, this product is intended for research purposes only in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKWYDZSSQNJI-INXYWQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374675-21-5
Record name Kisspeptin-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kisspeptin-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Role of Kisspeptin-10 in the Neuroendocrine Control of Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-10, a decapeptide product of the KISS1 gene, has emerged as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a critical component in the neuroendocrine control of reproduction.[1][2][3] Acting as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as KISS1R, this compound is a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion.[1][4] This stimulation of GnRH neurons is the primary mechanism through which kisspeptin governs the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. Inactivating mutations in the KISS1R gene are associated with hypogonadotrophic hypogonadism, underscoring the indispensable role of the kisspeptin signaling system in pubertal onset and reproductive health. This technical guide provides an in-depth overview of the core functions of this compound, its signaling pathways, quantitative effects on hormone secretion, and detailed experimental protocols for its study.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to its cognate receptor, GPR54 (KISS1R), which is predominantly expressed on GnRH neurons. This ligand-receptor interaction initiates a cascade of intracellular signaling events. The GPR54 receptor is coupled to Gαq subunits. Upon activation by this compound, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The increase in intracellular calcium and activation of other downstream kinases, such as extracellular signal-regulated kinases (ERK1/2) and p38 MAP kinases, ultimately leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.

Recent studies have also indicated the involvement of other signaling molecules, including AKT, mTOR, and STAT5, in the downstream effects of this compound/GPR54 activation in various cell types.

Kisspeptin10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR54 GPR54 (KISS1R) This compound->GPR54 Gaq Gαq GPR54->Gaq PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Mobilization IP3->Ca2_release PKC PKC DAG->PKC GnRH_release GnRH Release Ca2_release->GnRH_release ERK_MAPK ERK/MAPK Activation PKC->ERK_MAPK ERK_MAPK->GnRH_release

This compound signaling pathway in GnRH neurons.

Quantitative Effects on Hormone Secretion

Administration of this compound has been shown to potently stimulate the HPG axis, leading to a dose-dependent increase in gonadotropin and testosterone levels. The following tables summarize key quantitative data from studies in both human and animal models.

Table 1: Effects of Intravenous Bolus this compound in Healthy Men
Dose (µg/kg)Peak LH Increase (IU/L)Time to Peak LHPeak FSH Increase (IU/L)Reference
0.01---
0.03---
0.1---
0.3Significant Increase-Significant Increase
1.04.1 ± 0.4 to 12.4 ± 1.730 minSignificant Increase
3.0Reduced response vs. 1 µg/kg-No significant increase
Table 2: Effects of Continuous Intravenous Infusion of this compound in Healthy Men
Infusion Rate (µg/kg·h)Duration (h)Mean LH Increase (IU/L)Mean Testosterone Increase (nmol/L)LH Pulse Frequency Increase (pulses/h)Reference
1.595.2 ± 0.8 to 14.1 ± 1.7-0.7 ± 0.1 to 1.0 ± 0.2
4.022.55.4 ± 0.7 to 20.8 ± 4.916.6 ± 2.4 to 24.0 ± 2.5Obscured by high secretion
Table 3: Effects of this compound Administration in Rodent Models
SpeciesAdministration RouteDoseLH ResponseFSH ResponseTestosterone ResponseReference
Adult Male RatIntracerebroventricular3 nmolSignificant increase at 10, 20, 60 minSignificant increase at 60 minSignificant increase at 20, 60 min
Adult Male RatIntraperitoneal300 nmolSignificant increaseSignificant increaseSignificant increase
Ovariectomized RatIntravenous7.5, 35, 100 nmolDose-dependent increase--

Note: The variability in responses can be attributed to differences in experimental design, species, and the physiological state of the subjects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's role in reproduction.

Protocol 1: Intravenous (IV) Bolus Administration of this compound in Humans

Objective: To assess the acute dose-response effect of this compound on gonadotropin secretion.

Materials:

  • This compound (pharmaceutical grade)

  • Sterile saline (0.9% NaCl) for injection

  • Indwelling intravenous cannulas

  • Blood collection tubes (e.g., EDTA or serum separator tubes)

  • Centrifuge

  • Freezer (-20°C or -80°C) for sample storage

  • Hormone assay kits (e.g., ELISA, RIA) for LH and FSH

Procedure:

  • Subject Preparation: Healthy male volunteers are recruited after obtaining informed consent and ethical approval. Subjects should fast overnight to minimize metabolic variability.

  • Cannulation: An indwelling intravenous cannula is inserted into a forearm vein for blood sampling and another in the contralateral arm for this compound administration.

  • Baseline Blood Sampling: Blood samples are collected at regular intervals (e.g., -60, -45, -30, -20, -10, and 0 minutes) prior to this compound administration to establish baseline hormone levels.

  • This compound Administration: A single intravenous bolus of this compound, dissolved in sterile saline, is administered at a specific dose (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, or 3.0 µg/kg). A vehicle (saline) only injection serves as a control.

  • Post-Administration Blood Sampling: Blood samples are collected at frequent intervals (e.g., 10, 20, 30, 45, 60, 75, and 90 minutes) after administration to capture the hormonal response.

  • Sample Processing and Storage: Blood samples are centrifuged to separate plasma or serum, which is then aliquoted and stored at -20°C or -80°C until hormone analysis.

  • Hormone Analysis: Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations are measured using validated immunoassays.

  • Data Analysis: The change in hormone levels from baseline is calculated. The area under the curve (AUC) can be determined to quantify the total hormone release. Statistical analysis is performed to assess dose-dependency.

Experimental_Workflow_IV_Bolus cluster_prep Preparation cluster_sampling Sampling and Administration cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Consent) Cannulation IV Cannulation (Bilateral) Subject_Prep->Cannulation Baseline_Sampling Baseline Blood Sampling (-60 to 0 min) Cannulation->Baseline_Sampling KP10_Admin IV Bolus Administration (this compound or Vehicle) Baseline_Sampling->KP10_Admin Post_Admin_Sampling Post-Administration Sampling (10 to 90 min) KP10_Admin->Post_Admin_Sampling Sample_Processing Sample Processing (Centrifugation, Aliquoting) Post_Admin_Sampling->Sample_Processing Storage Storage (-80°C) Sample_Processing->Storage Hormone_Assay Hormone Assay (LH, FSH) Storage->Hormone_Assay Data_Analysis Data Analysis (AUC, Statistical Tests) Hormone_Assay->Data_Analysis

Experimental workflow for IV bolus administration of this compound.
Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Rodents

Objective: To investigate the central effects of this compound on the HPG axis, bypassing the blood-brain barrier.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Guide cannulas and internal injectors

  • Dental cement

  • Surgical instruments

  • Blood collection supplies (e.g., tail vein nick or cardiac puncture)

Procedure:

  • Surgical Cannula Implantation: Adult male rats are anesthetized and placed in a stereotaxic apparatus. A guide cannula is surgically implanted into a lateral cerebral ventricle using predetermined coordinates. The cannula is secured with dental cement. Animals are allowed to recover for a week.

  • This compound Administration: On the day of the experiment, an internal injector connected to a microsyringe is inserted into the guide cannula. A small volume of this compound dissolved in aCSF (e.g., 3 nmol in 5 µl) is infused into the ventricle over a short period. Control animals receive an equivalent volume of aCSF.

  • Blood Sampling: Blood samples are collected at specified time points (e.g., 10, 20, and 60 minutes post-injection) via a tail vein nick or, for a terminal experiment, via cardiac puncture.

  • Hormone Analysis: Plasma is separated and analyzed for LH, FSH, and testosterone concentrations using rodent-specific immunoassays.

  • Verification of Cannula Placement: After the experiment, animals are euthanized, and dye is injected through the cannula to verify its correct placement in the ventricle.

Discussion and Future Directions

The evidence overwhelmingly supports the role of this compound as a potent upstream regulator of the HPG axis. Its primary action is the stimulation of GnRH neurons, leading to the pulsatile release of gonadotropins. This makes the Kisspeptin-GPR54 system a promising target for the development of novel therapeutics for reproductive disorders, including infertility and precocious or delayed puberty.

Future research should focus on several key areas:

  • Long-term effects: While acute administration of this compound is stimulatory, continuous exposure can lead to desensitization of the GPR54 receptor. Further studies are needed to understand the mechanisms of desensitization and to develop intermittent dosing strategies that maintain efficacy.

  • Sex-specific differences: The response to this compound can be sexually dimorphic, with women in the follicular phase of their menstrual cycle showing a blunted response compared to men and women in the preovulatory phase. Elucidating the hormonal and neuronal basis of these differences is crucial for clinical applications.

  • Development of Kisspeptin analogs: The development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and oral bioavailability, will be essential for their therapeutic utility. The creation of potent and specific antagonists is also valuable for both research and potential clinical applications where suppression of the HPG axis is desired.

References

The Kisspeptin-10 Signaling Pathway: A Technical Guide to a Master Regulator of Reproduction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kisspeptins, a family of peptides encoded by the KISS1 gene, have emerged as indispensable regulators of the reproductive axis.[1][2] The smallest bioactive fragment, Kisspeptin-10 (KP-10), comprises the C-terminal ten amino acids and retains the full biological activity of its larger counterparts.[3][4] It exerts its effects by binding to a G-protein coupled receptor known as KISS1R (also GPR54), initiating a cascade of intracellular events with profound downstream physiological consequences. Originally identified for its role in suppressing cancer metastasis, the Kisspeptin/KISS1R system is now recognized as the master gatekeeper of puberty and a critical modulator of gonadotropin secretion. This technical guide provides an in-depth exploration of the KP-10 signaling pathway, its downstream effects, quantitative parameters, and the experimental methodologies used to elucidate its function.

Core Signaling Pathway of this compound

The binding of this compound to its cognate receptor, KISS1R, primarily activates the canonical Gαq/11 signaling pathway. This interaction triggers a well-defined sequence of intracellular events, leading to cellular activation.

  • Receptor Activation and G-Protein Coupling: this compound binds to the seven-transmembrane domain KISS1R, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gq/11 alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This sustained increase in intracellular calcium is a hallmark of KP-10 signaling.

  • Protein Kinase C (PKC) Activation: Concurrently, DAG activates protein kinase C (PKC), which phosphorylates a multitude of downstream target proteins.

  • MAPK Cascade Activation: The combined action of increased intracellular Ca2+ and PKC activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, most notably extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.

Beyond the primary Gαq/11 pathway, KP-10 signaling can also engage other pathways, such as the Phosphatidylinositol-3-Kinase (PI3K)/Akt and STAT5 pathways, in a cell-type-specific manner.

dot cluster_membrane Plasma Membrane cluster_cytosol Cytosol KP10 This compound KISS1R KISS1R (GPR54) KP10->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates Response Cellular Response MAPK->Response

Caption: Core this compound signaling cascade via the Gαq/11 pathway.

Downstream Effects of this compound Signaling

The intracellular cascade initiated by KP-10 translates into significant physiological outcomes, primarily centered on the regulation of the reproductive system.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The most profound effect of KP-10 is the potent stimulation of the HPG axis. This is achieved through direct action on Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.

  • GnRH Neuron Activation: KP-10 signaling causes a remarkable and prolonged depolarization of GnRH neurons. This leads to an increase in their firing rate, which is the obligatory signal for the pulsatile release of GnRH into the hypophyseal portal system.

  • Gonadotropin Release: GnRH travels to the anterior pituitary gland, where it stimulates gonadotrope cells to secrete Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH). Intravenous administration of KP-10 in humans results in a rapid, dose-dependent increase in serum LH.

  • Sex Steroid Production: The surge in LH stimulates the gonads (testes in males, ovaries in females) to produce sex steroids. In men, KP-10 infusion leads to a significant rise in serum testosterone.

  • Puberty and Fertility: This entire pathway is essential for the onset of puberty, the regulation of the menstrual cycle, and the maintenance of fertility. Inactivating mutations in the KISS1R gene lead to a failure to undergo puberty, a condition known as hypogonadotropic hypogonadism.

HPG_Axis_Flow KP10 This compound Hypothalamus Hypothalamus (GnRH Neurons) KP10->Hypothalamus Stimulates GnRH Pulsatile GnRH Release Hypothalamus->GnRH Pituitary Anterior Pituitary (Gonadotropes) GnRH->Pituitary Stimulates Gonadotropins LH & FSH Secretion Pituitary->Gonadotropins Gonads Gonads (Testes/Ovaries) Gonadotropins->Gonads Stimulate Steroids Sex Steroid Production (Testosterone/Estrogen) Gonads->Steroids Physiology Puberty Onset Fertility Regulation Steroids->Physiology

Caption: Downstream effects of this compound on the HPG axis.
Other Physiological Roles

  • Metastasis Suppression: The KISS1 gene was originally named for its ability to suppress melanoma metastasis. KP-10 signaling can limit cancer cell motility and proliferation.

  • Energy Homeostasis: Kisspeptin neurons can act as a bridge between energy balance and reproduction. KP-10 has been shown to modulate the expression and release of neuropeptides involved in appetite control, such as Neuropeptide Y (NPY).

  • Cardiovascular Effects: Kisspeptins are potent vasoconstrictor compounds and can induce contractions in myocardial cells.

  • Lactation: In bovine mammary epithelial cells, KP-10 has been shown to induce the synthesis of β-casein, a major milk protein, via the KISS1R and its downstream pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound signaling and its effects, compiled from various studies.

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound

ParameterSpeciesReceptorValueSource
pKi HumanKISS1R8.60 - 10.46
pKd HumanKISS1R8.70
pKi RatKISS1R8.80 - 10.24
EC50 (Ca2+ Mobilization) HumanKISS1R1.6 x 10⁻⁷ M
EC50 (IP Accumulation) HumanKISS1R3.0 x 10⁻⁶ M

Table 2: In Vivo Effects of this compound Administration

SpeciesAdministrationDoseEffectSource
Human (Male) IV Bolus1.0 µg/kgMaximal stimulation of serum LH (4.1 to 12.4 IU/liter)
Human (Male) IV Infusion4.0 µg/kg·hIncreased mean LH (5.4 to 20.8 IU/liter); Increased Testosterone (16.6 to 24.0 nmol/liter)
Human (Male) IV Infusion1.5 µg/kg·hIncreased LH pulse frequency (0.7 to 1.0 pulses/h)
Rat (Male) IV Bolus0.3 nmol/kgRobust LH bursts
Rat (Male) ICV1 nmol~2-fold increase in hypothalamic GnRH mRNA
Mouse (Male) ICV10-100 nMDirect depolarization of >90% of GnRH neurons (adult)

Table 3: Effects of this compound on Gene Expression and Secretion In Vitro

Cell LineConcentrationDurationEffectSource
GT1-7 (GnRH) 1 and 10 nM30 minSignificant stimulation of GnRH release
GT1-7 (GnRH) 10 nM24 hUpregulation of GnRH mRNA levels
Hypo-E22 (Hypothalamic) 100 nM - 10 µM-Increased NPY gene expression
bMECs (Bovine Mammary) 100 nM-Significant increase in β-casein (CSN2) synthesis

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the KP-10 signaling pathway. Below are protocols for key experiments.

Protocol 1: Intracellular Calcium Imaging

This method measures the change in cytosolic free calcium concentration following receptor activation.

  • Cell Preparation: Primary GnRH neurons or immortalized cell lines (e.g., GT1-7) are cultured on poly-L-lysine-coated coverslips.

  • Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM) or Fura Red, typically at 1 µM for 60 minutes at 37°C.

  • Imaging Setup: The coverslip is placed in an imaging bath on an inverted microscope equipped for fluorescence imaging. The bath is perfused with a physiological salt solution.

  • Stimulation and Recording: A baseline fluorescence is recorded before perfusing the bath with a solution containing KP-10 (e.g., 30-100 nM). Changes in fluorescence intensity, which correlate with intracellular Ca2+ concentration, are recorded over time.

  • Use of Inhibitors (Optional): To dissect the source of the calcium signal, specific channel blockers can be used. For example, tetrodotoxin (TTX) to block voltage-gated sodium channels or SKF96365 to inhibit receptor-mediated calcium entry.

Protocol 2: ERK1/2 Phosphorylation Assay via Western Blotting

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

  • Cell Culture and Serum Starvation: Cells (e.g., HEK-293 transfected with KISS1R, or hypothalamic cell lines) are grown to confluence in 6-well plates. To reduce basal phosphorylation levels, cells are serum-starved for 6-12 hours prior to the experiment.

  • Ligand Stimulation: Cells are stimulated with various concentrations of KP-10 for a predetermined time course (e.g., 5-60 minutes). A "0 min" or vehicle-only control is included.

  • Cell Lysis: The stimulation is stopped by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Cells are scraped and the lysate is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein (10-20 µg) are resolved on an SDS-PAGE gel and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% BSA) and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize the data, the membrane is stripped of antibodies and then re-probed with a primary antibody that detects total ERK1/2. The ratio of p-ERK to total ERK is then calculated.

Western_Blot_Workflow cluster_prep Cell & Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A 1. Cell Culture & Serum Starvation B 2. KP-10 Stimulation A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Ab Incubation (anti-p-ERK) G->H I 9. Secondary Ab Incubation H->I J 10. Detection (ECL) I->J K 11. Membrane Stripping J->K L 12. Re-probe for Total ERK K->L M 13. Densitometry Analysis (p-ERK / Total ERK) L->M

Caption: Experimental workflow for an ERK1/2 Phosphorylation Western Blot assay.
Protocol 3: In Vivo Hormone Response in Rodents

This protocol assesses the effect of KP-10 on the HPG axis in a live animal model.

  • Animal Model: Adult male rats or mice are used. Animals are acclimatized and housed under standard conditions.

  • Cannulation (Optional): For serial blood sampling, animals may be fitted with jugular vein cannulas to allow for stress-free sample collection.

  • KP-10 Administration: KP-10 is administered via a chosen route. For central effects, intracerebroventricular (i.c.v.) injection is used. For systemic effects, intravenous (i.v.) or intraperitoneal (i.p.) injections are common. Doses are typically in the nmol/kg range. A vehicle control group (e.g., saline) is essential.

  • Blood Sampling: Blood samples are collected at baseline (t=0) and at various time points post-injection (e.g., 10, 20, 30, 60, 90 minutes).

  • Hormone Analysis: Plasma is separated from the blood samples. The concentrations of LH, FSH, and testosterone are measured using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Hormone levels at each time point are compared between the KP-10 treated group and the vehicle control group using appropriate statistical tests.

Conclusion

The this compound signaling pathway represents a cornerstone of reproductive neuroendocrinology. Its activation of the KISS1R receptor triggers a robust Gαq/11-mediated cascade, leading to the profound depolarization of GnRH neurons and the subsequent activation of the entire HPG axis. The quantitative data consistently demonstrate its high potency both in vitro and in vivo. The detailed experimental protocols outlined provide a framework for researchers to further investigate the nuanced roles of this critical peptide. A thorough understanding of this pathway is not only fundamental to reproductive biology but also holds significant therapeutic potential for treating disorders of puberty, infertility, and certain types of cancer.

References

The Kisspeptin/KISS1R Signaling System: The Gatekeeper of Puberty

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physiological Significance of Kisspeptin-10 in Puberty Onset

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The onset of puberty, a complex neuroendocrine process, is orchestrated by the reactivation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. For decades, the precise trigger for this reawakening remained elusive. The discovery of kisspeptin, a neuropeptide product of the KISS1 gene, and its receptor, KISS1R (GPR54), revolutionized the field of reproductive biology. It is now unequivocally established that kisspeptin signaling is the master controller of puberty onset. This compound, the shortest biologically active isoform, acts as a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH), thereby initiating the cascade of hormonal events that culminate in sexual maturation. This guide provides a comprehensive technical overview of the role of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

The reproductive system is governed by the HPG axis, which remains largely quiescent during childhood. The initiation of puberty is marked by a significant increase in the pulsatile secretion of GnRH from the hypothalamus. This, in turn, stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which drive gonadal development and sex steroid production.

The discovery that inactivating mutations in the KISS1R gene (also known as GPR54) cause a failure of pubertal maturation, a condition known as hypogonadotropic hypogonadism, provided the first definitive evidence of this system's crucial role. Conversely, activating mutations in KISS1 or KISS1R have been identified in patients with central precocious puberty.

Kisspeptins are a family of peptides derived from the KISS1 gene, which includes Kisspeptin-54, -14, -13, and -10. This compound represents the C-terminal decapeptide and is the minimum sequence required for full biological activity. These peptides act as the endogenous ligands for the G protein-coupled receptor KISS1R.

Hypothalamic kisspeptin neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly synapse with GnRH neurons. This anatomical arrangement positions the kisspeptin system as a pivotal upstream regulator of the HPG axis, integrating various permissive signals, such as metabolic cues (e.g., leptin) and steroid feedback, to time the onset of puberty.

Mechanism of Action: From Neuropeptide to Neuronal Firing

This compound is arguably the most potent known stimulator of GnRH neurons. Its action is direct, rapid, and essential for the pubertal increase in GnRH pulsatility.

  • Binding and G-Protein Activation: this compound binds to the KISS1R on the surface of GnRH neurons. This receptor is coupled to the Gαq protein.

  • Intracellular Cascade: Receptor activation initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Calcium Mobilization: This hydrolysis generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Ion Channel Modulation & Depolarization: The rise in intracellular Ca2+ and other downstream signals modulate multiple ion channels. This includes the opening of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the closure of inwardly rectifying potassium (Kir) channels.

  • Neuronal Firing: The net effect of these ionic changes is a profound and sustained depolarization of the GnRH neuron's membrane potential, leading to a dramatic increase in its firing rate of action potentials.

  • GnRH Release: This intense electrical activity triggers the pulsatile release of GnRH into the hypophyseal portal circulation, thereby activating the downstream pituitary-gonadal axis.

The stimulatory effect of kisspeptin is blocked by GnRH antagonists, confirming that its primary physiological action is upstream of GnRH secretion.

Quantitative Data on this compound Action

The potent effects of this compound have been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.

Table 3.1: Effects of Exogenous this compound on Gonadotropin Release

Species/ConditionThis compound Dose & RouteKey Outcome (Peak Hormone Levels)Citation(s)
Healthy Men (Human)0.3 nmol/kg (IV bolus)Significant elevation in serum LH.
Healthy Men (Human)1.0 nmol/kg (IV bolus)Significant elevation in serum FSH.
Preovulatory Women (Human)10 nmol/kg (IV bolus)Significant elevation in serum LH and FSH.
Follicular Phase Women (Human)Up to 10 nmol/kg (IV bolus)No significant alteration in gonadotropins observed.
Prepubertal Ewes1 mg (IV)Significant increase in LH secretion, peaking at 30 min post-injection.
Prepubertal Buffaloes10 µg/kg (IV)LH increased from basal to 36.28 ± 8.66 ng/ml; no significant FSH change.
Adult Male Lions1 µg/kg (IV)Robust LH and testosterone response.

Table 3.2: Electrophysiological Responses of GnRH Neurons to this compound

Species/ModelThis compound ConcentrationPercentage of Responding NeuronsElectrophysiological EffectCitation(s)
Adult Male & Female Mice10-100 nM>90%Potent, long-lasting depolarization and intense firing.
Adult Male & Female Mice100 nM~75%6.4 mV mean depolarization; 87% mean increase in firing rate.
Juvenile Mice (P8-P19)10-100 nM27%Reduced responsiveness compared to adults.
Prepubertal Mice (P26-P33)10-100 nM44%Intermediate responsiveness, increasing with development.

Key Experimental Methodologies

The elucidation of kisspeptin's role has been dependent on a range of sophisticated experimental techniques. Detailed below are generalized protocols for three cornerstone methodologies.

Protocol: In Vivo Assessment of HPG Axis Activation by this compound

Objective: To determine the effect of peripherally administered this compound on circulating gonadotropin levels in a research subject.

  • Subject Preparation: Subjects (e.g., healthy human volunteers, non-human primates, rodents) are acclimated. An intravenous (IV) catheter is placed in a suitable vein (e.g., cephalic, jugular) for blood sampling and administration.

  • Baseline Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) for a baseline period (e.g., 60-70 minutes) to establish basal hormone levels.

  • This compound Administration: A sterile, pyrogen-free solution of this compound is administered as an IV bolus at a predetermined dose (e.g., 0.3 - 10 nmol/kg). A vehicle (e.g., saline) is used for control subjects/visits.

  • Post-Administration Sampling: Blood sampling continues at the same regular intervals for a defined period (e.g., 2-4 hours) to capture the hormonal response over time.

  • Sample Processing: Blood is collected into appropriate tubes (e.g., EDTA tubes), centrifuged to separate plasma, and stored at -80°C until analysis.

  • Hormone Analysis: Plasma concentrations of LH and FSH are quantified using validated immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Analysis: Hormone concentration data are plotted against time. Parameters such as peak concentration, time to peak, and area under the curve (AUC) are calculated and compared between treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol: Perforated-Patch Electrophysiological Recording from GnRH Neurons

Objective: To measure the direct effect of this compound on the membrane potential and firing rate of GnRH neurons in vitro.

  • Animal Model: A transgenic mouse line expressing a fluorescent reporter (e.g., Green Fluorescent Protein, GFP) under the control of the GnRH promoter is typically used to allow for visual identification of GnRH neurons.

  • Brain Slice Preparation: The mouse is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 250 µm thick) containing the preoptic area are prepared using a vibratome.

  • Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope equipped with fluorescence and infrared differential interference contrast (IR-DIC) optics. The slice is continuously perfused with oxygenated aCSF at 32-34°C.

  • Neuron Identification: A GFP-expressing GnRH neuron is identified under fluorescence.

  • Perforated-Patch Recording: A glass micropipette filled with an internal solution containing a pore-forming agent (e.g., nystatin or gramicidin) is advanced to the cell body. A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The pore-forming agent slowly permeabilizes the membrane patch, allowing for electrical access without dialyzing the cell's intracellular contents.

  • Baseline Recording: The neuron's resting membrane potential and spontaneous firing rate are recorded in current-clamp mode.

  • This compound Application: this compound (e.g., 100 nM) is applied to the slice via the perfusion bath for a short duration (e.g., 2-4 minutes).

  • Response Recording: Changes in membrane potential and firing frequency are recorded continuously during and after peptide application. The response to kisspeptin is often prolonged, lasting many minutes.

  • Data Analysis: The magnitude of depolarization (mV) and the change in firing frequency (Hz) are quantified and analyzed.

Protocol: In Situ Hybridization (ISH) for Kiss1 mRNA

Objective: To localize and quantify the expression of Kiss1 messenger RNA in hypothalamic tissue sections.

  • Tissue Preparation: Anesthetized animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution.

  • Sectioning: The cryoprotected brain is frozen, and coronal sections (e.g., 20-30 µm) are cut on a cryostat. Sections are mounted onto coated microscope slides.

  • Probe Synthesis: An antisense RNA probe complementary to the Kiss1 mRNA sequence is synthesized via in vitro transcription. The probe is labeled with a detectable marker, such as digoxigenin (DIG) or a radioactive isotope (e.g., ³⁵S). A sense probe is also prepared as a negative control.

  • Hybridization: Slides are pretreated to enhance probe permeability. The labeled probe is diluted in a hybridization buffer and applied to the tissue sections. Slides are incubated overnight in a humidified chamber at an elevated temperature (e.g., 65°C) to allow the probe to bind specifically to the target mRNA.

  • Washing: A series of stringent washes are performed to remove any non-specifically bound probe.

  • Detection:

    • For DIG-labeled probes: Sections are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP). A chromogenic substrate (e.g., NBT/BCIP) is then added, which produces a colored precipitate at the site of probe binding.

    • For radioactive probes: Slides are dipped in photographic emulsion and stored in the dark for exposure. After developing, silver grains are visible over cells expressing the target mRNA.

  • Imaging and Analysis: Slides are imaged under a microscope. The number of labeled cells and/or the signal intensity can be quantified in specific brain regions (e.g., ARC, AVPV) to compare expression levels between different experimental groups (e.g., juvenile vs. adult).

Visualization of Key Pathways and Workflows

Kisspeptin Signaling in the HPG Axis

HPG_Axis Figure 1: this compound Signaling Pathway for Puberty Onset cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Kisspeptin_Neuron Kisspeptin Neuron (ARC/AVPV) GnRH_Neuron GnRH Neuron Kisspeptin_Neuron->GnRH_Neuron this compound Gonadotroph Gonadotroph Cell GnRH_Neuron->Gonadotroph GnRH (pulsatile) Gonads Testes / Ovaries Gonadotroph->Gonads LH / FSH Sex_Steroids Sex Steroids (Testosterone, Estradiol) Gonads->Sex_Steroids Synthesis Pubertal_Cues Permissive Cues (Metabolic Signals, etc.) Pubertal_Cues->Kisspeptin_Neuron + Sex_Steroids->Kisspeptin_Neuron Feedback (-/+) Pubertal_Onset Pubertal Onset & Secondary Sexual Characteristics Sex_Steroids->Pubertal_Onset

Caption: Hierarchical control of puberty by hypothalamic this compound.

Experimental Workflow for Elect

An In-depth Technical Guide to the Interaction of Kisspeptin-10 with the GPR54 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide member of the kisspeptin peptide family, and its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), form a critical signaling system with a pivotal role in reproductive endocrinology.[1][2][3] Initially identified for its role in suppressing cancer metastasis, the this compound/GPR54 pathway is now recognized as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, the onset of puberty and the maintenance of reproductive function.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and GPR54, detailing the associated signaling cascades, quantitative binding and functional data, and the experimental protocols used to elucidate these interactions.

This compound and GPR54: Molecular Interaction

This compound is the minimal peptide sequence derived from the full-length 145-amino acid product of the KISS1 gene that retains maximal activity at the GPR54 receptor. The binding of this compound to GPR54 is a high-affinity interaction that initiates a cascade of intracellular signaling events.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to the GPR54 receptor has been quantified using radioligand binding assays. These assays typically involve the use of a radiolabeled form of a kisspeptin peptide to compete with unlabeled this compound for binding to cells or membranes expressing the GPR54 receptor. The inhibition constant (Ki) is a measure of the affinity of this compound for the receptor.

LigandReceptor SpeciesCell Line/TissueAssay TypeKi (nM)Reference
This compound (human)RatCHO-K1 cells expressing rat GPR54Competition Binding1.59
This compound (human)HumanCHO-K1 cells expressing human GPR54Competition Binding2.33

GPR54-Mediated Signaling Pathways

The activation of GPR54 by this compound triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathway involves the Gαq/11 subunit, but evidence also points to the involvement of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Gαq/11-PLC-Calcium Mobilization Pathway

The canonical signaling pathway activated by the this compound/GPR54 interaction is mediated by the Gαq/11 family of G proteins. This cascade proceeds as follows:

  • Gαq/11 Activation: Upon this compound binding, GPR54 activates the Gαq/11 protein.

  • PLC Activation: The activated α-subunit of Gαq/11 stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

Gq_Pathway kp10 This compound gpr54 GPR54 kp10->gpr54 gaq11 Gαq/11 gpr54->gaq11 Activates plc PLC gaq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Cellular Responses pkc->downstream

Gαq/11-PLC-Calcium Mobilization Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound stimulation of GPR54 also leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling cascade. This pathway is crucial for regulating gene expression and cellular processes like proliferation and differentiation. The activation of ERK1/2 can be initiated through Gαq/11 and PKC, as well as through β-arrestin-dependent mechanisms.

MAPK_Pathway kp10 This compound gpr54 GPR54 kp10->gpr54 pkc PKC gpr54->pkc Activates ras Ras pkc->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription Phosphorylates

MAPK/ERK Signaling Pathway.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Activation of the PI3K/Akt signaling pathway by this compound has also been reported. This pathway is critically involved in cell survival, growth, and metabolism. The precise mechanism of GPR54 coupling to the PI3K/Akt pathway is still under investigation but may involve G protein βγ subunits or transactivation of receptor tyrosine kinases.

PI3K_Akt_Pathway kp10 This compound gpr54 GPR54 kp10->gpr54 pi3k PI3K gpr54->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pip3->akt Recruits pdk1->akt Phosphorylates cellular_processes Cell Survival, Growth, Metabolism akt->cellular_processes

PI3K/Akt Signaling Pathway.
Quantitative Analysis of Functional Responses

The functional potency of this compound in activating these signaling pathways is determined by measuring the concentration required to elicit a half-maximal response (EC50).

Functional AssayCell LineReceptor SpeciesEC50 (nM)Reference
Calcium MobilizationCHO cellsHuman0.24
Calcium MobilizationCHO cellsHuman0.96
Calcium MobilizationCHO cellsRat4.2

Experimental Protocols

The characterization of the this compound/GPR54 interaction relies on a variety of in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to GPR54.

Binding_Assay_Workflow prep Prepare Membranes from GPR54-expressing cells incubate Incubate Membranes with Radiolabeled Kisspeptin and varying concentrations of 'cold' this compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate count Quantify Bound Radioactivity using a Gamma Counter separate->count analyze Analyze Data to Determine IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human or rat GPR54.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein), a fixed concentration of radiolabeled kisspeptin (e.g., [125I]Kisspeptin-54), and a range of concentrations of unlabeled this compound.

    • Incubate the mixture at 30°C for 30-60 minutes with gentle agitation to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the concentration of unlabeled this compound.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPR54 activation.

Calcium_Assay_Workflow plate_cells Plate GPR54-expressing cells in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye stimulate Stimulate cells with varying concentrations of this compound load_dye->stimulate measure Measure fluorescence intensity over time using a plate reader stimulate->measure analyze Analyze data to determine EC50 for calcium mobilization measure->analyze

Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Preparation:

    • Plate GPR54-expressing cells (e.g., CHO or HEK293 cells) in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.

  • Stimulation and Measurement:

    • Prepare a plate with varying concentrations of this compound.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add the this compound solutions to the wells and immediately begin measuring the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) over time.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

ERK_Assay_Workflow treat_cells Treat GPR54-expressing cells with this compound for various time points or concentrations lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells sds_page Separate proteins by size using SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer probe_ab Probe membrane with primary antibodies against phospho-ERK and total ERK transfer->probe_ab detect Detect antibody binding using a secondary antibody and chemiluminescence probe_ab->detect quantify Quantify band intensity to determine the ratio of p-ERK to total ERK detect->quantify

ERK Phosphorylation Western Blot Workflow.

Methodology:

  • Cell Treatment and Lysis:

    • Culture GPR54-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

    • Treat the cells with this compound at various concentrations or for different time points.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

Conclusion

The interaction between this compound and its receptor, GPR54, is a fundamental process in the neuroendocrine control of reproduction. This guide has provided a detailed overview of the molecular and cellular aspects of this interaction, including the primary signaling pathways, quantitative binding and functional data, and the experimental methodologies used for their characterization. A thorough understanding of this system is essential for researchers and drug development professionals seeking to modulate the HPG axis for therapeutic purposes in a range of reproductive and oncological disorders.

References

An In-depth Technical Guide to the Endogenous Production and Regulation of Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous production and regulation of Kisspeptin-10, a critical neuropeptide in the control of reproductive function. This document details its biosynthesis, anatomical localization, and the complex regulatory mechanisms governing its expression and secretion. Furthermore, it presents quantitative data on this compound levels in various physiological states, detailed experimental protocols for its detection and quantification, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

Kisspeptins are a family of peptides encoded by the KISS1 gene. The primary product is a 145-amino acid prepropeptide, which is cleaved into several biologically active peptides, including kisspeptin-54, -14, -13, and the C-terminal decapeptide, this compound. All these peptides share a common C-terminal RF-amide motif and bind to the G protein-coupled receptor, GPR54 (also known as KISS1R), to exert their physiological effects. This compound is the minimal sequence required for full receptor activation and is a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH).

Endogenous Production of this compound

Biosynthesis

The production of this compound begins with the transcription of the KISS1 gene into mRNA, followed by translation into the 145-amino acid prepro-kisspeptin. Through post-translational processing by prohormone convertases, this precursor is cleaved into the 54-amino acid peptide, kisspeptin-54. Further enzymatic cleavage of kisspeptin-54 yields the shorter, fully active fragments, including this compound.

Anatomical Localization

Kisspeptin-producing neurons are primarily located in specific nuclei of the hypothalamus. The distribution of these neurons exhibits some species-specific differences.

  • In rodents , the major populations of kisspeptin neurons are found in the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC) . A smaller population is also present in the periventricular nucleus (PeN)[1].

  • In humans and other primates , kisspeptin neurons are predominantly located in the infundibular nucleus (the human equivalent of the ARC) and the preoptic area (POA) [2].

Beyond the hypothalamus, KISS1 mRNA and kisspeptin immunoreactivity have been detected in other tissues, including the placenta, pituitary, gonads, pancreas, and liver, suggesting broader physiological roles.

Regulation of this compound Expression and Secretion

The expression of the KISS1 gene and the subsequent secretion of kisspeptin are tightly regulated by a complex interplay of hormonal, neural, and metabolic signals.

Hormonal Regulation

Sex steroids are the primary regulators of kisspeptin expression, exerting both positive and negative feedback effects on the hypothalamic-pituitary-gonadal (HPG) axis.

  • Estrogen: In females, estrogen exerts a dual regulatory role. It positively regulates KISS1 expression in the AVPV (in rodents), which is crucial for generating the preovulatory GnRH/LH surge. Conversely, estrogen negatively regulates KISS1 expression in the ARC, contributing to the tonic, pulsatile release of GnRH[3].

  • Testosterone: In males, testosterone, primarily through its conversion to estrogen, exerts a negative feedback effect on kisspeptin expression in the ARC.

Neural Regulation

Kisspeptin neurons in the ARC, often referred to as KNDy neurons, co-express two other neuropeptides: Neurokinin B (NKB) and Dynorphin (Dyn) . These neuropeptides act in an autocrine and paracrine manner to regulate kisspeptin secretion.

  • Neurokinin B (NKB): NKB is stimulatory and is thought to play a role in synchronizing the pulsatile release of kisspeptin.

  • Dynorphin (Dyn): Dynorphin is inhibitory and acts to brake kisspeptin release.

Metabolic Regulation

Metabolic cues, such as leptin and ghrelin, can also influence kisspeptin expression, thereby linking energy status to reproductive function. States of negative energy balance are often associated with suppressed kisspeptin signaling and reproductive function.

Quantitative Data on this compound

The following tables summarize quantitative data on this compound levels and KISS1 mRNA expression under different physiological conditions.

Table 1: Serum Kisspeptin Levels in Humans During Different Phases of the Menstrual Cycle

Menstrual Cycle PhaseSerum Kisspeptin (nmol/l)Reference
Early Follicular264.11 ± 28.42[4]
Preovulatory472.46 ± 17.82[4]
Luteal724.79 ± 36.85

Table 2: Hypothalamic KISS1 mRNA Expression in Rats During the Estrous Cycle (Relative Expression)

Estrous Cycle PhaseRelative KISS1 mRNA ExpressionReference
Proestrus94.62 ± 10.57
Estrus28.61 ± 3.48
Metestrus62.78 ± 7.98
DiestrusNot significantly different from metestrus and proestrus

Table 3: Kisspeptin-Immunoreactivity in Rat Hypothalamic Nuclei

Hypothalamic NucleusKisspeptin-IR (fmol/punch)Reference
Arcuate Nucleus (ARC)47.1 ± 6.2
Anteroventral Periventricular Nucleus (AVPV)7.6 ± 1.3

Table 4: Plasma Kisspeptin Levels in Pregnant vs. Non-Pregnant Women

GroupPlasma Kisspeptin (pmol/L)Reference
Non-Pregnant65 ± 13
Third Trimester Pregnant13,783 ± 864

Signaling Pathways

This compound exerts its effects by binding to its receptor, GPR54. This interaction initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

KisspeptinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin This compound GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds Gq Gq/11 GPR54->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca->GnRH_release Stimulates ERK ERK1/2 Phosphorylation PKC->ERK ERK->GnRH_release Stimulates

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

In Situ Hybridization for Kiss1 mRNA

ISH_Workflow cluster_prep Tissue Preparation cluster_hybrid Hybridization cluster_wash Washing & Detection cluster_analysis Analysis Tissue_Harvest Harvest Tissue Fixation Fix in 4% Paraformaldehyde Tissue_Harvest->Fixation Cryoprotection Cryoprotect in Sucrose Fixation->Cryoprotection Sectioning Cryosectioning (14-20 µm) Cryoprotection->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Hybridization Hybridize with DIG-labeled Kiss1 antisense probe (overnight at 65°C) Prehybridization->Hybridization Stringency_Washes High-Stringency Washes Hybridization->Stringency_Washes Blocking Block with Serum Stringency_Washes->Blocking Antibody_Incubation Incubate with anti-DIG-AP Antibody (overnight at 4°C) Blocking->Antibody_Incubation Detection Develop with NBT/BCIP Substrate Antibody_Incubation->Detection Imaging Microscopy and Imaging Detection->Imaging Quantification Quantify Signal Intensity Imaging->Quantification

Detailed Protocol:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a series of sucrose solutions (10%, 20%, and 30% in PBS) at 4°C until the tissue sinks.

    • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

    • Cut 14-20 µm coronal sections using a cryostat and mount on charged glass slides.

  • Probe Preparation:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for Kiss1 using in vitro transcription from a linearized plasmid containing the Kiss1 cDNA.

  • Hybridization:

    • Air-dry the sections and fix with 4% PFA.

    • Treat with proteinase K to improve probe penetration.

    • Acetylate the sections to reduce background staining.

    • Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.

    • Hybridize with the DIG-labeled Kiss1 probe overnight in a humidified chamber at 65°C.

  • Washing and Detection:

    • Perform a series of high-stringency washes in saline-sodium citrate (SSC) buffer at 65°C to remove unbound probe.

    • Block non-specific binding sites with blocking solution (e.g., 10% normal sheep serum in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the sections with an alkaline phosphatase (AP)-conjugated anti-DIG antibody overnight at 4°C.

    • Wash the sections in TBST.

    • Develop the signal using a chromogenic substrate such as NBT/BCIP until the desired color intensity is reached.

  • Analysis:

    • Dehydrate the sections, clear with xylene, and coverslip.

    • Image the sections using a bright-field microscope and quantify the signal intensity using image analysis software.

Immunohistochemistry (IHC) for Kisspeptin

IHC_Workflow cluster_prep Tissue Preparation & Antigen Retrieval cluster_stain Staining cluster_analysis Analysis Tissue_Prep Prepare Paraffin-Embedded or Frozen Sections Deparaffinization Deparaffinize and Rehydrate (for paraffin sections) Tissue_Prep->Deparaffinization Antigen_Retrieval Heat-Induced Antigen Retrieval (e.g., citrate buffer) Deparaffinization->Antigen_Retrieval Blocking Block Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Incubate with Primary Antibody (anti-Kisspeptin) Blocking->Primary_Ab Secondary_Ab Incubate with Biotinylated Secondary Antibody Primary_Ab->Secondary_Ab Detection Incubate with HRP-Streptavidin and develop with DAB Secondary_Ab->Detection Counterstain Counterstain with Hematoxylin Detection->Counterstain Dehydrate_Mount Dehydrate and Mount Counterstain->Dehydrate_Mount Imaging Microscopy and Imaging Dehydrate_Mount->Imaging

Detailed Protocol:

  • Tissue Preparation and Antigen Retrieval:

    • Prepare 5-10 µm sections from paraffin-embedded or frozen tissue blocks.

    • For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

    • Perform heat-induced antigen retrieval by incubating the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Staining:

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-30 minutes.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate with a primary antibody against Kisspeptin overnight at 4°C.

    • Wash with PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated streptavidin complex for 1 hour.

    • Develop the signal with a diaminobenzidine (DAB) substrate kit.

  • Analysis:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip.

    • Examine the sections under a light microscope to visualize Kisspeptin immunoreactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

ELISA_Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Detection cluster_analysis Analysis Prepare_Reagents Prepare Standards, Samples, and Reagents Add_Samples Add Standards and Samples to Antibody-Coated Plate Prepare_Reagents->Add_Samples Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples->Add_Detection_Ab Incubate1 Incubate Add_Detection_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add HRP-Streptavidin Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate in Dark Add_Substrate->Incubate3 Add_Stop_Solution Add Stop Solution Incubate3->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Concentration Calculate Sample Concentration Generate_Curve->Calculate_Concentration

Detailed Protocol (based on a typical sandwich ELISA kit):

  • Assay Preparation:

    • Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

    • Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with an anti-Kisspeptin antibody.

  • Incubation and Detection:

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the wells four times with the provided wash buffer.

    • Add 100 µL of HRP-conjugated streptavidin to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells four times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes in the dark at room temperature.

    • Add 50 µL of stop solution to each well.

  • Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a pivotal regulator of the reproductive axis, with its production and secretion being meticulously controlled by a network of hormonal, neural, and metabolic factors. Understanding the intricacies of its endogenous regulation is paramount for the development of novel therapeutic strategies for reproductive disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in this dynamic field.

References

A Technical Guide to the KISS1 Gene and its Role in the Production of Kisspeptin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The KISS1 gene, initially identified for its role in suppressing cancer metastasis, is now recognized as a critical upstream regulator of the reproductive axis. Its protein products, the kisspeptin peptides, are the endogenous ligands for the G protein-coupled receptor, KISS1R (also known as GPR54). Activation of KISS1R in the hypothalamus triggers a signaling cascade that potently stimulates the synthesis and secretion of Gonadotropin-Releasing Hormone (GnRH), the master hormone controlling the reproductive system. This intricate interplay governs the onset of puberty, the regulation of gonadotropin secretion, and overall fertility. This technical guide provides an in-depth exploration of the KISS1 gene, the biosynthesis of its peptide products, the molecular signaling pathways they activate, and their physiological significance. It includes a compilation of quantitative data and detailed experimental protocols relevant to the study of the KISS1/KISS1R system.

The KISS1 Gene: Genomic Structure and the Preproprotein

The human KISS1 gene is located on the long arm of chromosome 1 at position 1q32.1.[1][2][3] It consists of four exons, with the final two exons encoding the precursor protein.[4][5] This gene was first identified as a metastasis suppressor in malignant melanoma, a function that gave its primary protein product the original name "metastin".

Transcription and translation of the KISS1 gene produce a 145-amino acid prepro-kisspeptin. This precursor protein contains a signal peptide and several cleavage sites that are essential for its subsequent processing into biologically active peptides. The full-length precursor, KP-145, contains a PEST sequence (rich in proline, glutamic acid, serine, and threonine), which suggests it has a short intracellular half-life due to targeting for proteasomal degradation.

Biosynthesis and Processing of Kisspeptin Peptides

The 145-amino acid prepro-kisspeptin undergoes proteolytic cleavage to generate a family of smaller, C-terminally amidated peptides known collectively as kisspeptins. The primary and most abundant product is a 54-amino acid peptide, kisspeptin-54 (KP-54). This peptide can be further processed to yield shorter fragments, including kisspeptin-14 (KP-14), kisspeptin-13 (KP-13), and kisspeptin-10 (KP-10).

All these peptides share a common C-terminal 10-amino acid sequence, which is the minimal fragment required for binding to and activating the KISS1R. This conserved C-terminal region features an Arg-Phe-NH2 motif, which is crucial for biological activity.

G Figure 1: Kisspeptin Biosynthesis Workflow cluster_gene Nucleus cluster_cytoplasm Cytoplasm / ER cluster_processing Secretory Pathway KISS1_gene KISS1 Gene (1q32.1) KISS1_mRNA KISS1 mRNA KISS1_gene->KISS1_mRNA Transcription Preproprotein Prepro-kisspeptin (145 aa) KISS1_mRNA->Preproprotein Translation KP54 Kisspeptin-54 (KP-54) Preproprotein->KP54 Proteolytic Cleavage KP14 KP-14 KP54->KP14 Further Processing KP13 KP-13 KP54->KP13 Further Processing KP10 KP-10 KP54->KP10 Further Processing

Figure 1: Kisspeptin Biosynthesis Workflow

The Kisspeptin Receptor: KISS1R (GPR54)

Kisspeptins exert their biological effects by binding to the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). KISS1R is a quintessential Gq/11-coupled receptor, featuring seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. High expression levels of KISS1R are found in the placenta, pituitary, pancreas, and notably, in the hypothalamus on GnRH neurons. This specific co-localization on GnRH neurons is fundamental to kisspeptin's role in regulating the reproductive axis.

Molecular Signaling Pathways

The binding of a kisspeptin peptide to KISS1R initiates a cascade of intracellular signaling events. While multiple pathways have been identified, the canonical pathway operates through the Gαq/11 subunit.

Canonical Gαq/11 Pathway

Upon ligand binding, KISS1R activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

G Figure 2: Canonical KISS1R Signaling Pathway kp Kisspeptin kiss1r KISS1R (GPR54) kp->kiss1r g_protein Gαq/11 kiss1r->g_protein plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates downstream Downstream Cellular Responses (e.g., GnRH Secretion) pkc->downstream

Figure 2: Canonical KISS1R Signaling Pathway
Associated Signaling Pathways

In addition to the canonical pathway, KISS1R activation has been shown to stimulate other signaling cascades, creating a complex network that can vary by cell type. These include:

  • MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • PI3K/Akt Pathway: Evidence suggests that kisspeptin signaling can also involve the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

  • RhoA-dependent Signaling: In the context of cancer metastasis, kisspeptin has been shown to activate RhoA-dependent signaling, leading to the phosphorylation of EIF2AK2.

G Figure 3: Integrated KISS1R Signaling Network cluster_gprotein Gαq/11 Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_rho RhoA Pathway (Cancer) kp Kisspeptin kiss1r KISS1R kp->kiss1r g_protein Gαq/11 kiss1r->g_protein pi3k PI3K kiss1r->pi3k rhoa RhoA kiss1r->rhoa plc PLC g_protein->plc ip3_dag IP3 + DAG plc->ip3_dag ca2 ↑ [Ca²⁺]i ip3_dag->ca2 pkc PKC ip3_dag->pkc erk ERK1/2 pkc->erk Activates node_repro Reproductive Function erk->node_repro akt Akt pi3k->akt akt->node_repro eif2ak2 EIF2AK2 rhoa->eif2ak2 node_cancer Metastasis Suppression eif2ak2->node_cancer

Figure 3: Integrated KISS1R Signaling Network

Physiological Roles of the KISS1/KISS1R System

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The most well-characterized role of the KISS1/KISS1R system is the regulation of reproduction. Kisspeptin neurons in the hypothalamus, particularly in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly synapse with GnRH neurons. Activation of KISS1R on these neurons is the primary trigger for the pulsatile release of GnRH. GnRH then travels to the anterior pituitary to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. This system is essential for the onset of puberty, and mutations that inactivate KISS1R lead to hypogonadotropic hypogonadism.

Role in Cancer Metastasis

KISS1 was originally named as a metastasis suppressor gene. Its expression has been shown to inhibit the migration, invasion, and metastatic potential of various cancer cells, including melanoma, breast, and colorectal cancers. The anti-metastatic effect is mediated through the KISS1R and involves pathways that inhibit cell motility and invasion, such as the RhoA/EIF2AK2 pathway. Loss of KISS1 expression in tumor cells has been associated with a more aggressive and metastatic phenotype.

Quantitative Analysis of Kisspeptin and its Receptor

Quantitative data is crucial for understanding the potency, expression, and dynamics of the KISS1/KISS1R system.

Table 1: Kisspeptin Peptide Characteristics and Expression
ParameterValueSpecies/TissueMethodReference
KP-IR in ARC47.1 ± 6.2 fmol/punchRat (Female)Radioimmunoassay
KP-IR in AVPV7.6 ± 1.3 fmol/punchRat (Female)Radioimmunoassay
KP-IR in Placenta1.26 ± 0.15 fmol/mgRatRadioimmunoassay
KP-54 Half-life (in vitro)~55 secondsHuman PlasmaIncubation Assay
KP-54 Half-life (in vivo)~28 minutesHuman (Male)IV Administration
Table 2: KISS1R Binding Affinities and Potency
LigandParameterValueCell Line/SystemMethodReference
RF9Kd1.6 x 10-5 MCHO cells (human KISS1R)Radioligand Binding
RF9EC50 (Ca2+)3.0 x 10-6 MCHO cells (human KISS1R)Calcium Imaging
RF9EC50 (IP)1.6 x 10-7 MCHO cells (human KISS1R)Inositol Phosphate Assay
KP-10, KP-13, KP-14, KP-54Binding AffinityExhibit similar affinity and efficacyVariousBinding Assays

Key Experimental Methodologies

Quantification of Kisspeptin Peptides: Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify peptide levels in tissue homogenates or plasma.

Detailed Protocol:

  • Tissue Preparation: Brain regions (e.g., ARC, AVPV) are micro-dissected from 300 µm brain sections. Tissues are homogenized in an extraction buffer.

  • Radiolabeling: A synthetic kisspeptin standard (typically KP-10) is radiolabeled with 125I using the chloramine-T method. The labeled peptide is then purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Standard Curve: A standard curve is generated using known concentrations of unlabeled synthetic kisspeptin peptide.

  • Competitive Binding: Samples, standards, radiolabeled kisspeptin ("tracer"), and a specific primary antibody (e.g., rabbit anti-KP-10 polyclonal antibody) are incubated together. Unlabeled kisspeptin in the sample competes with the tracer for antibody binding sites.

  • Separation: A secondary antibody (e.g., goat anti-rabbit) and precipitating reagent are added to separate antibody-bound from free tracer. The mixture is centrifuged, and the supernatant is decanted.

  • Detection: The radioactivity of the pellet (containing the bound tracer) is measured using a gamma counter.

  • Calculation: The concentration of kisspeptin in the samples is determined by comparing the results to the standard curve. The assay sensitivity can reach levels of <1 fmol/tube.

G Figure 4: Radioimmunoassay (RIA) Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis sample 1. Tissue Homogenate (e.g., Hypothalamus) incubation 5. Competitive Binding (Sample/Standard + Tracer + Antibody) sample->incubation tracer 2. Radiolabeled KP-10 (¹²⁵I-KP-10) tracer->incubation antibody 3. Primary Antibody (Anti-KP-10) antibody->incubation standards 4. Unlabeled KP-10 Standards standards->incubation separation 6. Precipitate with Secondary Antibody incubation->separation centrifuge 7. Centrifuge & Decant separation->centrifuge count 8. Measure Pellet Radioactivity (Gamma Counter) centrifuge->count analysis 9. Compare to Standard Curve & Quantify count->analysis

Figure 4: Radioimmunoassay (RIA) Workflow
Localization of KISS1 mRNA: In Situ Hybridization (ISH)

ISH is used to visualize the location of specific mRNA transcripts within tissue sections, providing critical information on the distribution of KISS1-expressing neurons.

Detailed Protocol:

  • Probe Generation: An antisense RNA probe complementary to the KISS1 mRNA sequence is synthesized via in vitro transcription from a linearized cDNA template. The probe is labeled with a hapten such as digoxigenin (DIG) or fluorescein isothiocyanate (FITC).

  • Tissue Preparation: Animals are perfused, and the brain is dissected. The tissue is fixed in 4% paraformaldehyde, cryoprotected in a sucrose solution, and rapidly frozen. Frozen sections (e.g., 14-20 µm) are cut and mounted on coated slides.

  • Hybridization: The labeled probe is diluted in a hybridization buffer and applied to the tissue sections. Slides are incubated overnight at an elevated temperature (e.g., 65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.

  • Washing: A series of stringent washes are performed to remove the unbound and non-specifically bound probe. This typically involves washes in saline-sodium citrate (SSC) buffer at high temperatures.

  • Immunodetection: The hapten-labeled probe is detected using an antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).

  • Signal Visualization:

    • Chromogenic: A substrate (e.g., NBT/BCIP for AP) is added, which produces a colored precipitate at the site of probe binding, visible by light microscopy.

    • Fluorescent: A fluorescent substrate (e.g., TSA-based system for HRP) is used, allowing for visualization with a fluorescence microscope.

  • Imaging and Analysis: Sections are imaged to document the anatomical location and density of KISS1 mRNA-expressing cells.

G Figure 5: In Situ Hybridization (ISH) Workflow probe 1. Generate Labeled Antisense RNA Probe (e.g., DIG) hybridize 3. Hybridize Probe to Tissue Section (Overnight, 65°C) probe->hybridize tissue 2. Prepare Fixed, Frozen Tissue Sections tissue->hybridize wash 4. Stringent Washes (Remove Unbound Probe) hybridize->wash detect 5. Incubate with Enzyme-conjugated Antibody (e.g., Anti-DIG-AP) wash->detect visualize 6. Add Chromogenic or Fluorescent Substrate detect->visualize image 7. Microscopy & Imaging visualize->image

Figure 5: In Situ Hybridization (ISH) Workflow
In Vivo Functional Assessment

This protocol assesses the biological activity of kisspeptin administration on downstream hormonal responses.

Protocol Outline:

  • Animal Model: Healthy male subjects or relevant animal models are used.

  • Study Design: A randomized, placebo-controlled, crossover design is often employed. Each subject receives both the kisspeptin infusion and a vehicle (placebo) infusion on separate occasions.

  • Administration: Kisspeptin (e.g., KP-54 or KP-10) is administered intravenously at a specific dose (e.g., 1.0 nmol/kg/h) for a defined period (e.g., 75 minutes).

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., every 15 minutes) before, during, and after the infusion.

  • Hormone Analysis: Plasma or serum is separated and analyzed for levels of kisspeptin, LH, FSH, and sex steroids (e.g., testosterone, estradiol) using validated immunoassays (e.g., RIA, ELISA).

  • Data Analysis: Hormone concentration profiles over time are analyzed to determine the effect of kisspeptin administration compared to placebo. A significant increase in LH levels indicates a biologically active dose.

Conclusion and Future Directions

The KISS1 gene and its derived kisspeptin peptides are indispensable components of neuroendocrine control, primarily governing the reproductive axis. The pathway from gene transcription to peptide secretion and receptor activation represents a tightly regulated system that is fundamental for puberty and fertility. Furthermore, its role as a metastasis suppressor highlights its multifaceted nature and presents opportunities for therapeutic development in oncology. Future research should focus on elucidating the cell-specific signaling networks activated by KISS1R, developing potent and stable KISS1R agonists and antagonists for therapeutic use, and further exploring the crosstalk between the KISS1 system and metabolic and environmental signals. A deeper understanding of these mechanisms will be paramount for developing novel treatments for reproductive disorders and cancer.

References

Investigating the Effects of Kisspeptin-10 on Mood and Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide member of the kisspeptin family, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, more recently, as a significant modulator of mood and behavior.[1][2] Encoded by the KISS1 gene, this compound acts as an endogenous ligand for the G protein-coupled receptor, GPR54 (also known as Kiss1r).[2][3] While its role in reproductive function is well-established, a growing body of evidence from both animal and human studies indicates that this compound signaling extends to extra-hypothalamic brain regions, influencing emotional processing, mood states, and sexual behavior.[4] This technical guide provides an in-depth overview of the effects of this compound on mood and behavior, detailing experimental protocols, presenting quantitative data, and illustrating the underlying signaling pathways.

Core Functions and Mechanisms of Action

This compound's primary mechanism of action involves binding to its receptor, GPR54, which is expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. This interaction stimulates the synthesis and release of GnRH, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately regulating gonadal steroidogenesis.

Beyond the HPG axis, GPR54 is also found in various limbic and paralimbic brain structures, including the amygdala, hippocampus, and frontal cortex, which are key areas for emotional regulation. The effects of this compound on mood and behavior are thought to be mediated through direct action in these brain regions, as well as through interactions with other neurotransmitter systems, notably the serotonergic and adrenergic systems.

Data on the Effects of this compound on Mood and Behavior

The following tables summarize key quantitative findings from studies investigating the impact of this compound and its longer-form precursor, Kisspeptin-54, on various parameters of mood and behavior in both human and animal models.

Table 1: Effects of Kisspeptin Administration on Mood in Humans
Study PopulationKisspeptin Form & DoseAdministration RoutePsychometric TestKey FindingStatistical Significance
29 healthy heterosexual young menKisspeptin-54 (1 nmol/kg/h for 75 min)IntravenousPositive and Negative Affect Schedule (PANAS)Reduction in negative mood score.P = 0.031
29 healthy heterosexual young menKisspeptin-54 (1 nmol/kg/h for 75 min)IntravenousPANASNo significant effect on positive mood.Not significant
Table 2: Correlation between Kisspeptin-Induced Brain Activity and Behavioral Measures in Humans
Study PopulationKisspeptin Form & DoseAdministration RouteBehavioral MeasureBrain RegionCorrelation
29 healthy heterosexual young menKisspeptin-54 (1 nmol/kg/h for 75 min)IntravenousReward (BAS Drive)PutamenPositive correlation between enhanced putamen activity in response to sexual images and higher reward drive.
29 healthy heterosexual young menKisspeptin-54 (1 nmol/kg/h for 75 min)IntravenousSexual Aversion (SADI-Negative)PutamenNegative correlation between enhanced putamen activity in response to sexual images and lower sexual aversion.
29 healthy heterosexual young menKisspeptin-54 (1 nmol/kg/h for 75 min)IntravenousPositive Mood (PANAS)AmygdalaPositive correlation between enhanced amygdala activity in response to couple-bonding images and improved positive mood.
Table 3: Effects of this compound on Hormonal and Behavioral Parameters in Animals
Animal ModelThis compound DoseAdministration RouteBehavioral TestKey Finding
Male miceDose-dependentIntracerebroventricularForced Swim TestIncreased climbing and swimming times, reduced immobility, indicating antidepressant-like effects.
Adult male murine models (6-8 weeks)Not specifiedNot specifiedCaloric Intake RegulationThis compound is being investigated for its modulatory role in caloric intake.
ZebrafishNot specifiedIntracranialNovel Tank Diving TestThis compound modulates the fear response.

Experimental Protocols

Human Studies: fMRI and Psychometric Analysis

A common experimental design to investigate the effects of Kisspeptin on brain activity and mood in humans involves a randomized, double-blind, placebo-controlled crossover study.

Protocol:

  • Participant Recruitment: Healthy volunteers are recruited and screened for inclusion/exclusion criteria.

  • Study Visits: Each participant attends two study visits, one for the administration of Kisspeptin and one for a placebo (e.g., saline), with the order randomized.

  • Administration: Kisspeptin-54 is typically administered as a continuous intravenous infusion (e.g., 1 nmol/kg/h) for a set duration (e.g., 75 minutes).

  • fMRI Scanning: During the infusion, participants undergo functional magnetic resonance imaging (fMRI) while performing tasks designed to elicit emotional and sexual responses. These tasks often involve viewing validated sets of images with sexual, non-sexual couple bonding, negative, and neutral themes.

  • Psychometric Assessments: Before and during the infusion, participants complete validated questionnaires to assess mood and emotional states. The Positive and Negative Affect Schedule (PANAS) is commonly used to measure changes in positive and negative mood. The Sexual Aversion and Desire Inventory (SADI) can be used to assess changes in sexual aversion and desire.

  • Hormonal Analysis: Blood samples are collected at regular intervals to measure hormone levels, including LH, FSH, testosterone, and cortisol, to correlate with the observed behavioral and neural effects.

Animal Studies: Behavioral Assays

1. Forced Swim Test (Rodents) for Depressive-like Behavior:

This test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and become immobile, a state interpreted as "behavioral despair." Antidepressant compounds typically reduce the duration of immobility.

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the mouse cannot touch the bottom (approximately 15 cm).

  • Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

  • Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.

2. Novel Tank Diving Test (Zebrafish) for Anxiety-like Behavior:

This assay leverages the natural tendency of zebrafish to initially dive to the bottom of a new environment (thigmotaxis) and gradually explore the upper, more exposed areas as anxiety decreases.

Protocol:

  • Apparatus: A small, transparent tank is used. The tank can be virtually divided into horizontal zones (e.g., top, middle, bottom) for analysis.

  • Procedure: An individual zebrafish is introduced into the novel tank.

  • Recording: The fish's behavior is recorded by a camera for a predetermined period (typically 5-10 minutes).

  • Behavioral Analysis: The recorded video is analyzed to quantify various parameters, including the time spent in each zone, locomotor activity, and freezing behavior. Increased time spent in the upper zones is indicative of reduced anxiety.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to its receptor, GPR54, primarily activates the Gαq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to neuronal depolarization and the release of GnRH. Furthermore, this compound signaling can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kisspeptin This compound GPR54 GPR54 (Kiss1r) Kisspeptin->GPR54 Gaq11 Gαq/11 GPR54->Gaq11 PLC Phospholipase C (PLC) Gaq11->PLC MAPK_ERK MAPK/ERK Pathway Gaq11->MAPK_ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH_release GnRH Release Ca_release->GnRH_release PKC->GnRH_release MAPK_ERK->GnRH_release

This compound signaling cascade via GPR54.

Interaction with Serotonergic and Adrenergic Systems

Kisspeptin's antidepressant-like effects are thought to be mediated, in part, through its interaction with the serotonergic and adrenergic systems. Studies have shown that the antidepressant effects of kisspeptin in rodents can be blocked by antagonists of α2-adrenergic and 5-HT2 serotonergic receptors.

Kisspeptin_Neurotransmitter_Interaction cluster_neurotransmitter Neurotransmitter Systems Kisspeptin_System Kisspeptin System Serotonergic Serotonergic System (5-HT2 Receptors) Kisspeptin_System->Serotonergic Adrenergic Adrenergic System (α2 Receptors) Kisspeptin_System->Adrenergic Mood_Behavior Modulation of Mood & Behavior (e.g., Antidepressant-like effects) Serotonergic->Mood_Behavior Adrenergic->Mood_Behavior

Interaction of Kisspeptin with neurotransmitter systems.

Experimental Workflow for Human fMRI Study

The workflow for a typical human fMRI study investigating the effects of this compound on mood and behavior involves several key stages, from participant screening to data analysis.

fMRI_Workflow cluster_pre_scan Pre-Scanning cluster_scan Scanning Session (Crossover Design) cluster_post_scan Post-Scanning Screening Participant Screening & Recruitment Consent Informed Consent Screening->Consent Baseline Baseline Psychometric & Hormonal Assessment Consent->Baseline Randomization Randomization to Kisspeptin or Placebo Baseline->Randomization Infusion Intravenous Infusion Randomization->Infusion fMRI fMRI Scanning with Emotional/Sexual Task Infusion->fMRI Intra_Assessment Intra-infusion Psychometric Assessment Infusion->Intra_Assessment Data_Processing fMRI Data Preprocessing & Analysis fMRI->Data_Processing Statistical_Analysis Statistical Analysis of Behavioral & Hormonal Data Intra_Assessment->Statistical_Analysis Correlation Correlation of Brain Activity with Behavioral Measures Data_Processing->Correlation Statistical_Analysis->Correlation Results Results & Interpretation Correlation->Results

Workflow for a human fMRI study on Kisspeptin.

Conclusion

This compound is a multifaceted neuropeptide with significant implications for the regulation of mood and behavior, extending far beyond its established role in reproduction. The evidence presented in this guide highlights its potential as a therapeutic target for mood and psychosexual disorders. Future research should continue to elucidate the precise neural circuits and molecular mechanisms through which this compound exerts its effects on the central nervous system. The detailed experimental protocols and data provided herein offer a valuable resource for researchers and drug development professionals seeking to further investigate the promising therapeutic potential of this compound.

References

Preliminary Studies on Kisspeptin-10 and Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. Kisspeptin-10 (Kp-10), a decapeptide derived from the KISS1 gene, has emerged as a potent inhibitor of angiogenesis. Initially identified for its role in suppressing tumor metastasis and regulating puberty, recent preliminary studies have elucidated its direct anti-angiogenic properties. This technical guide provides an in-depth overview of the current understanding of Kp-10's role in angiogenesis, focusing on its effects on endothelial cells, the underlying molecular mechanisms, and detailed experimental protocols used in these investigations. Quantitative data are summarized for comparative analysis, and key signaling pathways and workflows are visualized to facilitate comprehension.

The Role of this compound in Endothelial Cell Function

This compound exerts its biological effects by binding to its cognate G protein-coupled receptor, GPR54 (also known as KISS1R)[1][2]. This receptor is expressed on human umbilical vein endothelial cells (HUVECs), the primary cell model used in these studies[1][2][3]. The interaction between Kp-10 and GPR54 on endothelial cells initiates a cascade of events that collectively inhibit the key processes of angiogenesis: endothelial cell proliferation, migration, and tube formation.

The effect of Kp-10 on endothelial cell proliferation appears to be context-dependent and may vary with the duration of exposure. Some studies report that Kp-10 has little to no direct effect on HUVEC proliferation over shorter periods (e.g., 72 hours). However, other investigations demonstrate a significant, concentration-dependent inhibition of HUVEC proliferation, particularly with prolonged exposure. One study noted that while higher concentrations of Kp-10 inhibit proliferation, lower concentrations (around 100 nM) may slightly increase it. This suggests a complex, dose-dependent regulatory role. Furthermore, Kp-10 has been shown to induce cellular senescence in HUVECs, contributing to impaired endothelial cell growth over the long term.

Table 1: Quantitative Data on this compound and HUVEC Proliferation

Concentration Duration Proliferation Effect (% of Control) Key Finding Reference
1 µM Not Specified ~74.23% Significant inhibition at the highest concentration.
10 nM - 10 µM 72 hours No significant effect Kp-10 had little effect on HUVEC proliferation.
0.1 µM - 1.0 µM 12 days Significant dose-dependent suppression Kp-10 gradually suppressed HUVEC proliferation in long-term culture.
100 nM 48 hours Increased proliferation Lower concentrations increased proliferation.

| 500 nM | 48 hours | Decreased proliferation | Higher concentrations reduced proliferation. | |

A consistent finding across multiple studies is the significant inhibitory effect of Kp-10 on endothelial cell migration, a crucial step for vessel sprouting. This inhibition has been demonstrated using both wound-healing (scratch) assays and Boyden chamber (transwell) assays. The effect is dose-dependent, with higher concentrations of Kp-10 leading to greater inhibition of migration.

Table 2: Quantitative Data on this compound and HUVEC Migration

Assay Type Concentration Migration Effect (% of Control or % Inhibition) Key Finding Reference
Wound Healing 1 µM ~74.31% migration Significant inhibition of wound closure.
Boyden Chamber 1 µM ~89.60% migration Significant inhibition of chemotactic migration.
Wound Healing 10 µM ~50% inhibition Kp-10 inhibits migration in a dose-dependent manner.
Transmembrane 100 nM Increased migration Lower concentrations increased migration.

| Transmembrane | 500 nM | Decreased migration | Higher concentrations reduced migration. | |

Kp-10 dramatically inhibits the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane matrix (e.g., Matrigel). This assay mimics the final morphogenetic step of angiogenesis. The inhibition of tube formation is robust and concentration-dependent.

Table 3: Quantitative Data on this compound and HUVEC Tube Formation

Concentration Incubation Time Tube Formation Effect (% of Control) Key Finding Reference
100 pM - 1 µM 8 and 24 hours Significant concentration-dependent inhibition The number of branch points was significantly reduced.
1 µM 16 hours ~40% Kp-10 dramatically inhibited HUVEC tube formation.

| 10 µM | 16 hours | ~20% | The inhibitory effect was dose-dependent. | |

In Vivo Evidence of Anti-Angiogenic Activity

The anti-angiogenic effects of Kp-10 observed in vitro have been corroborated by several in vivo models.

  • Chicken Chorioallantoic Membrane (CAM) Assay: In this widely used model, Kp-10 applied to the CAM of a developing chicken embryo inhibits the growth of new blood vessels.

  • Mouse Corneal Micropocket Assay: Pellets containing Vascular Endothelial Growth Factor (VEGF) implanted into the cornea of mice induce neovascularization. Co-administration of Kp-10 significantly suppresses this VEGF-induced angiogenesis.

  • Tumor Xenograft Models: In mice bearing human prostate cancer xenografts, treatment with Kp-10 inhibits tumor growth by suppressing tumor-associated angiogenesis.

  • Placental Vessel Explants: Kp-10 inhibits new vessel sprouting from explanted human placental arteries cultured in a 3D matrix, suggesting a physiological role in regulating placental angiogenesis.

Molecular Mechanisms of Action

Preliminary studies have begun to unravel the signaling pathways through which Kp-10 exerts its anti-angiogenic effects. The primary mechanism involves the suppression of VEGF expression and the disruption of signaling cascades essential for cell motility.

Upon binding to GPR54, Kp-10 initiates two key inhibitory actions in endothelial cells:

  • Suppression of VEGF Expression: Kp-10 inhibits the binding of the transcription factor Specificity Protein 1 (Sp1) to the VEGF promoter. This reduces the expression and subsequent secretion of VEGF, a critical pro-angiogenic factor, thereby diminishing the autocrine/paracrine signaling that drives angiogenesis.

  • Inhibition of Migration Signaling: Kp-10 blocks the activation of the c-Src/Focal Adhesion Kinase (FAK) signaling pathway. Downstream of this, it also prevents the activation of Rho GTPases, specifically Rac1 and Cdc42. These molecules are crucial regulators of the cytoskeletal rearrangements required for cell migration and invasion. By inhibiting this axis, Kp-10 effectively halts endothelial cell motility.

Kisspeptin10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_vegf VEGF Pathway cluster_migration Migration Pathway GPR54 GPR54 Sp1 Sp1 GPR54->Sp1 inhibits binding cSrc c-Src GPR54->cSrc inhibits activation VEGF_promoter VEGF Promoter Sp1->VEGF_promoter binds to VEGF VEGF Expression VEGF_promoter->VEGF activates Angiogenesis Angiogenesis VEGF->Angiogenesis FAK FAK cSrc->FAK activates RacCdc42 Rac1 / Cdc42 FAK->RacCdc42 activates Migration Cell Migration & Invasion RacCdc42->Migration promotes Migration->Angiogenesis Kp10 This compound Kp10->GPR54

Kp-10 anti-angiogenic signaling pathway.

Experimental Protocols & Methodologies

The following sections detail the methodologies for key experiments used to evaluate the effect of Kp-10 on angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell type.

  • Culture Medium: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics.

  • Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

This assay measures the collective migration of a sheet of cells.

  • Seeding: HUVECs are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Wounding: A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of Kp-10 (e.g., 0, 0.1, 1, 10 µM) or a vehicle control.

  • Imaging: The wound area is photographed at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Quantification: The width of the wound is measured at different points, and the percentage of wound closure is calculated relative to the initial area. A decrease in wound closure in Kp-10 treated cells compared to control indicates inhibition of migration.

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Plate Coating: Wells of a 96-well plate are coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to polymerize at 37°C.

  • Cell Seeding: HUVECs are harvested, resuspended in medium containing different concentrations of Kp-10, and seeded onto the Matrigel-coated wells.

  • Incubation: The plate is incubated for 6 to 20 hours to allow for the formation of tube-like networks.

  • Imaging: The resulting networks are photographed using a phase-contrast microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tubes, often using imaging software like ImageJ.

Angiogenesis_Assay_Workflow cluster_assays In Vitro Angiogenesis Assays start Culture HUVECs to 70-90% Confluency harvest Harvest Cells (e.g., using Accutase) & Count Cells start->harvest prolif_seed Seed cells in 96-well plate harvest->prolif_seed mig_seed Create Confluent Monolayer & 'Wound' Scratch harvest->mig_seed tube_coat Coat 96-well plate with Matrigel harvest->tube_coat prolif_treat Treat with Kp-10 (Varying Concentrations) prolif_seed->prolif_treat prolif_incubate Incubate (e.g., 48-72h) prolif_treat->prolif_incubate prolif_quant Quantify Proliferation (e.g., MTT Assay) prolif_incubate->prolif_quant analysis Data Analysis & Comparison to Control prolif_quant->analysis mig_treat Treat with Kp-10 (Varying Concentrations) mig_seed->mig_treat mig_incubate Incubate (e.g., 6-24h) mig_treat->mig_incubate mig_quant Quantify Wound Closure (Image Analysis) mig_incubate->mig_quant mig_quant->analysis tube_seed Seed cells in Kp-10 containing medium onto Matrigel tube_coat->tube_seed tube_incubate Incubate (e.g., 6-20h) tube_seed->tube_incubate tube_quant Quantify Tube Network (Length, Branch Points) tube_incubate->tube_quant tube_quant->analysis

General workflow for in vitro angiogenesis assays.

This assay uses a living embryo to assess angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the shell to expose the CAM.

  • Sample Application: A sterile filter disc or sponge soaked with Kp-10 (at various concentrations) or a control substance is placed directly onto the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.

  • Analysis: The CAM is excised and photographed. The number of blood vessels converging towards the disc is counted. A reduction in vessel density in the Kp-10 treated group compared to the control indicates an anti-angiogenic effect.

Conclusion and Future Directions

Preliminary studies consistently demonstrate that this compound is a potent inhibitor of angiogenesis both in vitro and in vivo. It acts on endothelial cells to suppress migration, tube formation, and, under certain conditions, proliferation. The molecular mechanism involves the GPR54-mediated suppression of VEGF expression and the inhibition of key signaling pathways (c-Src/FAK, Rac/Cdc42) that control cell motility.

For drug development professionals, Kp-10 and its signaling pathway represent a promising target for anti-angiogenic therapies, particularly in the context of oncology. Future research should focus on:

  • Elucidating the downstream effectors of the Kp-10/GPR54 pathway in greater detail.

  • Investigating the potential for developing more stable and potent Kp-10 analogs or small molecule GPR54 agonists.

  • Exploring the therapeutic efficacy of targeting this pathway in a wider range of preclinical cancer models and other angiogenesis-dependent diseases.

This guide provides a foundational understanding of the current research, offering a platform from which further investigation and development can be launched.

References

The Role of Kisspeptin-10 in Gonadotropin-Releasing Hormone (GnRH) Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide product of the Kiss1 gene, has emerged as a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its profound stimulatory effect on gonadotropin-releasing hormone (GnRH) secretion positions it as a key player in puberty onset and the regulation of reproductive function. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its signaling pathways, quantitative effects on gonadotropin release, and the experimental protocols used to elucidate its function.

Core Mechanism: this compound Signaling in GnRH Neurons

This compound exerts its effects by binding to its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), which is expressed on GnRH neurons.[1][2] This interaction initiates a signaling cascade that leads to the depolarization and increased firing rate of GnRH neurons, ultimately resulting in the secretion of GnRH into the hypophyseal portal circulation.[3][4]

The primary signaling pathway activated by the this compound/GPR54 complex involves the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This cascade of events results in the modulation of ion channels, leading to neuronal depolarization.

Furthermore, downstream of PKC activation, the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, are also implicated in mediating the effects of this compound on GnRH neurons.

Signaling Pathway Diagram

Kisspeptin10_Signaling KP10 This compound GPR54 GPR54 KP10->GPR54 Binds Gaq11 Gαq/11 GPR54->Gaq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Depolarization Neuronal Depolarization Ca2->Depolarization Contributes to MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates PKC->Depolarization Contributes to GnRH_Vesicle GnRH Vesicle Depolarization->GnRH_Vesicle Triggers fusion of GnRH_Secretion GnRH Secretion GnRH_Vesicle->GnRH_Secretion Leads to

This compound signaling pathway in GnRH neurons.

Quantitative Effects of this compound on Gonadotropin Secretion

The administration of this compound has been shown to dose-dependently increase the secretion of luteinizing hormone (LH), a downstream indicator of GnRH release.

Table 1: Effect of Intravenous (IV) Bolus of this compound on Serum LH in Healthy Men
Dose (µg/kg)Baseline Mean LH (IU/L)Peak Mean LH at 30 min (IU/L)Fold Change
Vehicle4.1 ± 0.4--
0.034.1 ± 0.4> Baseline (P < 0.01)-
0.14.1 ± 0.4> Baseline (P < 0.01)-
0.34.1 ± 0.4> Baseline (P < 0.01)-
1.04.1 ± 0.412.4 ± 1.7~3.0
3.04.1 ± 0.4Reduced response vs. 1 µg/kg-

Data from George et al., 2011. A clear dose-dependent increase in LH concentrations was observed, with maximal stimulation at 1 µg/kg.

Table 2: Effect of Continuous IV Infusion of this compound on LH Secretion in Healthy Men
Infusion Rate (µg/kg/h)Duration (h)Baseline Mean LH (IU/L)Mean LH during Infusion (IU/L)Change in LH Pulse Frequency (pulses/h)Change in LH Secretory Burst Mass (IU/L)
1.5up to 22.55.2 ± 0.814.1 ± 1.7+0.3 (from 0.7 ± 0.1 to 1.0 ± 0.2)+8.9 (from 3.9 ± 0.4 to 12.8 ± 2.6)
4.022.55.4 ± 0.720.8 ± 4.9Obscured by high secretion-

Data from George et al., 2011. Continuous infusion of this compound not only increases the mean LH concentration but also significantly enhances LH pulse frequency and the amount of LH released per pulse.

Table 3: Effect of a Single IV Injection of this compound on LH Secretion in Prepubertal Ewes
Dose (mg)Peak Mean LH (ng/mL)Time to Peak (min)
0.5Significantly higher than saline30
1.0Significantly higher than 0.5 mg30
2.0No significant difference from 1.0 mg30

Data from Feng et al., 2012. These findings demonstrate the potent stimulatory effect of this compound on LH secretion across different species.

Experimental Protocols

Perforated Patch-Clamp Electrophysiology of GnRH Neurons

This technique is used to measure the electrophysiological properties of GnRH neurons in response to this compound while maintaining the integrity of the intracellular environment.

Objective: To record changes in membrane potential and firing rate of GnRH neurons upon application of this compound.

Materials and Reagents:

  • GnRH-GFP transgenic mice

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Amphotericin B for perforated patch

  • Borosilicate glass capillaries

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare acute brain slices (200-300 µm) containing the preoptic area from GnRH-GFP mice.

  • Maintain slices in oxygenated aCSF.

  • Identify GnRH-GFP neurons using fluorescence microscopy.

  • Pull glass micropipettes to a resistance of 3-7 MΩ and backfill with an internal solution containing Amphotericin B.

  • Approach a GnRH neuron and form a gigaohm seal.

  • Allow time for the Amphotericin B to form pores in the cell membrane to achieve electrical access.

  • Record baseline membrane potential and firing activity in current-clamp mode.

  • Bath-apply this compound at desired concentrations (e.g., 10-100 nM).

  • Record the resulting changes in membrane potential and action potential firing for an extended period.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start slice_prep Prepare Acute Brain Slices (GnRH-GFP Mouse) start->slice_prep identify_neuron Identify GnRH-GFP Neuron (Fluorescence Microscopy) slice_prep->identify_neuron form_seal Form Gigaohm Seal (Perforated Patch) identify_neuron->form_seal record_baseline Record Baseline Activity (Current Clamp) form_seal->record_baseline apply_kp10 Bath-apply this compound record_baseline->apply_kp10 record_response Record Changes in Membrane Potential & Firing apply_kp10->record_response analyze Analyze Data record_response->analyze end End analyze->end

Workflow for patch-clamp recording of GnRH neurons.
Calcium Imaging of GnRH Neurons

This method allows for the visualization of changes in intracellular calcium concentrations in GnRH neurons in response to this compound.

Objective: To measure this compound-induced calcium mobilization in GnRH neurons.

Materials and Reagents:

  • GnRH-Pericam transgenic mice (expressing a genetically encoded calcium indicator) or a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Acute brain slices.

  • aCSF.

  • This compound.

  • Fluorescence microscope with a high-speed camera.

Procedure:

  • Prepare acute brain slices from GnRH-Pericam mice or incubate slices from wild-type mice with a calcium-sensitive dye.

  • Place the slice in a recording chamber perfused with oxygenated aCSF.

  • Identify GnRH neurons.

  • Acquire baseline fluorescence images at regular intervals.

  • Apply this compound to the bath.

  • Continue to capture fluorescence images to record changes in intracellular calcium levels, indicated by changes in fluorescence intensity or ratio.

  • Analyze the data to quantify the magnitude and duration of the calcium response.

In Situ Hybridization for GPR54 mRNA

This technique is used to localize and quantify the expression of GPR54 mRNA within GnRH neurons.

Objective: To confirm the expression of the this compound receptor in GnRH neurons.

Materials and Reagents:

  • Mouse brain tissue.

  • 4% paraformaldehyde.

  • Cryoprotectant (e.g., sucrose solution).

  • Cryostat.

  • Digoxigenin (DIG)-labeled antisense riboprobe for GPR54 mRNA.

  • Hybridization buffer.

  • Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Chromogenic substrate.

Procedure:

  • Fix brain tissue in 4% paraformaldehyde and cryoprotect.

  • Cut frozen sections on a cryostat and mount on slides.

  • Pretreat sections to permeabilize the tissue.

  • Hybridize the sections overnight with the DIG-labeled GPR54 riboprobe.

  • Perform stringent washes to remove unbound probe.

  • Incubate with an anti-DIG antibody.

  • Develop the signal using a chromogenic substrate.

  • Visualize and quantify the labeled cells under a microscope.

Radioimmunoassay (RIA) for LH and GnRH

RIA is a highly sensitive method used to quantify the concentration of hormones like LH and GnRH in biological samples.

Objective: To measure the concentration of LH in serum or GnRH in hypothalamic explant media following this compound treatment.

Materials and Reagents:

  • Serum or media samples.

  • Specific antibody against the hormone of interest (LH or GnRH).

  • Radiolabeled hormone (e.g., ¹²⁵I-LH).

  • Standard solutions of the hormone.

  • Precipitating agent (e.g., secondary antibody).

  • Gamma counter.

Procedure:

  • A known amount of radiolabeled hormone and a specific antibody are incubated with either a standard solution or the unknown sample.

  • The unlabeled hormone in the sample or standard competes with the radiolabeled hormone for binding to the antibody.

  • The antibody-bound hormone is separated from the free hormone.

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

  • The concentration of the hormone in the unknown samples is determined by interpolating their radioactivity values on the standard curve.

Conclusion

This compound is a potent secretagogue of GnRH, acting directly on GnRH neurons through the GPR54 receptor and subsequent activation of the PLC-IP3/DAG signaling pathway. This leads to increased intracellular calcium, neuronal depolarization, and ultimately, the pulsatile release of GnRH. The quantitative data clearly demonstrate the robust and dose-dependent stimulation of LH secretion by this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of the intricate role of this compound in reproductive neuroendocrinology, offering valuable tools for researchers and professionals in drug development. The profound effects of this compound on the HPG axis underscore its potential as a therapeutic target for reproductive disorders.

References

The Impact of Kisspeptin-10 on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Kisspeptin-10, the C-terminal decapeptide of the Kiss1 gene product, is a potent positive regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary role is to stimulate the secretion of gonadotropin-releasing hormone (GnRH), which subsequently triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This action is fundamental for the onset of puberty and the maintenance of reproductive function. This technical guide provides an in-depth review of the impact of this compound on LH and FSH, summarizing quantitative data from key preclinical and clinical studies, detailing common experimental methodologies, and illustrating the core signaling pathways involved.

Introduction

The discovery that inactivating mutations in the G protein-coupled receptor 54 (GPR54), now known as KISS1R, cause hypogonadotropic hypogonadism in humans underscored the critical role of its endogenous ligand, kisspeptin, in reproductive endocrinology. Kisspeptins are a family of peptides derived from the Kiss1 gene, all of which share a common C-terminal 10-amino-acid sequence, known as this compound (KP-10), which is the minimal sequence required for full receptor activation[1]. Kisspeptin neurons, located primarily in the arcuate and anteroventral periventricular nuclei of the hypothalamus, act as a central processing hub for integrating hormonal and environmental signals to control GnRH release[2]. KP-10 has been shown to be a powerful secretagogue for LH and, to a lesser extent, FSH across numerous species, making it a subject of intense research for its therapeutic potential in reproductive disorders[3][4].

Core Signaling Pathway

This compound exerts its physiological effects by binding to the KISS1R on the surface of GnRH neurons in the hypothalamus. This ligand-receptor interaction initiates a well-defined intracellular signaling cascade.

  • Receptor Activation: KP-10 binds to KISS1R, a Gq/11-coupled G protein-coupled receptor.

  • G-Protein Cascade: This binding event activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC).

  • Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[5].

  • Downstream Effects: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Concurrently, DAG activates protein kinase C (PKC).

  • GnRH Release: The combined increase in intracellular Ca²⁺ and PKC activity leads to the depolarization of the GnRH neuron and promotes the fusion of GnRH-containing vesicles with the plasma membrane, resulting in the pulsatile release of GnRH into the hypophyseal portal system.

  • Pituitary Stimulation: GnRH travels to the anterior pituitary gland, where it binds to its own receptor (GnRHR) on gonadotroph cells, stimulating the synthesis and secretion of LH and FSH into the systemic circulation.

Gq_Signaling_Pathway cluster_neuron GnRH Neuron cluster_pituitary Anterior Pituitary KP10 This compound KISS1R KISS1R (GPR54) KP10->KISS1R Binds Gq Gαq/11 KISS1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates GnRH_Release GnRH Release Ca_Release->GnRH_Release Stimulates PKC->GnRH_Release Stimulates GnRH GnRH GnRH_Release->GnRH Portal System Gonadotroph Gonadotroph Cell GnRH->Gonadotroph LH_FSH LH & FSH Secretion Gonadotroph->LH_FSH InVivo_Workflow start Animal Acclimatization (e.g., C57BL/6 Mice) catheter Surgical Catheterization (Optional, for IV route) start->catheter baseline Baseline Blood Sample (t=0) catheter->baseline admin Administer KP-10 or Vehicle (IP or IV) baseline->admin sampling Serial Blood Sampling (e.g., t=15, 30, 60 min) admin->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis Hormone Quantification (ELISA / RIA) processing->analysis end Statistical Analysis (AUC, Peak Levels) analysis->end

References

The Therapeutic Promise of Kisspeptin-10 in Reproductive Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kisspeptin-10, a potent neuropeptide, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, holding significant therapeutic potential for a spectrum of reproductive disorders. This technical guide synthesizes the current understanding of this compound's mechanism of action, details its effects in various clinical contexts, and provides insights into experimental protocols for its investigation.

Core Mechanism of Action: The this compound Signaling Cascade

This compound exerts its primary effects by binding to its cognate G protein-coupled receptor, KISS1R (also known as GPR54), located on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[1][2] This interaction triggers a signaling cascade that is fundamental to reproductive function.

Activation of KISS1R by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This surge in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, results in the depolarization of GnRH neurons and the subsequent pulsatile release of GnRH.[3][4] GnRH then travels through the portal system to the anterior pituitary gland, where it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin10 This compound KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates GnRH_release GnRH Release Ca2->GnRH_release Leads to PKC PKC Activation DAG->PKC Activates PKC->GnRH_release Leads to

Caption: this compound signaling pathway in GnRH neurons.

Therapeutic Applications in Reproductive Disorders

The ability of this compound to potently stimulate the HPG axis has positioned it as a promising therapeutic agent for various reproductive disorders characterized by deficient GnRH secretion.

Hypothalamic Amenorrhea (HA)

Functional hypothalamic amenorrhea (FHA) is a condition of suppressed GnRH pulsatility often caused by stress, excessive exercise, or low energy availability. Studies have demonstrated that Kisspeptin administration can restore gonadotropin secretion in women with FHA. For instance, intravenous infusion of this compound has been shown to reactivate the gonadotropic-ovarian axis in women with hyperprolactinemic amenorrhea, a related condition.

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, often characterized by an elevated LH to FSH ratio. While the role of kisspeptin in the pathophysiology of PCOS is still under investigation, with some studies reporting elevated kisspeptin levels in PCOS patients, the potential for kisspeptin-based therapies to modulate the abnormal gonadotropin dynamics is an active area of research. It is hypothesized that modulating the kisspeptin system could help normalize the GnRH pulse frequency, thereby improving the LH/FSH ratio and potentially restoring ovulation.

Male Hypogonadism

This compound has demonstrated robust effects in stimulating LH and consequently testosterone secretion in men. This has significant implications for the treatment of hypogonadotropic hypogonadism, a condition of low testosterone due to impaired GnRH signaling. Clinical trials have shown that both bolus injections and continuous infusions of this compound can effectively increase LH pulse frequency and testosterone levels in healthy men and those with type 2 diabetes and mild biochemical hypogonadism.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical studies investigating the effects of this compound administration in humans.

Table 1: Effects of Intravenous Bolus this compound in Healthy Men

Dose (µg/kg)Peak LH (IU/L)Time to Peak LH (min)Fold Increase in LHReference
0.014.1 ± 0.430~1
0.17.8 ± 1.230~1.9
0.310.2 ± 1.530~2.5
1.012.4 ± 1.730~3
3.09.8 ± 1.130~2.4

Table 2: Effects of Continuous Intravenous Infusion of this compound in Healthy Men

Infusion Rate (µg/kg/h)Duration (h)Mean LH (IU/L)Mean Testosterone (nmol/L)Reference
1.5914.1 ± 1.7Not Reported
4.022.520.9 ± 4.924.0 ± 2.5

Table 3: Effects of Intravenous Infusion of this compound in Women with Hyperprolactinemic Amenorrhea

Infusion Rate (µg/kg/h)Duration (h)Mean LH (IU/L)Mean FSH (IU/L)Mean Estradiol (pg/mL)Reference
1.512Significant IncreaseSignificant IncreaseSignificant Increase

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following outlines a general experimental workflow for a clinical investigation of this compound.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Blood Sampling (Hormone Profile) Screening->Baseline KP10_Admin This compound Administration (IV Bolus or Infusion) Baseline->KP10_Admin Serial_Sampling Serial Blood Sampling (Frequent Intervals) KP10_Admin->Serial_Sampling Hormone_Assay Hormone Assays (LH, FSH, Testosterone, Estradiol) Serial_Sampling->Hormone_Assay Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Hormone_Assay->Data_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Analysis->Statistical_Analysis

References

Methodological & Application

Application Notes and Protocols for Intravenous Administration of Kisspeptin-10 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin-10, a decapeptide product of the Kiss1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] It acts as a potent secretagogue of gonadotropin-releasing hormone (GnRH), thereby stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Intravenous (IV) administration of this compound in rodent models is a fundamental technique for investigating its physiological roles in reproduction, puberty, and related disorders.[4] These application notes provide detailed protocols for the preparation and IV administration of this compound in rodents, along with a summary of reported dosages and their effects.

Materials and Reagents

  • This compound (rodent)

  • Sterile physiological saline (0.9% NaCl)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Surgical tools for cannulation

  • Intracardiac or jugular vein cannulae

  • Syringes and infusion pump

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

Experimental Protocols

1. Preparation of this compound Solution

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the lyophilized this compound powder with a small volume of sterile water to create a stock solution. For example, adding 3.0 mL of bacteriostatic water to a 10 mg vial yields a concentration of approximately 3.33 mg/mL.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using sterile physiological saline. The vehicle control should be physiological saline alone.

  • Storage: Store the lyophilized peptide at -20°C. Once reconstituted, it is recommended to refrigerate the solution at 2-8°C and use it within a month, avoiding repeated freeze-thaw cycles.

2. Animal Model and Surgical Preparation

  • Animal Model: Adult male rats (e.g., Sprague Dawley, Wistar) weighing between 250-300g are commonly used.

  • Cannulation: For serial blood sampling and IV administration in conscious, freely moving animals, surgical implantation of an intracardiac or jugular vein cannula is required.

    • Anesthetize the animal following approved institutional protocols.

    • Perform the cannulation surgery using aseptic techniques.

    • Allow the animals a recovery period of at least 48 hours post-surgery before the experiment.

3. Intravenous Administration Protocol

This protocol is adapted from studies investigating the effects of this compound on LH secretion in conscious male rats.

  • Acclimatization: Acclimate the cannulated, freely moving rats to the experimental conditions.

  • Baseline Blood Sampling: Collect serial blood samples (e.g., 250 μl every 15 minutes) for a baseline period (e.g., 30-45 minutes) before administration of this compound or vehicle.

  • IV Bolus Injection: Administer a single intravenous bolus of the prepared this compound solution or vehicle.

  • Post-injection Blood Sampling: Continue serial blood sampling (e.g., every 15 minutes) for a defined period (e.g., 105-360 minutes) to monitor the dynamic hormonal response.

  • Blood Volume Replacement: To prevent hypovolemia from repeated blood draws, replace the withdrawn blood volume hourly with a warmed suspension of red blood cells in sterile saline.

  • Repeated Administration (Optional): For studies investigating desensitization or pulsatility, repeated IV boluses of this compound (e.g., every 75 minutes) can be administered.

Data Presentation: Quantitative Data Summary

The following tables summarize the intravenous dosages of this compound and their observed effects on LH secretion in male rats, as reported in the literature.

Table 1: Single Intravenous Bolus Administration of this compound in Male Rats

Dose (nmol/kg BW)Equivalent Dose (µ g/animal )Animal ModelKey ObservationsReference
0.30.1Adult Male RatEvoked robust LH bursts.
3.01.0Adult Male RatElicited maximal LH secretory responses.
3010Adult Male RatInduced robust LH secretory responses, with a mean 6.75-fold increase in integrated LH secretion vs. vehicle.
100-Ovariectomized Female RatInduced a dose-dependent increase in LH secretion.

Table 2: Repeated Intravenous Bolus Administration of this compound in Male Rats

Dose (nmol/kg BW)Dosing RegimenAnimal ModelKey ObservationsReference
30Four boluses at 75-minute intervalsAdult Male RatEvoked associated LH secretory pulses of constant magnitude. Preserved in vivo LH responses to a terminal GnRH injection.

Mandatory Visualizations

This compound Signaling Pathway

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Kisspeptin This compound GPR54 GPR54 (Kiss1r) Kisspeptin->GPR54 Binds to GnRH_Neuron GnRH Neuron GPR54->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotrope Gonadotrope Cell GnRH->Gonadotrope Stimulates LH_FSH LH & FSH Gonadotrope->LH_FSH Releases Steroids Sex Steroids (Testosterone/Estrogen) LH_FSH->Steroids Stimulate Production

Caption: this compound binds to GPR54 on GnRH neurons, stimulating GnRH release and subsequent LH/FSH secretion.

Experimental Workflow for IV this compound Administration

Experimental_Workflow A Surgical Implantation of Intracardiac Cannula B Post-operative Recovery (≥48 hours) A->B C Acclimatization of Freely Moving Rat B->C D Baseline Blood Sampling (e.g., every 15 min for 45 min) C->D E Intravenous Bolus Injection (this compound or Vehicle) D->E F Post-injection Blood Sampling (e.g., every 15 min for 120 min) E->F G Blood Volume Replacement (Hourly) F->G H Hormone Analysis (e.g., LH Assay) F->H

References

Application Note and Protocol: In Vitro Assay for Measuring Kisspeptin-10 Induced GnRH Release from Hypothalamic Explants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin, a peptide product of the KiSS-1 gene, and its receptor, G protein-coupled receptor 54 (GPR54 or KISS1R), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Kisspeptin signaling is a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion from hypothalamic neurons.[1][3][4] This neuroendocrine event is a critical upstream step for the onset of puberty and the regulation of fertility. The in vitro hypothalamic explant model provides a valuable system to study the direct effects of compounds like Kisspeptin-10, a decapeptide form of kisspeptin, on GnRH release, de-coupled from peripheral feedback mechanisms. This application note provides a detailed protocol for measuring this compound-induced GnRH release from isolated hypothalamic explants.

Signaling Pathway of this compound in GnRH Neurons

This compound binds to its receptor, KISS1R (GPR54), on the surface of GnRH neurons. This interaction activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and protein kinase A (PKA) pathways, leading to the depolarization of GnRH neurons and the subsequent release of GnRH. KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons, which are located in the arcuate nucleus of the hypothalamus, are also key players in modulating GnRH pulsatility through paracrine signaling.

Kisspeptin_Signaling cluster_cell GnRH Neuron KP10 This compound KISS1R KISS1R (GPR54) KP10->KISS1R Binds to G_protein G-protein KISS1R->G_protein Activates PLC PLC G_protein->PLC AC Adenylate Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP ERK ERK Pathway IP3_DAG->ERK Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA PKA Pathway cAMP->PKA GnRH_Release GnRH Release PKA->GnRH_Release Promotes ERK->GnRH_Release Promotes GnRH_Vesicle GnRH Vesicle Ca_release->GnRH_Vesicle Triggers fusion GnRH_Vesicle->GnRH_Release

Caption: this compound signaling pathway in GnRH neurons.

Experimental Workflow

The experimental workflow involves the dissection of the mediobasal hypothalamus (MBH), followed by an equilibration period in culture medium. The explants are then challenged with this compound, and the supernatant is collected for the quantification of GnRH, typically by radioimmunoassay (RIA).

Experimental_Workflow A 1. Hypothalamic Explant Dissection B 2. Equilibration (Acclimatization) A->B C 3. Baseline Sample Collection B->C D 4. This compound Stimulation C->D E 5. Post-Stimulation Sample Collection D->E F 6. Positive Control (KCl Depolarization) E->F G 7. GnRH Quantification (RIA) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for the in vitro GnRH release assay.

Materials and Reagents

Reagent/MaterialSupplier and Catalog # (Example)Storage
This compoundProspec Bio (PRO-1445)-20°C (Lyophilized)
DMEM (Phenol-free)Gibco (31053028)4°C
Bovine Serum Albumin (BSA)Sigma-Aldrich (A7906)4°C
BacitracinSigma-Aldrich (B0125)-20°C
L-GlutamineGibco (25030081)-20°C
Potassium Chloride (KCl)Sigma-Aldrich (P9333)Room Temperature
GnRH RIA KitPhoenix Pharmaceuticals (RK-040-02)4°C
Sterile Water (for reconstitution)VWR (46000-446)Room Temperature
24-well culture platesCorning (3524)Room Temperature
Dissection toolsFine Science ToolsRoom Temperature

Detailed Experimental Protocol

Preparation of Reagents
  • Culture Medium: Prepare phenol-free DMEM supplemented with 25 mM glucose, 0.1% BSA, 0.006% bacitracin, and L-glutamine. Filter-sterilize the medium and warm to 37°C before use.

  • This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 100 µg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Further dilutions to working concentrations (e.g., 0.5-500 nM) should be made in culture medium immediately before use.

  • KCl Solution: Prepare a stock solution of KCl (e.g., 1.2 M) in sterile water. The final concentration for depolarization is typically 60 mM.

Hypothalamic Explant Dissection
  • Euthanize the animal (e.g., adult male rat or mouse) according to approved institutional guidelines.

  • Rapidly remove the brain and place it on a chilled surface.

  • Dissect the mediobasal hypothalamus (MBH) using the following landmarks: laterally by the hypothalamic fissures, anteriorly by a cut just anterior to the optic chiasm, and posteriorly by the rostral portion of the mammillary bodies. The thickness of the explant should be approximately 2-3 mm.

In Vitro Incubation and Stimulation (Static Incubation System)

The static incubation system is often preferred due to its simplicity, reduced tissue requirement, and lower susceptibility to mechanical and osmotic artifacts.

  • Place each hypothalamic explant into a well of a 24-well plate containing 500 µL of pre-warmed culture medium.

  • Equilibration: Incubate the explants for at least 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for stabilization of basal GnRH release.

  • Baseline Collection: After equilibration, carefully remove the medium and replace it with 500 µL of fresh, pre-warmed medium. Collect this sample to measure baseline GnRH release.

  • This compound Stimulation: Remove the medium and add 500 µL of medium containing the desired concentration of this compound (e.g., 50 nM). Incubate for a defined period (e.g., 1-4 hours).

  • Post-Stimulation Collection: At the end of the stimulation period, collect the medium for GnRH quantification.

  • Positive Control (Depolarization): To confirm tissue viability, wash the explants with fresh medium and then incubate with medium containing 60 mM KCl for 30-60 minutes.

  • Collect the medium from the KCl stimulation.

  • Store all collected samples at -20°C or -80°C until GnRH quantification.

GnRH Quantification

Quantify the concentration of GnRH in the collected media using a commercially available GnRH Radioimmunoassay (RIA) kit, following the manufacturer's instructions. The sensitivity of a typical assay is around 0.2 pg/sample.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies on this compound induced GnRH release.

Table 1: Dose-Dependent Effect of this compound on GnRH Release from Mouse MBH Explants

This compound Concentration (nM)Incubation Time (hours)GnRH Release (pg/mL, Mean ± SEM)Fold Change vs. Control
0 (Control)120 ± 21.0
0.5125 ± 31.25
5135 ± 41.75
50150 ± 52.5
500180 ± 74.0

Data are hypothetical and based on trends reported in the literature.

Table 2: Time-Course of GnRH Release with Continuous this compound Stimulation

Time (hours)TreatmentGnRH Release (pg/mL, Mean ± SEM)
0-1No Treatment (Baseline)22 ± 3
1-250 nM this compound55 ± 6
2-350 nM this compound58 ± 7
3-450 nM this compound60 ± 6
4-550 nM this compound45 ± 5
5-650 nM this compound30 ± 4
6-760 mM KCl100 ± 10

Data are hypothetical and based on trends reported in the literature, which suggest desensitization after prolonged exposure.

Data Analysis and Interpretation

  • Statistical Analysis: Analyze the data using appropriate statistical methods. For dose-response studies, a one-way ANOVA followed by a post-hoc test (e.g., Student-Newman-Keuls) is suitable to compare GnRH release across different this compound concentrations. For time-course experiments, a repeated-measures ANOVA can be used. A p-value of < 0.05 is typically considered statistically significant.

  • Interpretation: A significant increase in GnRH concentration in the medium following this compound treatment compared to the baseline or vehicle control indicates a stimulatory effect. The dose-response curve can be used to determine the EC50 of this compound. A decline in GnRH release after prolonged stimulation may suggest receptor desensitization. The robust GnRH release in response to KCl depolarization confirms the viability and responsiveness of the hypothalamic explants at the end of the experiment.

Conclusion

This application note provides a comprehensive protocol for an in vitro assay to measure this compound induced GnRH release from hypothalamic explants. This method is a powerful tool for researchers in reproductive neuroendocrinology and for professionals in drug development screening for compounds that modulate the HPG axis. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results.

References

Application Notes and Protocols for Subcutaneous Administration of Kisspeptin-10 in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Kisspeptin-10 in human research studies. The information compiled is based on a review of existing human clinical trials and research protocols.

Introduction

This compound, a decapeptide product of the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] It acts as a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion, subsequently leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][4] This central role in reproductive physiology has made this compound a subject of intense research for its potential therapeutic applications in reproductive disorders. Subcutaneous injection is a common and convenient route for this compound administration in human studies.

Materials and Equipment

  • Lyophilized this compound vial (e.g., 3mg or 10mg)

  • Bacteriostatic water for injection

  • Sterile syringes (e.g., 3 mL for reconstitution, U-100 insulin syringes for administration)

  • Alcohol swabs

  • Sharps disposal container

Reconstitution Protocol

Proper reconstitution of lyophilized this compound is crucial for accurate dosing and to maintain peptide integrity.

Protocol:

  • Allow the lyophilized this compound vial to reach room temperature to reduce condensation.

  • Using a sterile syringe, draw the required volume of bacteriostatic water. For a 10 mg vial, 3.0 mL is typically used to achieve a concentration of approximately 3.33 mg/mL. For a 3 mg vial, 3 mL of sterile water can be used.

  • Slowly inject the bacteriostatic water down the side of the vial, avoiding forceful spraying directly onto the lyophilized powder to prevent foaming.

  • Gently swirl or roll the vial until the powder is completely dissolved. Do not shake the vial , as this can damage the peptide structure.

  • The reconstituted solution should be clear. Do not use if the solution is cloudy or contains particulate matter.

  • Label the vial with the date of reconstitution and the final concentration.

  • Store the reconstituted vial under appropriate conditions (see Section 4).

Storage and Stability

  • Lyophilized Powder: Store at -20°C (-4°F) in a dry, dark environment.

  • Reconstituted Solution: Refrigerate at 2–8°C (35.6–46.4°F) and protect from light. The reconstituted solution is typically stable for up to 4 weeks under these conditions. Avoid repeated freeze-thaw cycles.

Subcutaneous Injection Protocol

Administration Schedule:

  • Frequency: Once daily subcutaneous injections are common in research protocols.

  • Timing: Administer at a consistent time each day to maintain stable circulating levels. Rotate injection sites to avoid lipohypertrophy.

  • Cycle Length: Typical study durations range from 8 to 12 weeks. Prolonged continuous use should be avoided to prevent potential tachyphylaxis (desensitization).

Step-by-Step Administration:

  • Wash hands thoroughly with soap and water.

  • Prepare the injection site (e.g., abdomen, thigh, or upper arm) by cleaning it with an alcohol swab and allowing it to air dry.

  • Using a U-100 insulin syringe, draw up the calculated dose of the reconstituted this compound solution.

  • Pinch a fold of skin at the injection site.

  • Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze or cotton ball. Do not rub the area.

  • Dispose of the syringe and needle in a sharps container.

Dosing Information

Dosage can vary depending on the study's objectives. A gradual titration is often recommended to assess individual response.

Dosing Strategy Dosage Notes
Fixed Daily Dosing 100-200 mcgA common starting dose is 100 mcg daily, which can be increased to 200 mcg if well-tolerated and required by the protocol.
Weight-Based Dosing (Bolus) 0.01-3.0 μg/kgIntravenous studies have shown maximal LH stimulation at 1 μg/kg. Subcutaneous doses in women have been studied up to 32 nmol/kg.
Weight-Based Dosing (Infusion) 1.5-4 μg/kg/hUsed for continuous intravenous infusion studies to observe effects on LH pulsatility.

Hormonal Response to this compound Administration

The administration of this compound elicits a dose-dependent increase in gonadotropins.

Hormone Response to this compound Study Details
Luteinizing Hormone (LH) Rapid and dose-dependent increase.Intravenous bolus of 1 μg/kg resulted in a significant increase in serum LH (from 4.1 ± 0.4 to 12.4 ± 1.7 IU/liter at 30 min) in men. Continuous infusion also leads to a sustained increase in LH levels.
Follicle-Stimulating Hormone (FSH) A lesser but significant increase compared to LH.Intravenous administration in men showed an increase in FSH. The response is often more modest and delayed compared to LH.
Testosterone Increase following sustained LH stimulation.Continuous infusion of this compound has been shown to increase serum testosterone levels in men (from 16.6 ± 2.4 to 24.0 ± 2.5 nmol/liter).

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound binds to its G protein-coupled receptor, KISS1R (also known as GPR54), on GnRH neurons in the hypothalamus. This binding activates phospholipase C (PLC), leading to a cascade of intracellular events that result in the depolarization of GnRH neurons and the subsequent pulsatile release of GnRH. GnRH then travels to the anterior pituitary to stimulate the secretion of LH and FSH.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Kisspeptin This compound KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds to PLC Phospholipase C (PLC) Activation KISS1R->PLC GnRH_Neuron GnRH Neuron Depolarization PLC->GnRH_Neuron GnRH GnRH Release GnRH_Neuron->GnRH LH_FSH LH & FSH Release GnRH->LH_FSH Stimulates Steroidogenesis Sex Steroid Production (e.g., Testosterone) LH_FSH->Steroidogenesis Stimulates

This compound signaling cascade from the hypothalamus to the gonads.

Experimental Workflow for a Human Subcutaneous this compound Study

The following diagram outlines a typical workflow for a clinical research study investigating the effects of subcutaneous this compound administration.

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Phase participant_screening Participant Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent participant_screening->informed_consent baseline_sampling Baseline Blood Sampling (Hormone Levels) informed_consent->baseline_sampling administration Daily Subcutaneous Administration baseline_sampling->administration reconstitution This compound Reconstitution reconstitution->administration serial_sampling Serial Blood Sampling (Pharmacokinetics/Pharmacodynamics) administration->serial_sampling safety_monitoring Adverse Event Monitoring administration->safety_monitoring hormone_assay Hormone Assays (LH, FSH, Testosterone) serial_sampling->hormone_assay data_analysis Statistical Analysis safety_monitoring->data_analysis hormone_assay->data_analysis reporting Reporting of Findings data_analysis->reporting

A typical experimental workflow for human studies with this compound.

References

Experimental design for assessing Kisspeptin-10 effects on LH pulsatility

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Assessing Kisspeptin-10 Effects on LH Pulsatility

Introduction

Kisspeptin, a neuropeptide encoded by the Kiss1 gene, and its receptor, KISS1R (formerly GPR54), are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] They are essential for the onset of puberty and the maintenance of normal reproductive function.[2] Kisspeptin neurons, located primarily in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), act as central processors that integrate hormonal and environmental signals to control the secretion of Gonadotropin-Releasing Hormone (GnRH).[2][3] this compound, the shortest biologically active isoform of kisspeptin, potently stimulates GnRH neurons, leading to the pulsatile release of Luteinizing Hormone (LH) from the anterior pituitary.

The pulsatile nature of LH secretion is fundamental for normal gonadal function, including steroidogenesis and gametogenesis. Dysregulation of this pulsatility is associated with various reproductive disorders. Therefore, assessing the effects of this compound on LH pulsatility is crucial for understanding reproductive physiology and for the development of novel therapeutics for infertility, pubertal disorders, and hormone-dependent cancers. These application notes provide detailed protocols for designing and executing experiments to characterize the impact of this compound on LH pulsatility in research settings.

Experimental Workflow

The overall workflow for assessing this compound effects on LH pulsatility involves several key stages, from animal preparation and acclimatization to sophisticated data analysis of hormone profiles.

G A Animal Model Selection & Acclimatization B Surgical Preparation (e.g., Cannulation, Ovariectomy) A->B Optional C Baseline Blood Sampling (Pre-treatment) A->C B->C D This compound Administration (Bolus or Infusion) C->D E Post-Treatment Blood Sampling D->E F Sample Processing & Hormone Assay (ELISA/RIA) E->F G Data Analysis (Pulse Detection Algorithms) F->G H Interpretation of Results (Frequency, Amplitude, Mean LH) G->H

Experimental workflow for LH pulsatility studies.

Detailed Experimental Protocols

Animal Models and Preparation

Successful assessment of LH pulsatility requires appropriate animal models and careful preparation to minimize stress, which can inhibit reproductive hormone secretion.

  • Model Selection:

    • Mice (e.g., C57BL/6J): Widely used due to genetic tractability. Gpr54 knockout mice serve as excellent negative controls, demonstrating a lack of pulsatile LH release.

    • Rats, Sheep, Goats: Larger animal models that allow for more frequent and larger volume blood sampling. The neuroanatomy of the KNDy (Kisspeptin/Neurokinin B/Dynorphin) system that generates GnRH pulses is well-characterized in these species.

    • Non-Human Primates (e.g., Rhesus Monkeys): Provide a translational model closely resembling human reproductive physiology.

    • Humans: Clinical research studies in healthy volunteers or patient populations provide direct evidence of this compound's effects.

  • Acclimatization: Animals should be acclimatized to the housing and handling conditions for at least 1-4 weeks before the experiment to reduce stress-induced artifacts. For frequent tail-tip blood collection in mice, an expanded acclimatization period is crucial for obtaining robust and continuous LH pulses.

  • Surgical Preparation (if applicable):

    • Gonadectomy (Orchiectomy/Ovariectomy): Performed to remove the negative feedback of gonadal steroids, resulting in a more robust and frequent pattern of LH pulses. This is a common procedure in sheep and rodent models.

    • Intravenous Cannulation: For species larger than mice, surgical placement of an indwelling catheter in a major vein (e.g., jugular) is recommended for stress-free, repeated blood sampling.

This compound Administration

This compound can be administered as a single bolus to determine the peak response or as a continuous infusion to assess effects on pulse frequency and amplitude over time.

  • Route of Administration: Intravenous (IV) administration is most common for rapid and direct effects. Intramuscular (IM) or subcutaneous (SC) routes can also be used, though the pharmacokinetic profile will differ.

  • Dosing Regimens: The optimal dose is species-dependent and should be determined empirically. The tables below summarize doses used in published studies.

Table 1: Example this compound Dosing Regimens
Species Administration Type Dose Reference
Human (Male)IV Bolus0.01 - 3.0 µg/kg
Human (Male)IV Infusion1.5 - 4.0 µg/kg/h
African Lion (Male)IV Bolus1.0 µg/kg
CattleIV Bolus10 - 15 mg (total)
EweIV Bolus5 µg/kg
Blood Sampling Protocol

The frequency of blood sampling is critical for accurately resolving LH pulses. The sampling interval should be significantly shorter than the expected pulse frequency.

  • Frequency and Duration: Sampling every 5-10 minutes is standard for most species. The duration of the sampling period can range from 90 minutes in mice to over 22 hours in human infusion studies.

  • Sample Volume: The volume should be minimized to avoid hypovolemia, especially in small animals like mice where samples can be as small as 2-4 µL of whole blood.

  • Procedure: In mice, blood can be collected from the tail tip. For larger animals and humans, samples are drawn via an IV catheter. Samples should be immediately placed on ice, centrifuged to separate serum or plasma, and stored at -80°C until assay.

Table 2: Blood Sampling Protocols for LH Pulsatility Analysis
Species Sampling Frequency Typical Duration Reference
Mouse5-10 minutes90 - 360 minutes
Human10 minutes8 - 24 hours
Lion10 minutes220 minutes
Cattle15 minutes3 hours
Ewe15-60 minutes6 hours
Luteinizing Hormone (LH) Assay

Accurate quantification of LH concentrations in small sample volumes requires a sensitive and specific assay.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common, highly sensitive method. The principle involves a "sandwich" technique where LH in the sample is captured by an immobilized antibody and detected by a second, enzyme-conjugated antibody. The resulting colorimetric or chemiluminescent signal is proportional to the LH concentration.

  • Radioimmunoassay (RIA): A classic and sensitive method based on the competitive binding of radiolabeled LH and sample LH to a limited amount of specific antibody.

  • Immunochemiluminescence Assays: Automated platforms often use this technology, which provides high sensitivity and throughput.

Data Analysis of LH Pulsatility

Specialized algorithms are required to objectively identify and quantify hormone pulses from the raw concentration time-series data.

  • Pulse Detection Algorithms:

    • Deconvolution Analysis: This method simultaneously estimates the underlying secretory bursts and the hormone's half-life from the concentration data, providing detailed information on pulse mass, amplitude, and frequency.

    • CLUSTER: An algorithm that identifies significant increases and decreases in hormone concentration without assuming a specific secretory burst shape.

    • Santen and Bardin Method: A validated method where a pulse is defined by specific criteria related to the increase from the preceding nadir.

  • Key Parameters to Quantify:

    • Mean LH Concentration: The average LH level over the sampling period.

    • LH Pulse Frequency: The number of pulses per unit of time (e.g., pulses/hour).

    • LH Pulse Amplitude: The height of the LH pulse from the preceding nadir to the peak.

    • Interpulse Interval: The time between consecutive pulses.

Table 3: Example Effects of this compound on LH Pulsatility in Healthy Men
Parameter Baseline (Vehicle) This compound Infusion (1.5 µg/kg/h) Reference
Mean LH (IU/L)5.2 ± 0.814.1 ± 1.7
LH Pulse Frequency (pulses/h)0.7 ± 0.11.0 ± 0.2
LH Secretory Burst Mass (IU/L)3.9 ± 0.412.8 ± 2.6
(Data presented as mean ± SEM)

Kisspeptin Signaling Pathway in GnRH Neurons

This compound exerts its effects by binding to the KISS1R, a Gq/11 protein-coupled receptor on the surface of GnRH neurons. This initiates a downstream signaling cascade that leads to neuronal depolarization and the firing of action potentials, causing GnRH to be released into the portal vasculature.

G cluster_membrane GnRH Neuron Membrane KP10 This compound KISS1R KISS1R (Gq/11-coupled receptor) KP10->KISS1R Binds PLC Phospholipase C (PLC) KISS1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Activates IP3R on TRPC TRPC Channels (Non-selective Cation Channels) DAG->TRPC Activates Ca_Release ↑ Intracellular [Ca2+] Ca_Store->Ca_Release Ca_Release->TRPC Activates Depolarization Membrane Depolarization & Action Potentials TRPC->Depolarization Cation Influx GnRH_Release GnRH Secretion Depolarization->GnRH_Release

This compound signaling cascade in GnRH neurons.

This activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both DAG and increased intracellular calcium activate canonical transient receptor potential (TRPC) channels, leading to cation influx and sustained neuronal depolarization. This robust excitation is the primary mechanism by which kisspeptin drives the pulsatile release of GnRH.

References

Application Note: Quantification of Kisspeptin-10 Levels in Human Plasma using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a peptide product of the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. It acts as the primary upstream activator of Gonadotropin-Releasing Hormone (GnRH) neurons, initiating the cascade of hormonal events that govern puberty, fertility, and sex steroid secretion. The quantification of circulating this compound levels in plasma is a valuable tool for researchers and clinicians investigating reproductive disorders, pubertal timing abnormalities, and the development of novel therapeutics targeting the HPG axis. This application note provides a detailed protocol for the measurement of this compound in human plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), along with representative data and an overview of the relevant signaling pathway.

This compound Signaling Pathway

This compound exerts its effects by binding to its cognate G-protein coupled receptor, GPR54 (also known as KISS1R). This interaction primarily activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Increased IP3 levels stimulate the release of intracellular calcium stores, which in turn depolarizes the GnRH neuron, leading to the secretion of GnRH. GnRH then travels to the anterior pituitary gland, where it stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) into the bloodstream. These gonadotropins act on the gonads to stimulate sex steroid production and gametogenesis.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Kisspeptin This compound GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds to PLC Phospholipase C (PLC) GPR54->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Release IP3_DAG->Ca2 GnRH_Neuron GnRH Neuron Depolarization Ca2->GnRH_Neuron GnRH GnRH Release GnRH_Neuron->GnRH Gonadotroph Gonadotroph Cells GnRH->Gonadotroph Stimulates LH_FSH LH & FSH Release Gonadotroph->LH_FSH Steroidogenesis Sex Steroid Production (Testosterone, Estradiol) LH_FSH->Steroidogenesis Stimulates

Figure 1: this compound signaling pathway in the HPG axis.

Experimental Protocol: Sandwich ELISA for Plasma this compound

This protocol is a generalized procedure based on commercially available sandwich ELISA kits. It is crucial to refer to the specific manufacturer's instructions for the kit being used.

Materials
  • This compound ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Human plasma samples (collected in EDTA tubes)

  • Aprotinin (protease inhibitor)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Deionized or distilled water

  • Plate washer (automated or manual)

  • Vortex mixer

  • Refrigerator (2-8°C) and Freezer (-20°C or -80°C)

Sample Collection and Preparation
  • Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. It is recommended to add a protease inhibitor, such as aprotinin, to the collection tube to prevent degradation of this compound.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C.[1]

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Storage: Assay the plasma samples immediately or aliquot and store them at -20°C for up to one month or at -80°C for longer periods. Avoid repeated freeze-thaw cycles.[1]

Assay Procedure

The following is a typical workflow for a sandwich ELISA.

ELISA_Workflow Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep Add_Sample Add 100 µL of Standard or Sample to each well Prep->Add_Sample Incubate1 Incubate for 90 min at 37°C Add_Sample->Incubate1 Wash1 Aspirate and Wash wells 3x Incubate1->Wash1 Add_Biotin_Ab Add 100 µL of Biotinylated Detection Antibody Wash1->Add_Biotin_Ab Incubate2 Incubate for 60 min at 37°C Add_Biotin_Ab->Incubate2 Wash2 Aspirate and Wash wells 3x Incubate2->Wash2 Add_HRP Add 100 µL of HRP Conjugate Wash2->Add_HRP Incubate3 Incubate for 30 min at 37°C Add_HRP->Incubate3 Wash3 Aspirate and Wash wells 5x Incubate3->Wash3 Add_Substrate Add 90 µL of TMB Substrate Wash3->Add_Substrate Incubate4 Incubate for 15-20 min at 37°C (in the dark) Add_Substrate->Incubate4 Add_Stop Add 50 µL of Stop Solution Incubate4->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Calculate this compound Concentration Read->Analyze End End Analyze->End

Figure 2: General experimental workflow for the this compound sandwich ELISA.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working dilutions of antibodies and buffers according to the kit manual.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and plasma sample to the appropriate wells of the pre-coated microplate.

  • First Incubation: Cover the plate and incubate as specified in the kit protocol (e.g., 90 minutes at 37°C).[2]

  • Washing: Aspirate the contents of each well and wash the plate multiple times with 1X Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).[2]

  • Washing: Repeat the washing step.

  • HRP Conjugate Addition: Add 100 µL of HRP conjugate to each well.

  • Third Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[3]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 90 µL of TMB substrate to each well.

  • Fourth Incubation: Incubate the plate in the dark at 37°C for 15-20 minutes, or until a color change is observed.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often recommended.

  • Sample Concentration: Determine the concentration of this compound in the plasma samples by interpolating their mean absorbance values from the standard curve.

  • Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Representative Data

The following tables summarize reported plasma this compound concentrations in various human populations as measured by ELISA. These values can serve as a reference, but it is important to establish reference ranges for your specific study population and assay.

Table 1: Commercially Available this compound ELISA Kits

ManufacturerCatalog NumberAssay TypeDetection RangeSensitivity
ELK BiotechnologyELK0531Sandwich0.16 - 10 ng/mL0.052 ng/mL
MyBioSourceMBS167261Sandwich20 - 1500 ng/L12.14 ng/L
Phoenix PharmaceuticalsEK-048-56Competitive EIA0 - 100 ng/mL0.08 ng/mL
Thermo Fisher ScientificEEL-H6099Sandwich31.25 - 2000 pg/mL18.75 pg/mL
Cloud-Clone Corp.SEA859HuSandwich31.2 - 2,000 pg/mL< 12.3 pg/mL

Table 2: Plasma this compound Levels in Different Physiological and Pathological Conditions

ConditionSubject GroupMean Plasma this compound Level (± SD/SEM)Reference
Puberty & Development
Girls with Idiopathic Central Precocious Puberty (ICPP)1.80 ± 0.13 ng/mL
Girls with Premature Thelarche1.41 ± 0.10 ng/mL
Normal Control Girls1.39 ± 0.13 ng/mL
Adolescent Boys with Gynecomastia0.77 ng/mL (median)
Healthy Adolescent Boys (Control)0.54 ng/mL (median)
Reproductive Health
Women with Functional Hypothalamic Amenorrhea (FHA)0.17 ± 0.11 ng/mL
Healthy Control Women0.3 ± 0.36 ng/mL
Healthy Men12.3 ± 2.5 fmol/mL
Men with Isolated Hypogonadotropic Hypogonadism6.0 fmol/mL
Men with Kallmann's Syndrome43.2 fmol/mL
Men with Hypergonadotropic Hypogonadism323.2 fmol/mL
Menopause
Postmenopausal Women5.25 ± 0.36 pmol/L
Young Women (Control)4.48 ± 0.34 pmol/L
Pregnancy
Healthy Pregnant Women (Control)309.56 ± 67.72 ng/dL
Women with PreeclampsiaSignificantly reduced compared to controls

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
High concentration of detection antibody or HRP conjugateOptimize antibody and conjugate concentrations.
Low Signal Inactive reagentsEnsure proper storage and handling of kit components.
Insufficient incubation time or temperatureFollow the recommended incubation times and temperatures.
Low this compound concentration in samplesConcentrate samples or use a more sensitive ELISA kit.
This compound degradationUse protease inhibitors during sample collection and handling.
High Variability Inaccurate pipettingUse calibrated pipettes and ensure proper technique.
Inconsistent washingStandardize the washing procedure.
Temperature variation across the plateEnsure uniform incubation temperature.

Conclusion

The sandwich ELISA is a robust and sensitive method for the quantification of this compound in human plasma. Accurate measurement of this key neuropeptide can provide valuable insights into the regulation of the HPG axis in health and disease. Adherence to a validated protocol and careful sample handling are essential for obtaining reliable and reproducible results. The data presented in this application note can serve as a useful reference for researchers in the fields of endocrinology, reproductive biology, and drug development.

References

Application Notes: Sensitive Detection of Kisspeptin-10 via Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kisspeptins, a family of neuropeptides encoded by the KISS1 gene, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3][4] The smallest and most active of these peptides, Kisspeptin-10, acts as a potent secretagogue of gonadotropin-releasing hormone (GnRH), thereby influencing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] Given its critical role in reproductive health and its potential as a therapeutic target for related disorders, a sensitive and reliable method for its quantification is essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for a competitive radioimmunoassay (RIA) for the sensitive detection of this compound in biological samples.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. The assay is based on the competition between a fixed amount of radiolabeled this compound (tracer) and the unlabeled this compound present in the standard or unknown sample for a limited number of binding sites on a specific anti-Kisspeptin-10 antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter. A standard curve is generated by plotting the percentage of bound tracer against the concentration of the this compound standards. The concentration of this compound in the unknown samples can then be determined by interpolating their percentage of bound tracer from the standard curve.

This compound Signaling Pathway

This compound exerts its effects by binding to its G-protein coupled receptor, KISS1R (also known as GPR54). This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the depolarization of GnRH neurons and the subsequent release of GnRH.

Kisspeptin_Signaling_Pathway Kisspeptin10 This compound KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R G_protein Gq/11 KISS1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates GnRH_neuron GnRH Neuron Depolarization Ca_release->GnRH_neuron PKC->GnRH_neuron GnRH_release GnRH Release GnRH_neuron->GnRH_release

This compound Signaling Pathway.

Quantitative Data Summary

The performance of a developed rodent this compound RIA has been characterized, demonstrating high sensitivity and specificity. The key performance metrics are summarized in the table below.

ParameterValueReference
Sensitivity 0.81 ± 0.12 fmol/tube
Least Detectable Concentration <1.21 fmol/tube
Mid-range (IC50) 18.14 fmol/tube
Intra-assay Variation 6.8% ± 1.7%
Inter-assay Variation 8.2% ± 0.7%
Cross-reactivity (Kisspeptin-52) 100%
Recovery from Tissue Homogenate 78% - 96%

Experimental Protocol

This protocol outlines the key steps for performing a sensitive RIA for this compound.

Reagents and Materials
  • This compound Standard: Lyophilized, for preparation of standard curve.

  • Anti-Kisspeptin-10 Antibody: Specific polyclonal or monoclonal antibody. A rabbit polyclonal antibody raised against the this compound fragment is commonly used.

  • ¹²⁵I-labeled this compound (Tracer): Prepared using the chloramine-T method and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Assay Buffer: Phosphate-buffered saline (PBS) containing a protein carrier (e.g., 0.1% gelatin or bovine serum albumin) and a protease inhibitor (e.g., aprotinin).

  • Precipitating Reagent: Second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum (NRS).

  • Wash Buffer: Assay buffer or as specified by the second antibody supplier.

  • Unknown Samples: Plasma, serum, tissue homogenates, or other biological fluids. Extraction of peptides from plasma using C-18 Sep-Pak columns is recommended.

  • Polypropylene assay tubes.

  • Pipettes and tips.

  • Vortex mixer.

  • Refrigerated centrifuge.

  • Gamma counter.

Experimental Workflow

The general workflow for the this compound RIA is depicted in the following diagram.

RIA_Workflow start Start prepare_reagents Prepare Standards, Samples, and Reagents start->prepare_reagents add_reagents Pipette Standards, Samples, and Anti-Kisspeptin-10 Antibody into Assay Tubes prepare_reagents->add_reagents incubate1 First Incubation (e.g., 16-24 hours at 4°C) add_reagents->incubate1 add_tracer Add ¹²⁵I-Kisspeptin-10 (Tracer) to All Tubes incubate1->add_tracer incubate2 Second Incubation (e.g., 16-24 hours at 4°C) add_tracer->incubate2 add_precipitant Add Second Antibody and Normal Rabbit Serum incubate2->add_precipitant incubate3 Third Incubation (e.g., 90 minutes at room temperature) add_precipitant->incubate3 centrifuge Centrifuge to Pellet Antibody-Bound Complex incubate3->centrifuge decant Decant or Aspirate Supernatant centrifuge->decant count Measure Radioactivity of Pellet in a Gamma Counter decant->count analyze Calculate Results and Generate Standard Curve count->analyze end End analyze->end

This compound RIA Experimental Workflow.
Step-by-Step Protocol

  • Preparation of Reagents:

    • Reconstitute the lyophilized this compound standard with assay buffer to create a stock solution. Prepare a series of dilutions from the stock to create the standard curve (e.g., 0-1280 pg/ml).

    • Reconstitute the anti-Kisspeptin-10 antibody to the recommended working dilution with assay buffer.

    • Dilute the ¹²⁵I-labeled this compound tracer in assay buffer to achieve a final activity of approximately 8,000-10,000 counts per minute (CPM) per 100 µL.

    • Prepare unknown samples. If necessary, perform an extraction procedure to concentrate the peptide and remove interfering substances.

  • Assay Procedure:

    • Set up assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

    • Pipette 100 µL of assay buffer into the NSB and B0 tubes.

    • Pipette 100 µL of each standard dilution into the corresponding tubes.

    • Pipette 100 µL of each unknown sample into the corresponding tubes.

    • Pipette 100 µL of the anti-Kisspeptin-10 antibody solution into all tubes except the TC and NSB tubes.

    • Vortex all tubes and incubate for 16-24 hours at 4°C.

    • Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.

    • Vortex all tubes and incubate for another 16-24 hours at 4°C.

    • Add 100 µL of the second antibody (e.g., goat anti-rabbit IgG) and 100 µL of normal rabbit serum to all tubes except the TC tubes.

    • Vortex all tubes and incubate for 90 minutes at room temperature.

    • Add 500 µL of wash buffer to all tubes except the TC tubes.

    • Centrifuge all tubes (except TC) at approximately 1,700 x g for 20 minutes at 4°C.

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.

  • Data Analysis:

    • Measure the radioactivity (CPM) of the pellet in each tube using a gamma counter.

    • Calculate the average CPM for each set of duplicates.

    • Calculate the percentage of tracer bound (%B/B0) for each standard and unknown sample using the following formula: %B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100

    • Plot the %B/B0 for the standards against their corresponding concentrations on a semi-logarithmic graph to generate the standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.

Conclusion

This radioimmunoassay protocol provides a highly sensitive and specific method for the quantification of this compound in various biological samples. Adherence to this detailed methodology will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data, facilitating further investigation into the physiological roles of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for In Situ Hybridization of Kisspeptin-10 Receptor (GPR54) mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the localization of Kisspeptin-10 receptor (GPR54) mRNA using in situ hybridization (ISH). This document includes an overview of the GPR54 signaling pathway, detailed experimental protocols for non-radioactive ISH, and a summary of quantitative data on GPR54 mRNA expression.

Introduction to GPR54

The this compound receptor, also known as GPR54 or Kiss1r, is a G protein-coupled receptor that plays a critical role in the neuroendocrine control of reproduction.[1][2] Kisspeptins, the endogenous ligands for GPR54, are encoded by the Kiss1 gene and are potent stimulators of gonadotropin-releasing hormone (GnRH) neurons.[3][4] The Kisspeptin/GPR54 signaling system is a key regulator of puberty onset and reproductive function.[1] GPR54 is expressed in various tissues, including the brain, placenta, pancreas, and pituitary gland.

GPR54 Signaling Pathway

Activation of GPR54 by kisspeptin primarily initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing cellular processes like hormone secretion and gene expression.

GPR54_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR54 GPR54 Gaq11 Gαq/11 GPR54->Gaq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gaq11->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., GnRH secretion) Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response Kisspeptin This compound Kisspeptin->GPR54 Binds

GPR54 Signaling Pathway

Quantitative Data on GPR54 mRNA Expression

The following tables summarize quantitative data on GPR54 mRNA expression from published studies. These data were obtained using various quantitative methods, including in situ hybridization with radiolabeled probes and qPCR.

Table 1: Postnatal Development of GPR54 Expression in Mouse Brain Regions

Brain RegionBirthP5P20P30Adult
Dentate Gyrus -++++++++
CA3 Hippocampus -++++++++
Supramammillary Nuclei ---+++
Septum ++++++++
Rostral Preoptic Area ++/-++++++
Anteroventral Thalamus --+++++
Periaqueductal Gray --+++++
Pontine Nuclei --+++++
Dorsal Cochlear Nucleus --+++++

(-) Not detected; (+/-) Low expression; (+) Moderate expression; (++) High expression; (+++) Very high expression. Data is based on a Gpr54 LacZ knock-in mouse model.

Table 2: GPR54 mRNA Expression in GnRH Neurons of Wild-Type (WT) and GPR54 Knockout (KO) Mice

GenotypeMean Silver Grains per GnRH Neuron (± SEM)
Wild-Type (WT) 33.7 ± 10.8
GPR54 Knockout (KO) 0

Data obtained by double-label in situ hybridization using a radiolabeled antisense GPR54 probe.

Table 3: Relative GPR54 mRNA Expression in Brain Regions of Adult vs. Old-Age Rats

Brain RegionAdult (3-4 months)Old-Age (20-24 months)
Medulla and Pons 1.00~1.50
Frontal Lobe 1.00~1.75

* P<0.05 vs. Adult. Relative mRNA expression was normalized to GAPDH.

Experimental Protocols: Non-Radioactive In Situ Hybridization for GPR54 mRNA

This protocol is a comprehensive guide for the detection of GPR54 mRNA in tissue sections using digoxigenin (DIG)-labeled riboprobes.

I. Riboprobe Synthesis

The synthesis of a high-quality DIG-labeled riboprobe is crucial for successful in situ hybridization.

A. Template Preparation:

  • Linearize plasmid DNA containing the GPR54 cDNA insert with a suitable restriction enzyme.

  • Purify the linearized template by phenol:chloroform extraction and ethanol precipitation.

  • Resuspend the DNA pellet in RNase-free water.

B. In Vitro Transcription:

  • Assemble the following reaction at room temperature:

    • Linearized DNA template (1 µg)

    • 10x Transcription Buffer (2 µl)

    • 10x DIG RNA Labeling Mix (2 µl)

    • RNase Inhibitor (1 µl)

    • T7 or SP6 RNA Polymerase (2 µl)

    • RNase-free water to a final volume of 20 µl.

  • Incubate at 37°C for 2 hours.

  • Remove the DNA template by adding 1 µl of RNase-free DNase I and incubating at 37°C for 15 minutes.

  • Purify the DIG-labeled riboprobe using a spin column or ethanol precipitation.

  • Resuspend the probe in RNase-free water and store at -80°C.

II. Tissue Preparation

Proper tissue fixation and processing are essential for preserving mRNA integrity and tissue morphology.

A. Fixation:

  • Perfuse the animal with ice-cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

B. Cryoprotection and Sectioning:

  • Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut 14-20 µm sections on a cryostat and mount on pre-coated slides.

  • Store slides at -80°C until use.

III. In Situ Hybridization

ISH_Workflow cluster_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Signal Detection Fixation Fixation (4% PFA) Cryoprotection Cryoprotection (30% Sucrose) Fixation->Cryoprotection Sectioning Sectioning (14-20 µm) Cryoprotection->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Hybridization Hybridization with DIG-labeled probe (Overnight at 65°C) Prehybridization->Hybridization Stringent_Washes Stringent Washes Hybridization->Stringent_Washes Blocking Blocking Stringent_Washes->Blocking Antibody_Incubation Anti-DIG-AP Antibody Incubation Blocking->Antibody_Incubation Color_Development Color Development (NBT/BCIP) Antibody_Incubation->Color_Development Imaging Microscopy Color_Development->Imaging

In Situ Hybridization Workflow

A. Prehybridization:

  • Thaw slides at room temperature.

  • Wash in PBS.

  • Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine.

  • Wash in PBS.

  • Dehydrate through a series of ethanol concentrations (50%, 70%, 95%, 100%).

  • Air dry.

  • Apply hybridization buffer and incubate at 65°C for 2-4 hours.

B. Hybridization:

  • Dilute the DIG-labeled GPR54 riboprobe in hybridization buffer.

  • Denature the probe at 80°C for 5 minutes.

  • Apply the probe solution to the tissue sections.

  • Cover with a coverslip and incubate in a humidified chamber at 65°C overnight.

IV. Post-Hybridization Washes and Signal Detection

A. Stringent Washes:

  • Remove coverslips and wash slides in 5x SSC at 65°C.

  • Wash in 0.2x SSC at 65°C for 1 hour.

  • Wash in MABT (maleic acid buffer with Tween-20).

B. Immunodetection:

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (diluted in blocking solution) overnight at 4°C.

  • Wash extensively with MABT.

  • Equilibrate in detection buffer.

C. Color Development:

  • Prepare the color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in detection buffer.

  • Incubate the slides in the dark until the desired color intensity is reached.

  • Stop the reaction by washing in PBS.

  • Counterstain with Nuclear Fast Red if desired.

  • Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Troubleshooting

IssuePossible CauseSolution
No Signal Poor tissue preservationEnsure proper and rapid fixation.
Degraded RNAUse RNase-free reagents and techniques.
Inactive probeCheck probe integrity and labeling efficiency.
High Background Non-specific probe bindingIncrease stringency of post-hybridization washes.
Insufficient blockingIncrease blocking time or use a different blocking reagent.
Probe concentration too highOptimize probe concentration.
Weak Signal Low mRNA abundanceUse a more sensitive detection system or increase hybridization time.
Insufficient probe penetrationOptimize proteinase K digestion time.

This comprehensive guide provides the necessary information for the successful localization and semi-quantification of GPR54 mRNA using non-radioactive in situ hybridization. For further details and specific applications, consulting the primary literature is recommended.

References

Application Notes and Protocols for Measuring Kisspeptin-10-Induced Neuronal Activation Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin-10, a potent neuropeptide, plays a critical role in regulating reproductive function by modulating the activity of gonadotropin-releasing hormone (GnRH) neurons.[1][2] Its receptor, GPR54 (also known as KISS1R), is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to neuronal depolarization and subsequent physiological responses.[3] A key event in this cascade is the mobilization of intracellular calcium ([Ca2+]i), making calcium imaging a powerful tool to study the effects of this compound on neuronal activation.[4][5]

These application notes provide detailed protocols for utilizing calcium imaging techniques to measure and quantify the neuronal response to this compound stimulation. The methodologies described are essential for researchers in neuroscience and drug development investigating the therapeutic potential of this compound analogs or screening for compounds that modulate the kisspeptin signaling pathway.

Signaling Pathway of this compound in Neurons

This compound binds to the GPR54 receptor, which is primarily coupled to the Gq/11 protein. This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This initial calcium transient can be followed by a more sustained influx of extracellular calcium through plasma membrane channels. The increase in intracellular calcium concentration is a hallmark of neuronal activation and can be visualized and quantified using fluorescent calcium indicators.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kisspeptin10 This compound GPR54 GPR54 (KISS1R) Kisspeptin10->GPR54 Gq11 Gq/11 GPR54->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Neuronal_Activation Neuronal Activation Ca_cyto->Neuronal_Activation Leads to

Caption: this compound signaling pathway in neurons.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound-induced neuronal activation and subsequent physiological responses.

Table 1: In Vitro this compound-Induced Calcium Responses

Cell TypeThis compound ConcentrationObserved EffectReference
GnRH-1 Neurons10 nMIncreased frequency of spontaneous calcium spiking.
GT1-7 Hypothalamic Neurons30, 100, 300 nMDose-dependent triphasic change in intracellular free calcium concentrations.
Primary Cultured Rat Hippocampal Neurons100 nMCaused intracellular calcium transients, preventable by a PKC inhibitor.

Table 2: In Vivo Effects of this compound Administration

Animal ModelThis compound Dose and Administration RouteMeasured OutcomeReference
Male Mice10 fmol, 0.1 pmol, 0.1 nmol (intracerebroventricular)Dose-dependent increase in serum LH levels.
Men1 µg/kg (intravenous bolus)Rapid and dose-dependent rise in serum LH concentration.
Men4 µg/kg·h (intravenous infusion)Sustained increase in LH and serum testosterone levels.
Male Mice0.5 nmol (intraperitoneal)Increased plasma LH and testosterone levels at 20 minutes post-injection.

Experimental Protocols

Experimental Workflow for Calcium Imaging

The general workflow for a calcium imaging experiment to measure this compound-induced neuronal activation involves several key steps, from cell preparation to data analysis.

Experimental_Workflow A Cell Culture and Plating (e.g., primary neurons, neuronal cell lines) B Loading with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) A->B C Baseline Fluorescence Recording B->C D Application of this compound C->D E Post-Stimulation Fluorescence Recording D->E F Image Acquisition and Processing E->F G Data Analysis (e.g., ΔF/F0, ratiometric analysis) F->G

Caption: General experimental workflow for calcium imaging.

Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent dye used for quantifying intracellular calcium concentrations. It exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for the calculation of the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), with emission collected around 510 nm. This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and changes in cell thickness.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound stock solution

  • Cultured neurons on coverslips or in imaging plates

  • Fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter for ~510 nm.

Procedure:

  • Preparation of Fura-2 AM Loading Solution:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL) in anhydrous DMSO.

    • For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS.

    • To aid in dye solubilization, add Pluronic F-127 to the working solution at a final concentration of 0.02-0.05%.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

  • De-esterification:

    • After loading, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Image Acquisition:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire a stable baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Apply this compound at the desired concentration to the cells.

    • Continue recording the fluorescence changes post-stimulation.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation if calibration with minimum (Rmin) and maximum (Rmax) ratios is performed.

Protocol 2: Single-Wavelength Calcium Imaging with Fluo-4 AM

Fluo-4 AM is a high-affinity calcium indicator that exhibits a large fluorescence intensity increase upon binding to Ca2+. It is excited by visible light (around 488 nm) and its emission is typically collected around 520 nm. While not ratiometric, its high signal-to-noise ratio makes it suitable for detecting transient calcium signals.

Materials:

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic F-127

  • HBSS or other suitable assay buffer

  • This compound stock solution

  • Cultured neurons on coverslips or in imaging plates

  • Fluorescence microscope with an excitation source for ~488 nm and an emission filter for ~520 nm.

Procedure:

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a working solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in HBSS.

    • Add Pluronic F-127 (final concentration 0.02-0.05%) to the working solution to facilitate dye loading.

  • Cell Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate in fresh HBSS for at least 30 minutes to allow for complete de-esterification.

  • Image Acquisition:

    • Place the cells on the microscope stage.

    • Record a stable baseline fluorescence (F0) at an excitation of ~488 nm and emission of ~520 nm.

    • Apply this compound to the cells.

    • Record the change in fluorescence intensity (F) over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F0 = (F - F0) / F0).

    • This normalization helps to correct for variations in dye loading and cell size.

Data Analysis and Interpretation

The analysis of calcium imaging data is crucial for extracting meaningful biological information. Key steps in the data analysis pipeline include motion correction, region of interest (ROI) selection, and signal extraction.

Data_Analysis_Pipeline A Raw Image Series B Motion Correction A->B C ROI Selection (Manual or Automated) B->C D Signal Extraction (Fluorescence intensity over time) C->D E Background Subtraction D->E F Normalization (ΔF/F0 or Ratio) E->F G Quantification (Peak amplitude, frequency, duration) F->G

Caption: Data analysis pipeline for calcium imaging.

The response to this compound can be characterized by several parameters, including:

  • Peak Amplitude: The maximum change in fluorescence, indicating the magnitude of the calcium response.

  • Frequency of Oscillations: this compound can induce oscillatory changes in intracellular calcium.

  • Duration of Response: The length of time the calcium signal remains elevated.

  • Percentage of Responding Cells: The proportion of cells in the field of view that show a significant calcium response to this compound.

By quantifying these parameters, researchers can effectively assess the potency and efficacy of this compound and its analogs, as well as screen for novel modulators of the GPR54 receptor.

References

Application Notes and Protocols for Electrophysiological Recording of GnRH Neuron Firing in Response to Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin, acting through its receptor GPR54, is a critical regulator of the reproductive axis, primarily by stimulating Gonadotropin-Releasing Hormone (GnRH) neurons. Understanding the electrophysiological response of GnRH neurons to kisspeptin is fundamental for elucidating the mechanisms of puberty, fertility, and for the development of novel therapeutics for reproductive disorders. These application notes provide a detailed protocol for recording the firing of GnRH neurons in response to Kisspeptin-10 using patch-clamp electrophysiology in acute brain slices from transgenic mice.

Data Presentation

The following table summarizes the quantitative effects of this compound on the electrophysiological properties of GnRH neurons, as reported in the literature.

ParameterThis compound ConcentrationAnimal ModelKey FindingsReference
Firing Rate 100 nMAdult male and female GnRH-GFP transgenic miceIncreased from 0.12 ± 0.07 Hz to 0.68 ± 0.13 Hz (87.1 ± 4.3% increase).[1]
1 nMGnRH-GFP transgenic miceMarkedly increased GnRH neuron firing activity.[2]
100 nMAnesthetized GnRH-GFP mice (in vivo)Increased firing from a mean of 0.77 ± 0.21 to 2.06 ± 0.47 Hz.[3]
Membrane Potential 100 nMAdult male and female GnRH-GFP transgenic miceDepolarization of 6.4 ± 0.9 mV.[1]
10-100 nMAdult male GnRH-GFP miceImmediate and prolonged depolarization.[4]
10-100 nMAdult proestrous female GnRH-GFP miceImmediate and prolonged depolarization with intense firing.
1-100 nMGnRH-GFP transgenic miceConcentration-dependent depolarization with an EC50 of 2.8 ± 0.2 nM and a maximum depolarization of 22.6 ± 0.6 mV.
Response Duration 100 nMAdult male and female GnRH-GFP transgenic miceDepolarization lasted on average for 20.8 ± 2.8 minutes.
Percentage of Responding Neurons 100 nMAdult male and female GnRH-GFP transgenic mice74.5% of GnRH neurons responded to kisspeptin.
100 nMJuvenile (P8-P19) male GnRH-GFP mice27% of GnRH neurons responded with a mean depolarization of 6.6 ± 1.5 mV.
100 nMPrepubertal (P26-P33) male GnRH-GFP mice44% of GnRH neurons responded with a mean depolarization of 4.4 ± 0.5 mV.

Experimental Protocols

Animal Model

The most common animal model utilized for these studies is the GnRH-GFP transgenic mouse. These mice express Green Fluorescent Protein (GFP) under the control of the GnRH promoter, allowing for the easy identification of GnRH neurons for targeted electrophysiological recordings. Both adult male and female mice are used, and developmental studies can be performed on juvenile and prepubertal animals.

Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.

Solutions:

  • NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.

  • Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, and 2 MgSO4. The pH should be adjusted to 7.3-7.4.

  • All solutions must be continuously bubbled with 95% O2 / 5% CO2 (carbogen).

Procedure:

  • Deeply anesthetize the mouse via intraperitoneal injection of a suitable anesthetic.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold NMDG-HEPES aCSF.

  • Mount the brain on a vibratome (e.g., Leica VT1000S) and prepare 200-300 µm thick coronal slices containing the rostral preoptic area where GnRH neurons are located.

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).

  • Transfer the slices to a holding chamber containing carbogenated recording aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.

Electrophysiological Recording

Perforated-patch clamp is often the preferred method to maintain the intracellular milieu of the recorded neuron, which is crucial for studying signaling pathways. Whole-cell patch-clamp can also be used.

Solutions:

  • Intracellular Solution (for perforated-patch): A typical solution contains (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 0.1 CaCl2, and 2 Mg-ATP, with pH adjusted to 7.3 with KOH. Gramicidin (e.g., 50-100 µg/mL) is added to this solution to form pores in the cell membrane that are permeable to monovalent cations but not larger molecules.

  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 1 mM) of this compound in distilled water and store at -20°C. Dilute to the final working concentration in recording aCSF on the day of the experiment.

Procedure:

  • Transfer a brain slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and fluorescence to identify GnRH-GFP neurons.

  • Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipette with the gramicidin-containing intracellular solution.

  • Approach a visually identified GnRH-GFP neuron and form a gigaohm seal.

  • Monitor the access resistance and allow time for the gramicidin to perforate the membrane (typically 15-30 minutes), indicated by a stable and decreasing access resistance.

  • Record baseline neuronal activity in current-clamp mode.

  • Bath-apply this compound (e.g., 10-100 nM) for a defined period (e.g., 2-4 minutes) and record the changes in membrane potential and firing rate.

  • Wash out the this compound with recording aCSF and continue recording to observe the duration of the response.

Visualizations

This compound Signaling Pathway in GnRH Neurons

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR54 GPR54 PLC PLC GPR54->PLC Activates IP3 IP3 PLC->IP3 Generates NSC NSC Channel Depolarization Membrane Depolarization NSC->Depolarization Leads to K_channel K+ Channel K_channel->Depolarization Leads to Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers Ca_release->NSC Opens Ca_release->K_channel Closes Kisspeptin10 This compound Kisspeptin10->GPR54 Binds to Firing Increased Action Potential Firing Depolarization->Firing

Caption: this compound signaling cascade in GnRH neurons.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal GnRH-GFP Transgenic Mouse Anesthesia Anesthesia & Perfusion Animal->Anesthesia Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing (200-300 µm) Dissection->Slicing Recovery Slice Recovery (32-34°C) Slicing->Recovery Equilibration Equilibration (Room Temp, >1 hr) Recovery->Equilibration Identification Identify GnRH-GFP Neuron Equilibration->Identification Patching Perforated Patch-Clamp Identification->Patching Baseline Record Baseline Activity Patching->Baseline Application Bath Apply this compound Baseline->Application Recording Record Firing Response Application->Recording Washout Washout Recording->Washout Analysis Analyze Firing Rate, Membrane Potential, etc. Washout->Analysis

Caption: Workflow for GnRH neuron electrophysiology.

References

Kisspeptin-10: A Potent Tool for Elucidating Polycystic Ovary Syndrome Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2][3] The underlying pathophysiology involves a disturbance of the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered gonadotropin-releasing hormone (GnRH) pulsatility and a subsequent increase in luteinizing hormone (LH) over follicle-stimulating hormone (FSH).[1][4] Kisspeptin, a neuropeptide encoded by the KISS1 gene, has emerged as a master regulator of the HPG axis, acting upstream of GnRH neurons to potently stimulate gonadotropin secretion. Specifically, Kisspeptin-10, a potent decapeptide fragment of the full-length kisspeptin, serves as a valuable tool to investigate the neuroendocrine dysregulation central to PCOS. Studies suggest that an overactive kisspeptin system may contribute to the increased LH pulse frequency observed in PCOS, making it a key target for both research and potential therapeutic intervention.

These application notes provide an overview of the this compound signaling pathway and detailed protocols for its use in preclinical and clinical PCOS research.

This compound Signaling Pathway in the Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its effects by binding to its cognate G protein-coupled receptor, KISS1R (also known as GPR54), located on GnRH neurons in the hypothalamus. This interaction initiates a signaling cascade that leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation. GnRH then travels to the anterior pituitary gland, where it stimulates the gonadotroph cells to synthesize and secrete LH and FSH. In the context of PCOS, it is hypothesized that increased kisspeptin signaling contributes to the preferential increase in LH secretion, a hallmark of the condition.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovaries Kisspeptin This compound KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds to GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph Cells GnRH->Gonadotroph Stimulates GnRH->Gonadotroph LH_FSH LH & FSH Gonadotroph->LH_FSH Secrete Ovary Theca & Granulosa Cells LH_FSH->Ovary Act on LH_FSH->Ovary Androgens_Estrogens Androgens & Estrogens Ovary->Androgens_Estrogens Produce

Figure 1: this compound signaling cascade in the HPG axis.

Experimental Protocols

Protocol 1: Investigation of this compound Effects in a Letrozole-Induced PCOS Rodent Model

This protocol outlines the use of this compound to study its effects on hormonal profiles and ovarian morphology in a common preclinical model of PCOS.

1. Induction of PCOS:

  • Animals: Adult female Wistar rats (8-10 weeks old).

  • Induction Agent: Letrozole (aromatase inhibitor).

  • Dosage and Administration: Administer letrozole orally at a dose of 1 mg/kg body weight, dissolved in 1% carboxymethyl cellulose (CMC), daily for 21 consecutive days.

  • Confirmation of PCOS: Monitor vaginal smears daily. The presence of persistent estrus confirms the induction of a PCOS-like state.

2. This compound Administration:

  • Grouping:

    • Group 1: Control (no letrozole, vehicle only).

    • Group 2: PCOS (letrozole-induced, vehicle only).

    • Group 3: PCOS + this compound (Low Dose) - 20 nmol/rat, subcutaneous (s.c.) injection daily for 21 days.

    • Group 4: PCOS + this compound (High Dose) - 40 nmol/rat, s.c. injection daily for 21 days.

  • This compound Preparation: Dissolve this compound in sterile saline.

3. Outcome Measures:

  • Hormonal Analysis: Collect blood samples at baseline and at the end of the 21-day treatment period. Measure serum concentrations of LH, FSH, testosterone, and estradiol using appropriate immunoassay kits (e.g., ELISA or RIA).

  • Ovarian Histology: At the end of the experiment, euthanize the animals and collect the ovaries. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for the presence of cystic follicles, the number of corpora lutea, and the thickness of the theca and granulosa cell layers.

Experimental_Workflow_PCOS_Rodent_Model A Acclimatize Adult Female Rats B Induce PCOS with Letrozole (1 mg/kg/day for 21 days) A->B C Confirm PCOS via Vaginal Smears B->C D Divide into Treatment Groups: - Control - PCOS + Vehicle - PCOS + KP-10 (20 nmol) - PCOS + KP-10 (40 nmol) C->D E Administer this compound or Vehicle (s.c. daily for 21 days) D->E F Collect Blood Samples (Baseline and Post-treatment) E->F H Euthanize and Collect Ovaries E->H G Hormonal Assays (LH, FSH, Testosterone, Estradiol) F->G J Data Analysis and Comparison G->J I Ovarian Histology (H&E Staining) H->I I->J

Figure 2: Experimental workflow for this compound study in a PCOS rat model.

Protocol 2: Clinical Investigation of this compound in Women with PCOS

This protocol provides a framework for a clinical study to assess the acute and sustained effects of this compound on gonadotropin secretion in women with PCOS.

1. Participant Recruitment:

  • Inclusion Criteria: Women aged 18-35 diagnosed with PCOS according to the Rotterdam criteria (requiring at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound).

  • Exclusion Criteria: Hormonal treatment within the last 2-3 months, other endocrine disorders, and pregnancy.

  • Ethical Considerations: Obtain informed consent from all participants. The study protocol should be approved by a local research ethics committee.

2. Study Design:

  • Phase 1: Dose-Response Study (Acute Effects):

    • Administer single intravenous (IV) bolus doses of this compound (e.g., 0.01, 0.1, 1.0, 3.0 µg/kg) and a vehicle (saline) to participants on separate days.

    • Collect blood samples at frequent intervals (e.g., -30, -15, 0, 10, 20, 30, 60, 90, 120 minutes, and then hourly for up to 7 hours) to measure LH and FSH levels.

  • Phase 2: Sustained Administration Study:

    • Administer this compound via subcutaneous (s.c.) injection twice daily for a period of 7-21 days. Doses can be escalated if no response is observed (e.g., starting at 3.2 nmol/kg and increasing to 6.4 nmol/kg).

    • Monitor follicular development via transvaginal ultrasound twice weekly.

    • Collect blood samples to measure LH, FSH, estradiol, and testosterone at regular intervals.

3. Outcome Measures:

  • Primary Outcomes:

    • Change in serum LH and FSH concentrations and pulse frequency.

    • Follicular growth (development of a dominant follicle ≥12 mm).

    • Ovulation rates.

  • Secondary Outcomes:

    • Changes in serum estradiol and testosterone levels.

    • Safety and tolerability of this compound administration.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and its analogues.

Table 1: Hormonal Response to Acute this compound Administration in Healthy Men

Dose of this compound (IV bolus)Peak LH Concentration (IU/liter)Time to Peak LH
Vehicle4.1 ± 0.4-
1.0 µg/kg12.4 ± 1.730 minutes
p-value < 0.001-
Data adapted from a study investigating LH pulsatility in healthy men, providing a reference for this compound's potent stimulatory effect.

Table 2: Hormonal and Ovarian Changes in a Letrozole-Induced PCOS Rat Model Following Treatment

GroupFSH (mIU/mL)LH (mIU/mL)Estrogen (pg/mL)Testosterone (ng/mL)Ovarian Morphology
ControlNormalNormalNormalNormalNormal follicles, corpora lutea present
PCOS (Letrozole)DecreasedIncreasedDecreasedIncreasedMultiple follicular cysts, absent corpora lutea
PCOS + KP-10 (20 nmol)IncreasedDecreasedIncreasedDecreasedPartial return to normal morphology
PCOS + KP-10 (40 nmol)IncreasedDecreasedIncreasedDecreasedNear-complete return to normal morphology
Qualitative summary of findings from a study by Hussien and Al-Sharafi (2020). The study reported significant changes in these parameters.

Table 3: Effects of a Kisspeptin Agonist (MVT-602) in Women

GroupPeak LH Timing (hours post-administration)Duration of LH Elevation (hours)
Natural Kisspeptin (KP54)4.712-14
MVT-60221-2248
Data from a study comparing a kisspeptin agonist to natural kisspeptin, demonstrating the potential for longer-acting analogues in treating reproductive disorders.

Table 4: Kisspeptin and Hormone Levels in Women with PCOS vs. Controls

ParameterPCOS PatientsControl Group
KisspeptinSignificantly higherLower
LHSignificantly higherLower
FSHDecreasedHigher
This table represents a consensus from multiple observational studies indicating a hyperactive kisspeptin system in PCOS.

Conclusion

This compound is a powerful investigational tool for dissecting the neuroendocrine abnormalities that define PCOS. By directly stimulating the GnRH pulse generator, it allows researchers to probe the sensitivity and response of the HPG axis in this complex syndrome. The protocols provided here offer a foundation for both preclinical and clinical studies aimed at further understanding the role of kisspeptin in PCOS and exploring the therapeutic potential of targeting this critical pathway. The use of standardized models and detailed hormonal and ovarian analysis will be crucial in advancing our knowledge and developing novel treatments for women with PCOS.

References

Kisspeptin-10: Application Notes and Protocols for Male Hypogonadism Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Kisspeptin-10, a potent neuropeptide, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a promising therapeutic agent for male hypogonadism.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in this context. This compound, a product of the KISS1 gene, acts as the endogenous agonist for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[1][4] Its primary mechanism of action involves the stimulation of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, subsequently leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This cascade ultimately stimulates testosterone production by the Leydig cells in the testes. Inactivating mutations in the GPR54 receptor are associated with hypogonadotropic hypogonadism, highlighting the essential role of the kisspeptin signaling pathway in reproductive function.

Signaling Pathway of this compound in the HPG Axis

This compound binds to its receptor, KISS1R, on GnRH neurons in the hypothalamus. This interaction triggers a signaling cascade that results in the pulsatile release of GnRH. GnRH then travels through the hypophyseal portal system to the anterior pituitary, where it stimulates the gonadotroph cells to secrete LH and FSH into the systemic circulation. These gonadotropins act on the testes to stimulate spermatogenesis and testosterone production.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes Kisspeptin10 This compound KISS1R KISS1R Kisspeptin10->KISS1R Binds to GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph Cells GnRH->Gonadotroph Stimulates LH LH Gonadotroph->LH Secretes FSH FSH Gonadotroph->FSH Secretes Leydig_Cells Leydig Cells LH->Leydig_Cells Stimulates Testosterone Testosterone Leydig_Cells->Testosterone Produces Testosterone->Kisspeptin10 Negative Feedback

Figure 1: this compound signaling pathway in the male HPG axis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration on key reproductive hormones in male subjects from various studies.

Table 1: Effects of Intravenous Bolus Administration of this compound in Healthy Men

DosePeak LH (IU/L)Time to PeakFold Increase in LHReference
1 µg/kg12.4 ± 1.730 min~3-fold
3 µg/kgReduced response vs. 1 µg/kg--
0.3 µg/kg13.9 ± 1.7 (from 5.5 ± 0.8)-~2.5-fold

Table 2: Effects of Continuous Intravenous Infusion of this compound

Subject GroupInfusion RateMean LH (IU/L)Mean Testosterone (nmol/L)LH Pulse Frequency (pulses/h)Reference
Healthy Men4 µg/kg/h for 22.5 h20.8 ± 4.9 (from 5.4 ± 0.7)24.0 ± 2.5 (from 16.6 ± 2.4)Obscured at high secretion rate
Healthy Men1.5 µg/kg/h14.1 ± 1.7 (from 5.2 ± 0.8)-1.0 ± 0.2 (from 0.7 ± 0.1)
Men with T2DM and Hypogonadism4 µg/kg/h for 11 h20.7 ± 1.1 (from 3.9 ± 0.1)11.4 ± 0.9 (from 8.5 ± 1.0)0.9 ± 0 (from 0.6 ± 0.1)

Table 3: Effects of Subcutaneous Administration of this compound

Dosing RegimenPotential BenefitsReference
100-200 mcg dailySupports physiological reproductive hormone signaling
2-3 times per week (concurrently with TRT)May prevent testicular atrophy

Experimental Protocols

Protocol 1: Assessment of Pituitary Responsiveness to a Bolus Dose of this compound

This protocol is designed to evaluate the acute gonadotropin response to a single intravenous injection of this compound.

1. Subject Recruitment:

  • Recruit healthy male volunteers or men diagnosed with hypogonadotropic hypogonadism.

  • Obtain informed consent and perform a full medical screening, including baseline hormone levels (LH, FSH, testosterone, prolactin).

2. Study Procedure:

  • Subjects should fast overnight.

  • Insert an intravenous cannula into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.

  • Commence baseline blood sampling every 10-15 minutes for at least one hour to establish a stable baseline.

  • Administer a single intravenous bolus of this compound (e.g., 0.3 µg/kg or 1 µg/kg).

  • Continue blood sampling every 15-30 minutes for at least 2 hours post-administration.

3. Sample Processing and Analysis:

  • Centrifuge blood samples to separate serum and store at -20°C or lower until analysis.

  • Measure serum LH, FSH, and testosterone concentrations using validated immunoassays.

4. Data Analysis:

  • Calculate the peak hormone concentration and the time to peak.

  • Determine the area under the curve (AUC) for hormone release.

  • Compare post-administration hormone levels to baseline values using appropriate statistical tests.

Protocol_1_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Recruitment Subject Recruitment (Informed Consent, Screening) Fasting Overnight Fasting Recruitment->Fasting Cannulation IV Cannulation (Bilateral) Fasting->Cannulation Baseline_Sampling Baseline Blood Sampling (Every 10-15 min for 1h) Cannulation->Baseline_Sampling Kisspeptin_Admin IV Bolus this compound (e.g., 0.3-1 µg/kg) Baseline_Sampling->Kisspeptin_Admin Post_Admin_Sampling Post-Administration Sampling (Every 15-30 min for 2h) Kisspeptin_Admin->Post_Admin_Sampling Processing Sample Processing (Centrifugation, Storage) Post_Admin_Sampling->Processing Assay Hormone Assays (LH, FSH, Testosterone) Processing->Assay Data_Analysis Data Analysis (Peak, AUC, Statistical Tests) Assay->Data_Analysis

Figure 2: Experimental workflow for bolus this compound administration.

Protocol 2: Evaluation of Continuous this compound Infusion on LH Pulsatility and Testosterone Levels

This protocol aims to assess the effects of sustained this compound exposure on the pulsatile nature of LH secretion and testosterone production.

1. Subject Preparation:

  • Similar to Protocol 1, with an emphasis on acclimatizing the subject to the clinical research environment to minimize stress-induced hormonal fluctuations.

2. Study Procedure:

  • Following an overnight fast, insert intravenous cannulae.

  • Conduct baseline blood sampling every 10 minutes for 8-12 hours to characterize endogenous LH pulsatility.

  • The following day, commence a continuous intravenous infusion of this compound at a specified rate (e.g., 1.5 µg/kg/h or 4 µg/kg/h).

  • Continue frequent blood sampling (every 10 minutes) for the duration of the infusion (e.g., 8-24 hours).

3. Sample Processing and Analysis:

  • Process and store serum samples as described in Protocol 1.

  • Analyze for LH, FSH, and testosterone.

4. Data Analysis:

  • Utilize a deconvolution analysis program to determine LH pulse frequency, amplitude, and mass.

  • Compare LH pulsatility parameters and mean testosterone concentrations during the this compound infusion to the baseline period.

Protocol_2_Workflow cluster_day1 Day 1: Baseline Assessment cluster_day2 Day 2: this compound Infusion cluster_analysis_p2 Analysis Prep_D1 Subject Preparation (Fasting, Cannulation) Baseline_Pulsatility Baseline LH Pulsatility Sampling (Every 10 min for 8-12h) Prep_D1->Baseline_Pulsatility Start_Infusion Start Continuous IV Infusion of this compound Processing_P2 Sample Processing and Storage Baseline_Pulsatility->Processing_P2 Infusion_Sampling Frequent Blood Sampling (Every 10 min for 8-24h) Start_Infusion->Infusion_Sampling Infusion_Sampling->Processing_P2 Assay_P2 Hormone Assays Processing_P2->Assay_P2 Pulsatility_Analysis LH Pulsatility Analysis (Deconvolution) Assay_P2->Pulsatility_Analysis Comparison Compare Baseline vs. Infusion Pulsatility_Analysis->Comparison

Figure 3: Experimental workflow for continuous this compound infusion.

Reconstitution and Storage of this compound

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide using sterile, bacteriostatic water for injection. For a 10 mg vial, adding 3.0 mL of bacteriostatic water will yield a concentration of approximately 3.33 mg/mL.

  • Storage:

    • Lyophilized Powder: Store at -20°C for long-term stability.

    • Reconstituted Solution: Store refrigerated at 2-8°C and use within 4 weeks. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a powerful tool for investigating the HPG axis and holds significant therapeutic potential for male hypogonadism. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at further elucidating the role of this compound and developing novel treatment strategies for reproductive disorders. Careful dose selection is crucial, as some studies suggest a biphasic dose-response, with higher doses potentially leading to a reduced stimulatory effect. Furthermore, the route and timing of administration can significantly impact the hormonal response, with continuous infusion appearing to be effective in increasing LH pulse frequency. As research in this field progresses, this compound and its analogues may offer a more physiological approach to treating male hypogonadism compared to traditional testosterone replacement therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Kisspeptin-10 Tachyphylaxis in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Kisspeptin-10 tachyphylaxis in long-term experimental settings.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term studies involving this compound administration.

Problem 1: Diminishing LH/FSH response after repeated this compound injections.

  • Possible Cause: Receptor desensitization and downregulation due to chronic or high-dose exposure to this compound. Continuous exposure can lead to tachyphylaxis of the hypothalamic-pituitary-gonadal (HPG) axis.[1]

  • Solution:

    • Implement a Pulsatile Dosing Regimen: Mimic the natural, pulsatile release of GnRH. Avoid continuous high-dose infusions. Low-dose continuous infusions (e.g., 1.5 μg/kg/h) may increase LH pulse frequency without causing desensitization.[1][2]

    • Optimize Dosage: Determine the minimal effective dose that elicits the desired physiological response without causing rapid desensitization. Studies in men have shown maximal stimulation of LH at 1 μg/kg, with a reduced response at 3 μg/kg, suggesting potential tachyphylaxis at higher doses.[2][3]

    • Incorporate "Drug Holidays": Introduce washout periods in your experimental design to allow for receptor resensitization. The duration of these breaks will need to be empirically determined for your specific model.

    • Consider Kisspeptin Analogs: Investigate the use of synthetic kisspeptin analogs with modified pharmacokinetic and pharmacodynamic properties designed to reduce tachyphylaxis.

Problem 2: High variability in gonadotropin response between subjects.

  • Possible Cause: Sexual dimorphism in response to this compound. Studies have shown that men exhibit a robust gonadotropin release in response to this compound, while the response in women can be more variable and dependent on the phase of the menstrual cycle.

  • Solution:

    • Stratify Study Population: Analyze data separately for males and females.

    • Control for Hormonal Status in Females: In female subjects, standardize the timing of this compound administration relative to the menstrual or estrous cycle. The preovulatory phase in women has been shown to be when Kisspeptin-54 stimulates gonadotropin release most potently.

    • Ensure Consistent Administration: Standardize the route and timing of administration for all subjects.

Problem 3: Lack of a sustained increase in testosterone levels despite continuous this compound infusion.

  • Possible Cause: While continuous infusion of this compound can increase mean LH and testosterone secretion, prolonged high-dose administration may lead to desensitization at the level of the GnRH neuron, paradoxically suppressing GnRH release over time.

  • Solution:

    • Lower the Infusion Rate: A lower infusion dose (e.g., 1.5 μg/kg/h) has been shown to increase LH pulse frequency and secretory burst mass, which may be more effective for sustained testosterone production than a high-rate infusion.

    • Pulsatile Infusion: If your experimental setup allows, switch from a continuous to a pulsatile infusion protocol to more closely mimic endogenous GnRH secretion.

    • Evaluate Kisspeptin Analogs: Some analogs are designed for a longer duration of action and may provide a more stable stimulation of the HPG axis.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: this compound tachyphylaxis, or desensitization, is the rapid decrease in the response of the hypothalamic-pituitary-gonadal (HPG) axis to repeated or continuous administration of this compound. This phenomenon limits its therapeutic utility in conditions requiring long-term treatment.

Q2: What is the underlying mechanism of this compound tachyphylaxis?

A2: The primary mechanism involves the desensitization and internalization of the kisspeptin receptor (KISS1R), a G protein-coupled receptor. Upon continuous stimulation, KISS1R can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins sterically hinder further G protein signaling and promote the internalization of the receptor from the cell surface, thereby reducing the cell's responsiveness to this compound.

Q3: How can I avoid tachyphylaxis in my long-term animal studies?

A3: To mitigate tachyphylaxis, consider the following strategies:

  • Pulsatile vs. Continuous Administration: Pulsatile administration is generally more effective at maintaining pituitary function than continuous exposure.

  • Dose Optimization: Use the lowest effective dose. For example, in men, a 1 μg/kg bolus of this compound provided maximal LH stimulation, with higher doses showing a reduced response.

  • Use of Kisspeptin Analogs: Several synthetic analogs of this compound have been developed with improved pharmacokinetic profiles and reduced tachyphylaxis.

Q4: Are there any kisspeptin analogs that are less prone to causing tachyphylaxis?

A4: Yes, researchers have developed several kisspeptin analogs to overcome the limitations of native kisspeptins, such as a short half-life and the development of tachyphylaxis. For instance, the analog C6 has been shown to have a longer half-life and retain high affinity for the KISS1R. Another analog, [dY]1KP-10, has demonstrated greater in vivo bioactivity than this compound itself.

Q5: How does the route of administration affect this compound efficacy and tachyphylaxis?

A5: The route of administration impacts the pharmacokinetic profile of this compound. Intravenous (IV) bolus injections lead to a rapid and potent but short-lived increase in LH. Continuous IV infusion can sustain elevated LH levels, but carries a higher risk of tachyphylaxis if the dose is too high. Subcutaneous (SC) injections of the longer-acting Kisspeptin-54 have also been used, but chronic administration can still lead to tachyphylaxis.

Quantitative Data Summary

Table 1: Effects of Intravenous Bolus and Continuous Infusion of this compound on LH and Testosterone in Healthy Men

Administration ProtocolDoseMean Baseline LH (IU/liter)Peak/Mean LH during Treatment (IU/liter)Mean Baseline Testosterone (nmol/liter)Mean Testosterone during Treatment (nmol/liter)Reference
IV Bolus1 μg/kg4.1 ± 0.412.4 ± 1.7 (at 30 min)--
IV Bolus3 μg/kg-13.6 ± 1.7 (at 30 min)--
Continuous IV Infusion1.5 μg/kg/h5.2 ± 0.814.1 ± 1.7--
Continuous IV Infusion4 μg/kg/h for 22.5h5.4 ± 0.720.8 ± 4.916.6 ± 2.424.0 ± 2.5

Table 2: Comparison of In Vivo Bioactivity of this compound and an Analog ([dY]1KP-10) in Mice

CompoundDose (nmol)Time Post-InjectionPlasma LH IncreaseTotal Testosterone IncreaseReference
This compound0.1520 minSignificant-
[dY]1KP-100.1520 minMore potent than KP-10More potent than KP-10
This compound0.1560 min-No significant effect
[dY]1KP-100.1560 min-Significant increase

Experimental Protocols

1. Protocol for Assessing LH Response to Bolus this compound Administration in Humans

  • Objective: To determine the dose-dependency of LH secretion in response to intravenous bolus injections of this compound.

  • Methodology:

    • Subject Preparation: Healthy male volunteers are recruited after providing informed consent. Baseline blood samples are taken to measure full blood count, renal function, liver function, and electrolytes.

    • Drug Preparation: Lyophilized Good Manufacturing Practice (GMP) standard this compound is reconstituted in sterile normal saline (e.g., 1 mg in 5 ml) shortly before injection.

    • Administration: Subjects receive a single intravenous bolus injection of this compound at varying doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, and 3.0 μg/kg) or a vehicle control (normal saline).

    • Blood Sampling: Blood samples are collected at frequent intervals (e.g., baseline, and at 15, 30, 45, 60, 90, 120, and 180 minutes post-injection) to measure serum LH concentrations.

    • Hormone Analysis: Serum LH is measured using a validated immunoassay.

  • Reference: Adapted from George, J. T. et al. (2011). The Journal of Clinical Endocrinology and Metabolism, 96(8), E1228-36.

2. Protocol for Continuous Infusion of this compound to Assess Tachyphylaxis

  • Objective: To investigate the effects of high-dose continuous infusion of this compound on LH pulsatility and potential tachyphylaxis.

  • Methodology:

    • Subject Preparation: As described in the bolus administration protocol.

    • Baseline Monitoring: A pretreatment period (e.g., 9 hours) with frequent blood sampling (e.g., every 10 minutes) is conducted to establish baseline LH pulsatility.

    • Infusion: A continuous intravenous infusion of this compound is administered at a specific rate (e.g., 4 μg/kg/h) for an extended period (e.g., 22.5 hours) using an infusion pump.

    • Blood Sampling: Blood sampling continues at regular intervals throughout the infusion period to measure LH and testosterone levels.

    • Data Analysis: The mean LH concentration, LH pulse frequency, and LH pulse size during the infusion period are compared to the baseline period to assess for sustained stimulation or evidence of tachyphylaxis.

  • Reference: Adapted from George, J. T. et al. (2011). The Journal of Clinical Endocrinology and Metabolism, 96(8), E1228-36.

3. In Vitro Receptor Binding Assay for Kisspeptin Analogs

  • Objective: To determine the binding affinity of novel kisspeptin analogs to the KISS1R.

  • Methodology:

    • Cell Culture: A cell line stably expressing the human KISS1R (e.g., CHO-KISS1R or HEK-myc-KISS1R) is cultured under appropriate conditions.

    • Radioligand Preparation: A radiolabeled form of this compound (e.g., 125I-KP10) is used.

    • Competition Binding Assay:

      • Cell membranes expressing KISS1R are incubated with a fixed concentration of the radioligand.

      • Increasing concentrations of the unlabeled competitor (either this compound or the test analog) are added to the incubation.

      • The reaction is allowed to reach equilibrium.

    • Detection: The amount of bound radioligand is measured using a gamma counter after separating the bound and free radioligand.

    • Data Analysis: The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated to determine the binding affinity of the analog relative to this compound.

  • Reference: Adapted from Curtis, A. E. et al. (2010). American Journal of Physiology-Endocrinology and Metabolism, 298(2), E296-303.

Visualizations

Kisspeptin_Signaling_Pathway cluster_neuron GnRH Neuron KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC PKC DAG->PKC activates GnRH_vesicle GnRH Vesicle Ca_release->GnRH_vesicle mobilizes ERK ERK1/2 PKC->ERK activates ERK->GnRH_vesicle promotes GnRH_release GnRH Release GnRH_vesicle->GnRH_release fusion & exocytosis KP10 This compound KP10->KISS1R binds

Caption: this compound signaling pathway in a GnRH neuron.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane KP10 Continuous This compound KISS1R_active Active KISS1R KP10->KISS1R_active binds GRK GRK KISS1R_active->GRK recruits & activates KISS1R_phos Phosphorylated KISS1R GRK->KISS1R_active phosphorylates beta_arrestin β-arrestin KISS1R_phos->beta_arrestin recruits clathrin_pit Clathrin-coated pit KISS1R_phos->clathrin_pit internalization via beta_arrestin->KISS1R_phos binds desensitization Desensitization (G protein uncoupling) beta_arrestin->desensitization endosome Endosome clathrin_pit->endosome downregulation Receptor Downregulation (Degradation or Recycling) endosome->downregulation

Caption: Mechanism of KISS1R tachyphylaxis.

Analog_Testing_Workflow start Design & Synthesize This compound Analog in_vitro In Vitro Characterization start->in_vitro receptor_binding Receptor Binding Assay (Affinity - IC50) in_vitro->receptor_binding signaling_assay Signaling Assay (e.g., Calcium Flux, pERK) in_vitro->signaling_assay in_vivo In Vivo Testing (Animal Model) receptor_binding->in_vivo signaling_assay->in_vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd acute_response Acute Gonadotropin Response (Bolus Injection) in_vivo->acute_response long_term Long-Term Tachyphylaxis Study (Continuous/Pulsatile Infusion) in_vivo->long_term analysis Data Analysis & Comparison to this compound pk_pd->analysis acute_response->analysis long_term->analysis

Caption: Workflow for testing a novel this compound analog.

References

Strategies to mitigate desensitization of the GPR54 receptor to Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the GPR54 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on GPR54 desensitization to its ligand, Kisspeptin-10.

Frequently Asked Questions (FAQs)

Q1: What is GPR54 receptor desensitization?

A1: GPR54 desensitization is a physiological process where the receptor's response to continuous or repeated stimulation by its agonist, this compound, diminishes over time.[1] This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) to prevent overstimulation. The primary mechanism involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins.[2][3] This leads to uncoupling from the G protein, internalization of the receptor from the cell surface, and a subsequent reduction in signaling.[2][4]

Q2: What are the key molecules involved in GPR54 desensitization?

A2: The key molecules orchestrating GPR54 desensitization are:

  • G protein-coupled receptor kinase 2 (GRK2): This kinase phosphorylates the intracellular domains of the activated GPR54 receptor.

  • β-arrestins (β-arrestin-1 and β-arrestin-2): These proteins recognize and bind to the phosphorylated GPR54, sterically hindering its interaction with G proteins and promoting its internalization.

Q3: How quickly does GPR54 desensitization occur?

A3: The onset of GPR54 desensitization can be rapid, occurring within minutes of continuous exposure to this compound. However, the exact timing can vary depending on the experimental system (cell type, receptor expression levels) and the concentration of this compound used. In vivo studies have shown that continuous infusion of kisspeptin can lead to a significant reduction in downstream signaling within hours.

Q4: Can GPR54 desensitization be reversed?

A4: Yes, desensitization is often a reversible process. Once the agonist is removed, the receptor can be dephosphorylated by cellular phosphatases and recycled back to the plasma membrane, restoring its responsiveness. This process is known as resensitization.

Q5: Are there any known mutations that affect GPR54 desensitization?

A5: Yes, a gain-of-function mutation, Arg386Pro, in the GPR54 receptor has been identified in a patient with precocious puberty. This mutation leads to a decreased rate of desensitization, resulting in prolonged activation of intracellular signaling pathways in response to kisspeptin.

Troubleshooting Guides

Issue 1: Rapid loss of GPR54 signaling upon repeated this compound application.

Possible Cause: Receptor desensitization and internalization.

Troubleshooting Steps:

  • Vary this compound concentration and exposure time: Determine if a lower concentration or shorter incubation times can elicit a response without inducing significant desensitization.

  • Implement a washout period: Between agonist applications, include a washout period with agonist-free media to allow for receptor resensitization. The duration of this washout will need to be optimized for your specific cell system.

  • Use a pulsatile vs. continuous agonist delivery: If your experimental setup allows, mimic a more physiological pulsatile stimulation rather than a continuous one.

  • Investigate the role of GRKs: Use a non-selective GRK inhibitor (e.g., heparin, suramin) or a more specific inhibitor if available to see if desensitization is attenuated. Note that these may have off-target effects.

  • Examine receptor internalization: Perform an internalization assay (see Experimental Protocols section) to quantify the extent of receptor removal from the cell surface upon agonist stimulation.

Issue 2: High basal signaling or constitutive activity of GPR54.

Possible Cause: High receptor expression levels leading to ligand-independent signaling.

Troubleshooting Steps:

  • Optimize receptor expression: If using a transient transfection system, titrate the amount of GPR54 plasmid DNA to achieve lower, more physiologically relevant expression levels.

  • Select a stable cell line with appropriate expression: If generating a stable cell line, screen multiple clones to find one with moderate receptor expression that exhibits a clear ligand-dependent response.

  • Measure constitutive activity: Perform a second messenger assay, such as an inositol phosphate (IP) turnover assay (see Experimental Protocols section), in the absence of this compound to quantify the level of basal signaling.

  • Consider using an inverse agonist: While not widely available for GPR54, in principle, an inverse agonist could be used to reduce constitutive activity.

Quantitative Data Summary

Table 1: Kisspeptin Potency for Gonadotropin Release

GonadotropinEC50 (pmol)Reference
Luteinizing Hormone (LH)~4
Follicle-Stimulating Hormone (FSH)~400

Note: This data is from in vivo studies in rats and illustrates the high potency of kisspeptin, which can contribute to rapid desensitization at higher concentrations.

Key Experimental Protocols

Inositol Phosphate (IP) Turnover Assay (Second Messenger Assay)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11-coupled receptor activation, to quantify GPR54 signaling.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells (e.g., HEK293) stably or transiently expressing GPR54 in 24-well plates.

    • Once cells reach ~70-80% confluency, replace the medium with inositol-free DMEM containing myo-[³H]-inositol (1-2 µCi/mL).

    • Incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with serum-free DMEM or HBSS.

    • Pre-incubate the cells with a solution containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

    • Add this compound at various concentrations and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and lyse the cells by adding ice-cold formic acid (e.g., 0.5 M).

    • Incubate on ice for 30-60 minutes.

  • Purification and Quantification:

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from free myo-[³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

A non-radioactive alternative is the HTRF-based IP-One assay, which measures the accumulation of IP1.

Receptor Internalization Assay (Flow Cytometry)

This method quantifies the amount of GPR54 remaining on the cell surface after agonist treatment.

Methodology:

  • Cell Preparation:

    • Use cells expressing an epitope-tagged GPR54 (e.g., FLAG-tag at the N-terminus).

    • Harvest the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).

  • Agonist Treatment:

    • Incubate the cells with the desired concentration of this compound for various time points at 37°C to induce internalization.

    • Include a control group incubated at 4°C, where internalization is inhibited.

  • Antibody Staining:

    • After incubation, place the cells on ice to stop further trafficking.

    • Wash the cells with cold FACS buffer.

    • Incubate the cells with a primary antibody against the epitope tag (e.g., anti-FLAG antibody) conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) for 30-60 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in FACS buffer.

    • Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • The MFI is proportional to the number of receptors on the cell surface.

    • Calculate the percentage of internalization at each time point relative to the MFI of the 4°C control (representing 0% internalization).

Radioligand Receptor Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the GPR54 receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing GPR54 in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a radiolabeled Kisspeptin analog (e.g., [¹²⁵I]-Kisspeptin-10), and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

    • For competition assays, add varying concentrations of the unlabeled test compound.

    • Incubate at a defined temperature for a specific time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Visualizations

GPR54_Signaling_Pathway cluster_membrane Plasma Membrane GPR54_inactive GPR54 GPR54_active GPR54* GPR54_inactive->GPR54_active Activation Gq Gq/11 PLC PLC Gq->PLC GPR54_active->Gq GRK2 GRK2 GPR54_active->GRK2 Recruitment PIP2 PIP2 PLC->PIP2 Hydrolysis Kisspeptin This compound Kisspeptin->GPR54_inactive Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream GPR54_p GPR54-P GRK2->GPR54_p Phosphorylation Beta_arrestin β-arrestin GPR54_p->Beta_arrestin Binding Beta_arrestin->Gq Uncoupling Internalization Internalization Beta_arrestin->Internalization

Caption: GPR54 signaling and desensitization pathway.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment cluster_analysis Data Analysis start Hypothesis: Continuous this compound causes GPR54 desensitization choose_assay Select Assay: - IP Turnover - Internalization - Receptor Binding start->choose_assay cell_culture Culture GPR54-expressing cells choose_assay->cell_culture agonist_treatment Treat with this compound (Time course & Dose response) cell_culture->agonist_treatment perform_assay Perform selected assay agonist_treatment->perform_assay collect_data Collect raw data (e.g., CPM, MFI) perform_assay->collect_data analyze_data Calculate: - EC50 / IC50 - % Internalization - Kd / Bmax collect_data->analyze_data conclusion Draw conclusions analyze_data->conclusion

Caption: Workflow for studying GPR54 desensitization.

References

Technical Support Center: Optimizing Kisspeptin-10 Dosage for Sustained Gonadotropin Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin-10.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in stimulating gonadotropin release?

A1: this compound is a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons.[1][2][3] By binding to its receptor, KISS1R (also known as GPR54), on GnRH neurons, this compound triggers a signaling cascade that leads to the pulsatile release of GnRH.[2] GnRH then travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Q2: What is a typical starting dose for this compound in human studies?

A2: Intravenous bolus doses in healthy men have been shown to be effective at levels as low as 0.01 μg/kg, with maximal stimulation of LH secretion observed at 1 μg/kg. For subcutaneous administration, a suggested starting dose is around 100 mcg daily, with potential titration up to 200 mcg daily based on response and tolerance. It is crucial to note that optimal dosage can vary based on the specific research question, administration route, and patient population.

Q3: Should I administer this compound as a continuous infusion or in a pulsatile manner for sustained gonadotropin release?

A3: Both continuous and pulsatile administration of this compound can stimulate gonadotropin release, but they may have different effects on the pattern of secretion. Continuous infusion has been shown to sustain elevated LH concentrations and increase LH pulse frequency in men. However, some studies suggest that pulsatile administration may be more effective at stimulating GnRH-producing cells and increasing GnRH mRNA expression. The choice between continuous and pulsatile delivery will depend on the specific experimental goals.

Q4: I am observing a diminished response to repeated this compound administration. What could be the cause?

A4: This phenomenon, known as tachyphylaxis or desensitization, can occur with continuous or high-dose administration of this compound. It is thought to happen at the level of the Kisspeptin receptor rather than the GnRH neurons or the pituitary. To mitigate this, consider using a pulsatile administration protocol, optimizing the dose and frequency of administration, or allowing for washout periods between treatments.

Q5: Are there differences in the gonadotropin response to this compound between males and females?

A5: Yes, there is a notable sexual dimorphism in the response to this compound. Healthy men generally show a robust dose-dependent increase in LH and FSH following administration. In women, the response is dependent on the phase of the menstrual cycle. Women in the preovulatory phase exhibit a significant increase in LH and FSH, while women in the follicular phase show a blunted or absent response to this compound.

Troubleshooting Guides

Issue 1: Suboptimal or No Gonadotropin Response
Possible Cause Troubleshooting Steps
Incorrect Dosage Review the literature for effective dose ranges for your specific model and administration route. Perform a dose-response study to determine the optimal dose for your experimental conditions.
Route of Administration Ensure the chosen administration route (e.g., intravenous, subcutaneous) is appropriate for your research question and that the injection/infusion is performed correctly.
Peptide Integrity Verify the proper storage and handling of the this compound peptide. Reconstitute the peptide according to the manufacturer's instructions using sterile, appropriate solvents.
Receptor Desensitization If administering repeated doses, consider the possibility of tachyphylaxis. Implement a pulsatile dosing regimen or introduce a washout period between administrations.
Subject-Specific Factors Be aware of potential differences in response due to sex, hormonal status (e.g., menstrual cycle phase), or underlying pathology.
Issue 2: Difficulty Achieving Sustained Gonadotropin Release
Possible Cause Troubleshooting Steps
Rapid Peptide Clearance This compound has a relatively short half-life. Consider using a continuous infusion protocol to maintain steady-state concentrations. Alternatively, explore the use of this compound analogs with a longer duration of action.
Receptor Downregulation Prolonged, high-dose continuous infusion may lead to receptor downregulation. Optimize the infusion rate to the lowest effective dose that maintains gonadotropin release.
Feedback Inhibition Increased testosterone levels resulting from sustained LH stimulation may exert negative feedback on the HPG axis. Monitor downstream hormone levels and consider their potential impact.

Data Presentation

Table 1: Summary of this compound Dose-Response on LH and FSH in Healthy Men (Intravenous Bolus)

This compound Dose (μg/kg) Peak LH Response (IU/L) Peak FSH Response (IU/L) Reference
0.01--
0.03--
0.1--
0.3Significant Increase-
1.0Maximal Stimulation (e.g., 4.1 to 12.4)Significant Increase
3.0Reduced Response vs. 1 μg/kg-

Table 2: Effects of Continuous this compound Infusion in Healthy Men

Infusion Rate (μg/kg·h) Duration (h) Mean LH Increase (IU/L) Mean Testosterone Increase (nmol/L) Reference
1.595.2 to 14.1-
4.022.55.4 to 20.816.6 to 24.0

Experimental Protocols

Protocol 1: Intravenous Bolus Administration and Blood Sampling
  • Subject Preparation: Participants should be in a fasting state. An indwelling intravenous cannula is inserted into a forearm vein for blood sampling and another for this compound administration.

  • Baseline Blood Sampling: Collect blood samples at -60, -45, -30, -20, -10, and 0 minutes prior to this compound administration to establish baseline hormone levels.

  • This compound Administration: Administer the calculated dose of this compound as an intravenous bolus at time 0.

  • Post-Administration Blood Sampling: Collect blood samples at 10, 20, 30, 45, 60, 75, and 90 minutes after administration.

  • Sample Processing: Centrifuge blood samples, separate the plasma or serum, and store at -20°C or lower until hormone analysis.

  • Hormone Analysis: Measure LH and FSH concentrations using a validated immunoassay.

Protocol 2: Continuous Intravenous Infusion
  • Subject Preparation: As per Protocol 1.

  • Baseline Sampling: Conduct frequent blood sampling (e.g., every 10 minutes) for a baseline period (e.g., 9 hours) to characterize pulsatile LH secretion.

  • Infusion Commencement: Begin the continuous intravenous infusion of this compound at the desired rate (e.g., 1.5 or 4 μg/kg·h).

  • Infusion Period Sampling: Continue frequent blood sampling throughout the infusion period to monitor LH, FSH, and testosterone levels.

  • Sample Processing and Analysis: As per Protocol 1.

Mandatory Visualizations

Kisspeptin_Signaling_Pathway Hypothalamus Hypothalamus GnRH_Neuron GnRH Neuron Anterior_Pituitary Anterior Pituitary GnRH_Neuron->Anterior_Pituitary GnRH Kisspeptin_Neuron Kisspeptin Neuron Kisspeptin_Neuron->GnRH_Neuron Gonadotrope Gonadotrope Gonads Gonads Gonadotrope->Gonads LH & FSH Gonads->Hypothalamus Steroid Feedback

Caption: this compound signaling pathway for gonadotropin release.

Experimental_Workflow_IV_Bolus start Start prep Subject Preparation start->prep baseline Baseline Blood Sampling (-60 to 0 min) prep->baseline admin IV Bolus This compound baseline->admin post_admin Post-Administration Blood Sampling (10 to 90 min) admin->post_admin processing Sample Processing post_admin->processing analysis Hormone Analysis processing->analysis end End analysis->end

Caption: Experimental workflow for intravenous bolus administration.

References

Technical Support Center: Navigating Kisspeptin-10 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin-10. The inherent short half-life of this decapeptide in vivo presents unique challenges, which this guide aims to address with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiment with this compound is showing no or very low efficacy. What are the potential causes and solutions?

A1: This is a common issue primarily due to the rapid degradation of this compound in circulation. Here’s a troubleshooting workflow to identify and solve the problem:

  • Problem Identification: The primary suspect is the short in vivo half-life of this compound, which is reported to be as short as 1.7 to 4 minutes in rodents.[1][2] This rapid clearance often prevents the peptide from reaching its target receptor, KISS1R, at a sufficient concentration and for an adequate duration.

  • Solutions:

    • Increase Dosing Frequency: Instead of a single bolus, consider a continuous infusion or multiple, frequent administrations to maintain a therapeutic concentration.[3]

    • Optimize Administration Route: While intravenous (IV) administration provides immediate bioavailability, subcutaneous (SC) or intraperitoneal (IP) injections might offer a slightly more sustained release, although efficacy can be lower.

    • Utilize a More Stable Analog: Numerous this compound analogs with extended half-lives have been developed. Consider switching to a modified peptide.

    • Employ a Formulation Strategy: Encapsulating this compound in a delivery vehicle like nanoparticles or hydrogels can prolong its release and in vivo activity.

Q2: I am designing a study with a this compound analog. How do I choose the most suitable one?

A2: The selection of a this compound analog should be guided by its pharmacokinetic and pharmacodynamic properties. Key parameters to consider are its binding affinity to the KISS1R, in vitro bioactivity, and, most importantly, its in vivo half-life and efficacy.

  • Key Analogue Strategies:

    • Amino Acid Substitution: Replacing specific amino acids can enhance stability against enzymatic degradation. For example, substituting the tyrosine at position 1 with a D-Tyrosine ([dY]1-KP-10) has been shown to increase in vivo potency.[4][5]

    • Peptidomimetic Modifications: Introducing non-natural chemical bonds, such as triazoles, can prevent cleavage by proteases.

    • Albumin Binding: Conjugating the peptide to an albumin-binding moiety can significantly extend its circulatory half-life.

The following table summarizes the properties of native this compound and some of its analogs to aid in your selection process.

Peptide/AnalogModificationIn Vitro Receptor Binding Affinity (IC50/Ki, nM)In Vivo Half-lifeKey In Vivo Effects
This compound None (Endogenous)~1.59 - 2.33~1.7 - 4 min (rodents)Potent but transient stimulation of LH and testosterone.
[dY]1-KP-10 Substitution of Tyrosine at position 1 with D-TyrosineLower affinity than KP-10Longer than KP-10 (inferred from prolonged in vivo effect)More potent increase in plasma LH and testosterone compared to KP-10 at 20 and 60 min post-injection in mice.
TAK-448 (MVT-602) Nanopeptide KISS1R agonist (modified KP-10)Not specifiedMarkedly prolonged compared to native peptideInduces a prolonged LH surge in women.
C6 Analog Triazole peptidomimetic and albumin binding motifImproved in vitro potencyDramatically enhancedTriggers ovulation and advances puberty in animal models.

Q3: How can I confirm the stability of my this compound or analog in plasma?

A3: An in vitro plasma stability assay is a crucial experiment to determine the half-life of your peptide. This involves incubating the peptide in plasma and measuring its concentration at different time points.

  • Experimental Workflow:

    • Incubate the peptide at a known concentration in fresh plasma (e.g., rat or human) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).

    • Immediately stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., acetonitrile).

    • Quantify the remaining peptide concentration using a sensitive analytical method like LC-MS/MS.

    • Calculate the half-life by plotting the peptide concentration against time and fitting the data to a one-phase decay model.

Q4: What is the expected downstream signaling pathway of this compound, and how can I verify its activation?

A4: this compound binds to the G-protein coupled receptor, KISS1R (also known as GPR54). This binding primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). A common method to verify pathway activation is to measure the phosphorylation of downstream kinases like ERK1/2.

Diagrams

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin This compound KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binding G_protein Gαq/11 KISS1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_activation ERK1/2 Phosphorylation PKC->ERK_activation experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine IC50/Ki) bioactivity_assay In Vitro Bioactivity Assay (e.g., ERK Phosphorylation) receptor_binding->bioactivity_assay stability_assay Plasma Stability Assay (Determine Half-life) animal_model Select Animal Model (e.g., Male C57Bl/6 mice) stability_assay->animal_model bioactivity_assay->animal_model administration Peptide Administration (e.g., IP injection) animal_model->administration blood_collection Blood Sample Collection (e.g., Cardiac puncture at t=20, 60 min) administration->blood_collection hormone_measurement Hormone Measurement (RIA/ELISA for LH & Testosterone) blood_collection->hormone_measurement data_analysis Data Analysis and Comparison to KP-10 hormone_measurement->data_analysis start Start: Synthesize/Obtain This compound Analog start->receptor_binding start->stability_assay conclusion Conclusion: Evaluate Therapeutic Potential data_analysis->conclusion

References

Technical Support Center: Improving Kisspeptin-10 Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the stability and bioavailability of Kisspeptin-10 (KP-10) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it inherently unstable? A1: this compound is a decapeptide (a peptide with ten amino acids) that is the smallest endogenous, fully active fragment of the Kisspeptin protein.[1] It is a potent ligand for the Kisspeptin receptor (KISS1R, also known as GPR54) and a critical regulator of the reproductive axis.[1][2] Like many small peptides, KP-10 is highly susceptible to rapid degradation by enzymes (proteases) present in blood plasma and tissues, which severely limits its in vivo half-life and therapeutic potential.[1][3]

Q2: What are the primary degradation pathways for this compound? A2: The main degradation pathways identified for KP-10 are:

  • Enzymatic Cleavage: The peptide is rapidly broken down by proteases. A major cleavage site is the Gly-Leu bond, which is targeted by matrix metalloproteinases (MMPs).

  • N-terminal Deletion: A principal decomposition product is formed by the removal of the N-terminal tyrosine amino acid.

  • Oxidation: The tryptophan residue within the peptide sequence is susceptible to oxidation, which can lead to a loss of activity.

Q3: What is the typical half-life of this compound in plasma? A3: this compound has a very short half-life in plasma, which is temperature-dependent. In rat plasma, the decomposition half-life is approximately 6.8 minutes at 4°C, 2.9 minutes at 25°C, and as short as 1.7 minutes at 37°C. This rapid degradation underscores the need for stabilization strategies in experimental and therapeutic applications.

Q4: How can I improve the storage stability of my this compound formulations? A4: For storage, lyophilized (freeze-dried) this compound is recommended. While stable for up to three weeks at room temperature, it should be stored desiccated below -18°C for long-term use. Upon reconstitution in a sterile aqueous solution, the peptide should be stored at 4°C for short-term use (2-7 days) and below -18°C for future applications to minimize degradation.

Q5: Why is the oral bioavailability of this compound so low? A5: The oral bioavailability of peptides like KP-10 is extremely low (typically 1-2%) due to two main challenges in the gastrointestinal (GI) tract. First, the acidic environment of the stomach and the presence of numerous digestive enzymes lead to rapid pre-systemic degradation. Second, its large size and hydrophilic nature prevent it from easily passing through the intestinal epithelium to enter the bloodstream.

Q6: What are the most common strategies to improve this compound's in vivo efficacy? A6: The most common strategies focus on improving stability to prolong its action in the body. These include:

  • Chemical Modification: Creating synthetic analogs by substituting specific amino acids. For example, replacing an L-amino acid with its D-enantiomer (e.g., [dY]1KP-10) has been shown to increase resistance to enzymatic breakdown and enhance in vivo potency more than the native peptide.

  • Formulation with Excipients: Using stabilizing agents such as buffers to control pH, sugars or polyols to prevent aggregation, and polymers like PEG (PEGylation) to shield the peptide from enzymes.

  • Nanoformulations: Encapsulating KP-10 in nanocarriers, such as lipid-based or polymeric nanoparticles, can protect it from degradation and facilitate its transport across biological membranes.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or no biological activity in cell-based assays. 1. Peptide Degradation: Reconstituted KP-10 solution may have degraded due to improper storage (wrong temperature, multiple freeze-thaw cycles). 2. Formulation Issues: The peptide may have aggregated or precipitated in the culture medium. 3. Incorrect Concentration: Errors in calculating the concentration of the reconstituted peptide.1. Use Fresh Solution: Reconstitute a new vial of lyophilized KP-10. Store reconstituted aliquots at -18°C or below and avoid repeated freeze-thaw cycles. 2. Check Solubility: Ensure the peptide is fully dissolved in the recommended solvent before further dilution. Use formulation strategies with stabilizing excipients if aggregation is suspected. 3. Verify Concentration: Confirm the molecular weight and recalculate the required mass for your target concentration.
Rapid loss of activity in in vivo experiments. 1. Enzymatic Degradation: The primary cause is the rapid cleavage of KP-10 by plasma proteases. 2. Rapid Clearance: The small size of the peptide leads to fast clearance from circulation.1. Use Stabilized Analogs: Employ a more stable synthetic analog, such as [dY]1KP-10, which has demonstrated greater in vivo bioactivity and a longer-lasting effect. 2. Modify Formulation: Consider using a nanoformulation or PEGylation to increase the peptide's half-life. 3. Adjust Dosing Regimen: A continuous infusion protocol may be more effective at maintaining therapeutic levels than bolus injections.
Low recovery of peptide during sample preparation from plasma. 1. Ex Vivo Degradation: The peptide is degrading in the collected plasma sample before analysis. 2. Inefficient Extraction: The protein precipitation and extraction method is not optimal.1. Inhibit Proteases: Immediately after collection, treat plasma samples with protease inhibitors and keep them on ice. Rapidly add an organic solvent like acetonitrile to precipitate proteins and halt enzymatic activity. 2. Optimize Extraction: Validate your extraction method to ensure high recovery. The use of acetonitrile for protein denaturation has been shown to be effective for KP-10.
Reconstituted solution appears cloudy or shows precipitation. 1. Poor Solubility: The concentration may be too high for the chosen solvent. 2. Aggregation: The peptide is self-associating and forming insoluble aggregates, potentially due to pH or ionic strength of the buffer.1. Reconstitute at a Lower Concentration: Dissolve the peptide at the recommended concentration (e.g., not less than 100 µg/ml) before making further dilutions. 2. Optimize Buffer: Adjust the pH of the formulation buffer, as pH is a critical factor in peptide stability and solubility. The addition of surfactants like Polysorbate 20/80 can also help prevent aggregation.

Data & Protocols

Quantitative Data Summary

Table 1: Stability of this compound in Rat Plasma This table summarizes the rapid, temperature-dependent degradation of this compound.

TemperatureInitial Phase Half-Life (t½)Reference
4°C6.8 minutes
25°C (Room Temp)2.9 minutes
37°C (Body Temp)1.7 minutes

Table 2: Comparison of this compound and a Stabilized Analog This table highlights the improved in vivo performance of a chemically modified analog despite having a lower in vitro binding affinity.

PeptideReceptor Binding Affinity (IC50)In Vitro Bioactivity (ERK1/2)In Vivo Effect on Testosterone (at 0.15 nmol dose, 60 min)Reference
This compound (KP-10) Higher AffinitySimilar to [dY]1KP-10No significant effect
[dY]1KP-10 Lower AffinitySimilar to KP-10Significant increase
Experimental Protocols

Protocol 1: Assessing this compound Stability in Plasma This method determines the degradation rate of KP-10 in a biological matrix.

  • Preparation: Obtain fresh rat plasma and pre-warm it to the desired temperature (e.g., 37°C).

  • Incubation: Spike a known concentration of this compound (e.g., 500 ng/mL) into the plasma.

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 6, 8, 10, 15, 30 minutes), withdraw an aliquot (e.g., 100 µL) of the mixture.

  • Quenching Reaction: Immediately mix the aliquot with a solution containing an internal standard and a protein precipitating agent like acetonitrile (ACN) at a 1:3 v/v ratio to stop enzymatic degradation.

  • Extraction: Vortex the sample, then centrifuge to pellet the precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the residue in an appropriate mobile phase (e.g., 5% ACN/0.1% FA solution) and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of KP-10 versus time and fit the data to a decay model to calculate the half-life (t½).

Protocol 2: In Vitro Bioactivity Assay using ERK1/2 Phosphorylation This assay measures the ability of KP-10 or its analogs to activate the KISS1R signaling pathway.

  • Cell Culture: Use a cell line stably expressing the Kisspeptin receptor (e.g., CHO-K1 cells).

  • Plating: Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Starvation: Before treatment, starve the cells in a serum-free medium for several hours to reduce basal signaling activity.

  • Treatment: Treat the cells with various concentrations of this compound or its analogs for a short period (e.g., 5-10 minutes). Include a vehicle control.

  • Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration in each lysate.

  • Analysis: Analyze the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a method like Western Blot or an ELISA-based assay.

  • Data Normalization: Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the dose-response curve to determine the potency (EC50) of the peptides.

Protocol 3: In Vivo Bioactivity Assessment in Mice This protocol assesses the ability of KP-10 formulations to stimulate the reproductive axis.

  • Animal Model: Use adult male mice (e.g., C57Bl/6).

  • Acclimatization: Allow animals to acclimatize to the housing conditions.

  • Administration: Administer this compound or its analog via peripheral injection (e.g., intraperitoneal - i.p.). Include a saline-injected control group.

  • Blood Collection: At predetermined time points post-injection (e.g., 20 and 60 minutes), collect blood samples.

  • Plasma Separation: Process the blood to separate plasma and store it at -80°C until analysis.

  • Hormone Analysis: Measure the plasma concentrations of Luteinizing Hormone (LH) and testosterone using validated methods such as Radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Compare the hormone levels in the peptide-treated groups to the saline control group using appropriate statistical tests.

Visual Guides

G cluster_main This compound Degradation cluster_pathways cluster_products KP10 This compound (YNWNSFGLRF-NH2) Enzyme Enzymatic Cleavage KP10->Enzyme Aminopeptidases, MMPs Oxidation Oxidation KP10->Oxidation Truncation N-terminal Truncation (Tyr Deletion) Enzyme->Truncation Fragments Inactive Fragments (e.g., Cleaved Gly-Leu) Enzyme->Fragments Oxidized Oxidized KP-10 (Trp -> Kynurenine) Oxidation->Oxidized

Caption: Major degradation pathways for this compound.

G cluster_pathway Kisspeptin/KISS1R Signaling Pathway KP10 This compound KISS1R KISS1R (GPR54) KP10->KISS1R Binds Gq Gq/11 Protein KISS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., ERK1/2 Phosphorylation) Ca->Downstream PKC->Downstream GnRH GnRH Release Downstream->GnRH

Caption: Simplified this compound signaling cascade.

G cluster_workflow Screening Workflow for Novel KP-10 Formulations cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Start Design & Synthesize KP-10 Analog or Formulation Binding Receptor Binding Assay Start->Binding Bioactivity Cell-based Bioactivity (e.g., p-ERK) Binding->Bioactivity Stability Plasma Stability Assay Bioactivity->Stability PK Pharmacokinetic (PK) Study Stability->PK Promising Candidates PD Pharmacodynamic (PD) Study (LH / Testosterone) PK->PD End Lead Candidate Selection PD->End

Caption: Workflow for developing improved KP-10 formulations.

References

Technical Support Center: Troubleshooting Inconsistent LH Responses to Kisspeptin-10 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in Luteinizing Hormone (LH) responses following the administration of Kisspeptin-10. This resource provides answers to frequently asked questions, detailed troubleshooting steps, and relevant experimental protocols to help identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a weaker than expected or no LH response after administering this compound. What are the potential causes?

A1: Several factors can contribute to a diminished LH response. Consider the following possibilities:

  • Dose and Administration Route: The dose of this compound is critical. While it is a potent stimulator of LH release, a dose-dependent relationship exists, with a potential reduction in response at very high doses.[1] For instance, in healthy men, maximal stimulation of LH was observed at 1 μg/kg, with a reduced response at 3 μg/kg.[1][2] The route of administration (e.g., intravenous vs. subcutaneous) also impacts the pharmacokinetic profile and subsequent LH response.

  • Sex Steroid Milieu: The prevailing sex steroid environment significantly modulates the gonadotropic response to this compound. Responses can be suppressed in the presence of high levels of exogenous estrogen and progestogen, such as in women taking combined oral contraceptives. Conversely, responses are enhanced in a low sex steroid environment, like in post-menopausal women.

  • Receptor Desensitization (Tachyphylaxis): Continuous or repeated administration of this compound can lead to desensitization of the Kisspeptin receptor (GPR54), resulting in a diminished LH response over time. This has been observed in both animal models and humans.

  • Peptide Integrity: Ensure the this compound peptide has been properly stored and handled to maintain its biological activity. Degradation of the peptide will lead to a reduced or absent response.

  • Species and Sex Differences: There are known species and sex differences in the response to this compound. For example, the stimulatory effect on LH is more pronounced than on FSH. Furthermore, women in the follicular phase of their menstrual cycle may show a less robust response compared to men or women in the preovulatory phase.

  • Underlying Pathophysiology: In certain conditions, such as Idiopathic Hypogonadotropic Hypogonadism (IHH), patients may exhibit resistance to exogenous this compound administration.

Q2: Our initial LH response to this compound is strong, but subsequent administrations show a diminished effect. What is happening?

A2: This phenomenon is likely due to receptor desensitization or tachyphylaxis . Continuous or frequent stimulation of the GPR54 receptor by this compound can lead to its internalization and uncoupling from downstream signaling pathways, rendering the gonadotrophs less responsive to further stimulation. Studies have shown that while the initial LH surge is robust, prolonged infusion or repeated injections can lead to a significant reduction in the LH response. To mitigate this, consider adjusting the experimental design to include a sufficient washout period between administrations to allow for receptor resensitization.

Q3: We are seeing significant inter-individual variability in LH response to the same dose of this compound. How can we account for this?

A3: Inter-individual variability is a common challenge. Key factors contributing to this include:

  • Baseline Hormonal Status: As mentioned, the endogenous sex steroid levels (e.g., estradiol, testosterone) at the time of administration can significantly influence the magnitude of the LH response. It is crucial to document and potentially stratify subjects based on their baseline hormonal milieu.

  • Genetic Factors: Variations in the KISS1R gene (encoding the GPR54 receptor) or other genes involved in the hypothalamic-pituitary-gonadal (HPG) axis can affect an individual's sensitivity to this compound.

  • Metabolic State: The overall metabolic status of the subject can influence the HPG axis. For instance, undernutrition has been shown to alter the LH response to continuous this compound infusion in animal models.

To address this, it is recommended to have a well-characterized study population and to control for as many of these variables as possible. Increasing the sample size can also help to statistically account for this variability.

Data Presentation

Table 1: Dose-Response of Intravenous Bolus this compound on LH Secretion in Healthy Men

Dose of this compound (μg/kg)Mean Baseline LH (IU/liter)Mean Peak LH (IU/liter) at 30 minFold Change
Vehicle4.1 ± 0.4--
0.014.1 ± 0.4~6.0~1.5
0.034.1 ± 0.4~8.0~2.0
0.14.1 ± 0.4~10.0~2.4
0.34.1 ± 0.4~11.0~2.7
1.04.1 ± 0.412.4 ± 1.73.0
3.04.1 ± 0.4Reduced vs. 1 μg/kg< 3.0

Data summarized from studies in healthy men.

Table 2: Effect of Continuous Intravenous Infusion of this compound on Mean LH Levels in Healthy Men

Infusion Rate (μg/kg · h)Duration (h)Mean Baseline LH (IU/liter)Mean LH during Infusion (IU/liter)
1.5up to 22.55.2 ± 0.814.1 ± 1.7
4.022.55.4 ± 0.720.8 ± 4.9

Data from studies investigating the effects of continuous this compound infusion.

Experimental Protocols

Protocol 1: Intravenous Bolus Administration of this compound and Blood Sampling

This protocol is adapted from studies investigating the acute LH response to this compound in humans.

  • Subject Preparation: Subjects should be in a fasted state. An intravenous catheter is placed for blood sampling and administration of the peptide.

  • Baseline Sampling: Collect baseline blood samples at regular intervals (e.g., every 10-15 minutes) for a defined period (e.g., 60-90 minutes) to establish a stable baseline LH level.

  • This compound Administration: Prepare the desired dose of this compound in sterile saline. Administer as an intravenous bolus over a short period (e.g., 30 seconds).

  • Post-Administration Sampling: Continue to collect blood samples at frequent intervals (e.g., every 10-15 minutes) for at least 2-3 hours to capture the peak LH response and its subsequent decline.

  • Sample Processing: Blood samples should be collected in appropriate tubes (e.g., EDTA tubes for plasma). Centrifuge the samples promptly at a standardized speed and temperature (e.g., 2000 g for 10 minutes at 4°C). Aliquot and store the plasma/serum at -20°C or lower until hormone analysis.

  • Hormone Analysis: LH concentrations are typically measured using a validated immunoassay, such as an ELISA or RIA.

Protocol 2: Assessment of Receptor Desensitization with Repeated this compound Administration

This protocol is designed to investigate the potential for tachyphylaxis.

  • Initial Administration and Sampling: Follow steps 1-4 of Protocol 1 to determine the initial LH response to a single bolus of this compound.

  • Washout Period: Allow for a defined interval between administrations. This can range from several hours to days depending on the research question.

  • Second Administration: Administer the same dose of this compound as in the initial administration.

  • Post-Administration Sampling: Repeat the blood sampling protocol as after the first administration.

  • Data Analysis: Compare the magnitude and duration of the LH response between the first and second administrations. A significantly reduced response to the second administration is indicative of receptor desensitization.

Mandatory Visualizations

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin This compound GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds to GnRH_Neuron GnRH Neuron GPR54->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph GnRH->Gonadotroph Stimulates LH LH Gonadotroph->LH Secretes

Caption: this compound signaling pathway leading to LH release.

Experimental_Workflow A Define Experimental Question (e.g., Dose-response, Desensitization) B Subject Selection and Baseline Characterization (Sex, Hormonal Status, etc.) A->B C Protocol Design (Dose, Route, Sampling Frequency) B->C D This compound Administration C->D E Serial Blood Sampling D->E F Sample Processing and Storage E->F G Hormone Assay (LH Measurement) F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for this compound studies.

Troubleshooting_Guide Start Inconsistent LH Response Q1 Is the LH response weak or absent? Start->Q1 Q2 Is the initial response strong but diminishes with subsequent administrations? Q1->Q2 No A1 Check: - Dose and Administration Route - Sex Steroid Milieu - Peptide Integrity - Species/Sex Differences Q1->A1 Yes A2 Investigate Receptor Desensitization (Tachyphylaxis) Q2->A2 Yes

Caption: Troubleshooting decision tree for inconsistent LH responses.

References

Technical Support Center: Accounting for Sex Differences in Kisspeptin-10 Responsiveness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating sex-specific responses to Kisspeptin-10.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the observed sex differences in gonadotropin release following this compound administration?

A1: The primary driver of sex differences in this compound responsiveness is the differential sex steroid hormone environment, particularly circulating estrogen levels. In females, high estrogen levels during the preovulatory phase of the menstrual cycle enhance sensitivity to this compound, leading to a robust surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3] Conversely, the low estrogen environment during the follicular phase results in a markedly blunted or absent response to this compound.[1][2] Men, with a different hormonal milieu, generally exhibit a consistent and potent gonadotropin response to this compound administration.

In rodent models, this dimorphism is also anatomical. The anteroventral periventricular nucleus (AVPV), a critical region for the LH surge, contains significantly more kisspeptin-expressing neurons in females than in males. This difference is organized by neonatal exposure to sex steroids.

Q2: Why am I observing a potent LH response in male subjects but a negligible response in my female subjects?

A2: This is a commonly observed and expected finding. If female subjects are in the follicular phase of their menstrual cycle, they are known to be significantly less responsive to this compound, even at high doses. To observe a significant LH surge in females, experiments should be timed to coincide with the late follicular or preovulatory phase, when endogenous estrogen levels are high. Studies in post-menopausal women, who have low sex steroids, also show an enhanced gonadotropin response, suggesting that the presence of pharmacological doses of exogenous estrogen and progestogen can suppress the response.

Q3: Is there a difference in potency between this compound and other isoforms like Kisspeptin-54?

A3: Yes, Kisspeptin-54 has been observed to stimulate LH more potently than this compound in some contexts, such as in women during the follicular phase and in male rats. This compound has a shorter plasma half-life (around 4 minutes in humans) compared to the longer isoform, Kisspeptin-54. This shorter duration of action might contribute to differences in the magnitude and duration of the gonadotropin response.

Q4: Does this compound act directly on the pituitary or through the hypothalamus?

A4: this compound primarily acts on the hypothalamus. It stimulates Gonadotropin-Releasing Hormone (GnRH) neurons by binding to its receptor, KISS1R (GPR54). This triggers the release of GnRH, which then travels to the pituitary to stimulate the secretion of LH and FSH. The stimulatory effect of this compound on LH release can be blocked by a GnRH antagonist, confirming its primary site of action is upstream of the pituitary.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent or No LH Response in Female Rodents
Potential Cause Troubleshooting Step Rationale
Incorrect Estrous Cycle Staging Confirm the estrous cycle stage of your female rodents using vaginal cytology. Ensure animals are in proestrus to maximize the likelihood of a robust response.The hormonal milieu, especially high estrogen during proestrus, is critical for sensitizing GnRH neurons to kisspeptin and inducing an LH surge.
Inadequate Estrogen Priming For ovariectomized (OVX) models, ensure your estrogen replacement protocol (e.g., estradiol benzoate) is sufficient to mimic the proestrus state.Sex steroid feedback is a key mediator of kisspeptin's effects. Without adequate estrogen priming, the positive feedback mechanism required for a surge will not be engaged.
Anesthetic Interference Certain anesthetics can suppress hypothalamic-pituitary-gonadal (HPG) axis activity. If possible, use conscious, freely moving animals with indwelling catheters for blood sampling.Anesthesia can interfere with normal neuroendocrine signaling, potentially masking the effects of this compound.
Peptide Degradation Ensure this compound is properly stored (lyophilized at -20°C, reconstituted in the refrigerator) and freshly prepared. Consider the route of administration; subcutaneous injection may lead to some degradation.This compound is a peptide susceptible to degradation. Improper handling can lead to loss of bioactivity.
Issue 2: High Variability in LH Response in Male Subjects
Potential Cause Troubleshooting Step Rationale
Dose-Response Curve You may be operating at the peak or plateau of the dose-response curve. In humans, doses from 0.3 to 10 nmol/kg have been shown to elicit similar LH responses. Perform a dose-response study to identify the optimal concentration.Higher doses of this compound do not always produce a proportionally higher response and may even lead to receptor desensitization or tachyphylaxis.
Pulsatile vs. Continuous Administration The method of administration (bolus vs. infusion) can significantly impact the response. A continuous infusion may lead to a more sustained elevation of LH compared to a bolus injection.The GnRH system is naturally pulsatile. Continuous stimulation can sometimes lead to downregulation of the pathway.
Underlying Subject Health Screen subjects for any underlying conditions or medications that could affect the HPG axis.The health and endocrine status of the subject can introduce variability into the experimental results.
Blood Sampling Frequency LH is released in a pulsatile manner. Infrequent blood sampling might miss the peak response.To accurately capture the LH peak, which can occur within 30 minutes of an IV bolus, frequent sampling is necessary.

Quantitative Data Summary

The following tables summarize quantitative data on the hormonal response to intravenous (IV) bolus administration of this compound in humans.

Table 1: Peak LH and FSH Response in Healthy Men

Dose (nmol/kg)Peak Serum LH (IU/L)Peak Serum FSH (IU/L)
0.3 Elevated vs. Saline-
1.0 -Elevated vs. Saline
1.0 (µg/kg) 12.4 ± 1.7-
10 Mean AUC LH Increase: 6.1 ± 1.3 h·iU/L-
Data presented as Mean ± SEM where available.

Table 2: Comparative LH Response in Men vs. Women

Subject GroupDose (nmol/kg)Outcome
Healthy Men 10Potent stimulation of LH (Mean AUC Increase: 6.1 ± 1.3 h·iU/L)
Women (Follicular Phase) 10No significant alteration in serum gonadotropins
Women (Preovulatory Phase) 10Potent stimulation of LH (Mean AUC Increase: 30.3 ± 7.7 h·iU/L)
AUC = Area Under the Curve. Data from prospective, randomized, double-blinded studies.

Experimental Protocols & Visualizations

Protocol 1: Assessing LH Response to IV this compound in Humans
  • Subject Screening: Recruit healthy male and female volunteers. For female subjects, determine menstrual cycle phase via self-reporting and hormonal analysis (estradiol, LH, progesterone).

  • Catheterization: Insert an intravenous cannula into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.

  • Baseline Sampling: Collect baseline blood samples every 10-15 minutes for at least one hour prior to administration to establish baseline hormone levels.

  • Administration: Administer a single intravenous bolus of this compound (e.g., 0.3 - 10 nmol/kg body weight) or saline vehicle. The study should be randomized and double-blinded.

  • Post-Administration Sampling: Collect blood samples at frequent intervals (e.g., 0, 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes) post-injection.

  • Hormone Analysis: Centrifuge blood samples, separate serum or plasma, and store at -80°C until analysis. Measure LH, FSH, and sex steroid concentrations using validated immunoassays.

  • Data Analysis: Calculate the area under the curve (AUC) and peak hormone concentrations. Compare responses between this compound and saline groups, and between male and female cohorts, using appropriate statistical tests.

Protocol 2: Electrophysiological Recording of GnRH Neurons in Rodent Brain Slices
  • Animal Preparation: Use adult male or female mice (e.g., GnRH-GFP transgenic mice for neuron identification). For females, stage the estrous cycle.

  • Brain Slice Preparation: Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute coronal slices (e.g., 250 µm) containing the preoptic area.

  • Recording: Transfer slices to a recording chamber continuously perfused with oxygenated aCSF. Using patch-clamp electrophysiology (perforated-patch configuration is recommended to preserve the intracellular milieu), obtain recordings from identified GnRH neurons.

  • Kisspeptin Application: After obtaining a stable baseline recording of membrane potential and firing rate, bath-apply this compound (e.g., 10-100 nM) for a defined period (e.g., 1-3 minutes).

  • Data Acquisition: Record changes in membrane potential and action potential firing frequency before, during, and after this compound application. The depolarization effect can be long-lasting.

  • Analysis: Analyze changes in resting membrane potential, input resistance, and firing frequency to quantify the excitatory effect of this compound. Compare responses between male and female animals.

Diagrams

Signaling Pathway and Points of Sex-Specific Regulation

Kisspeptin_Signaling cluster_H Hypothalamic Level cluster_P Pituitary Level Hypothalamus Hypothalamus Pituitary Anterior Pituitary Gonads Gonads (Testes / Ovaries) Sex_Steroids_H Sex Steroids (Estrogen / Testosterone) Gonads->Sex_Steroids_H Produce Kiss1_Neuron Kiss1 Neuron (AVPV/ARC) GnRH_Neuron GnRH Neuron Kiss1_Neuron->GnRH_Neuron this compound Gonadotroph Gonadotroph Cell GnRH_Neuron->Gonadotroph GnRH Sex_Steroids_H->Kiss1_Neuron +/- Feedback (Sex-Specific) Gonadotroph->Gonads LH / FSH

Caption: this compound signaling pathway with sex-specific steroid feedback loops.

Experimental Workflow for Assessing this compound Response

Experimental_Workflow start Start: Define Cohorts (Male vs. Female) staging Female Subjects: Stage Menstrual/Estrous Cycle start->staging baseline Baseline Blood Sampling (Establish Hormone Levels) staging->baseline Group Subjects admin Randomized Administration: This compound or Vehicle baseline->admin post_sampling Post-Administration Time-Course Blood Sampling admin->post_sampling analysis Hormone Assay (LH, FSH, Steroids) post_sampling->analysis data_analysis Data Analysis (AUC, Peak Response) analysis->data_analysis conclusion Conclusion: Assess Sex-Specific Differences data_analysis->conclusion

Caption: Workflow for in vivo analysis of this compound responsiveness.

Troubleshooting Logic for Absent Female Response

Troubleshooting_Flowchart start Issue: No LH response in females after Kp-10 admin q1 Was the estrous/menstrual cycle stage confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the subject in the preovulatory/proestrus phase? a1_yes->q2 sol1 Action: Implement cycle staging (e.g., vaginal cytology) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the Kp-10 peptide handled and stored correctly? a2_yes->q3 sol2 Action: Time experiment for preovulatory phase. This is expected. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider other factors: anesthesia, dose, etc. a3_yes->end_node sol3 Action: Review storage/handling protocols. Use fresh peptide stock. a3_no->sol3

Caption: Troubleshooting flowchart for lack of this compound response in females.

References

Technical Support Center: Managing Potential Off-Target Effects of High-Dose Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential off-target effects during experiments involving high-dose Kisspeptin-10.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary on-target effect of this compound is the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[1] This is achieved through binding to its cognate G protein-coupled receptor, KISS1R (also known as GPR54).[2][3] Activation of KISS1R on GnRH neurons leads to the release of GnRH, which in turn stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Q2: What are the known potential off-target or undesirable effects of high-dose this compound?

A2: The most well-documented undesirable effect of high-dose or continuous administration of this compound is tachyphylaxis, or receptor desensitization. This leads to a diminished or absent response to the peptide over time. There is also evidence to suggest that at high concentrations, this compound may interact with other receptors, such as the gonadotropin-inhibitory hormone (GnIH) receptor, GPR147, which could lead to inhibitory effects on gonadotropin release. Furthermore, studies have suggested potential effects on the cardiovascular system and other tissues where KISS1R may be expressed.

Q3: What is receptor desensitization and why does it occur with high-dose this compound?

A3: Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged or repeated exposure. In the case of KISS1R, continuous stimulation by high doses of this compound can lead to its internalization from the cell surface and uncoupling from its intracellular signaling pathways, rendering the cell less responsive to further stimulation. This is a common regulatory mechanism for G protein-coupled receptors to prevent overstimulation.

Q4: Are there any known off-target receptors for this compound?

A4: Research suggests that at nanomolar concentrations, which can be achieved with high-dose administration, this compound may bind to and activate the gonadotropin inhibitory hormone (GnIH) receptor, GPR147 (also known as NPFFR1). This could potentially counteract the stimulatory effects on GnRH release. However, comprehensive data on the binding affinity and functional consequences of this interaction are still emerging.

Q5: How can I mitigate receptor desensitization in my experiments?

A5: To mitigate receptor desensitization, it is recommended to use the lowest effective dose of this compound and to employ a pulsatile, rather than continuous, administration protocol. This mimics the natural, pulsatile release of kisspeptin in the body. If continuous administration is necessary, be aware of the potential for tachyphylaxis and consider its impact on your experimental design and data interpretation.

Troubleshooting Guides

Problem 1: Diminished or inconsistent biological response to this compound over time.
Potential Cause Troubleshooting/Validation Step Expected Outcome
KISS1R Desensitization/Tachyphylaxis 1. Perform a time-course experiment: Measure the response to a fixed high dose of this compound at multiple time points (e.g., 5 min, 30 min, 2h, 6h, 12h, 24h).2. Conduct a dose-response curve at different pre-incubation times: Pre-incubate cells with a high dose of this compound for varying durations before challenging with a range of this compound concentrations.1. The initial response will be robust but will decrease significantly at later time points.2. The dose-response curve will shift to the right (i.e., higher EC50) with longer pre-incubation times, indicating desensitization.
Peptide Degradation 1. Assess peptide stability: Prepare fresh solutions of this compound for each experiment. If using stored solutions, verify their integrity via HPLC or mass spectrometry.2. Include protease inhibitors: In cell culture experiments, consider adding a cocktail of protease inhibitors to the medium.1. Freshly prepared peptide should elicit a consistent, robust response.2. Protease inhibitors may help maintain the effective concentration of the peptide.
Off-target receptor activation (e.g., GPR147) 1. Use a specific KISS1R antagonist: Co-administer a known KISS1R antagonist (e.g., Peptide 234) with high-dose this compound.2. Test for GPR147 activation: If available, use a cell line expressing GPR147 and measure the response to high-dose this compound.1. The antagonist should block the on-target effects. Any remaining response may be due to off-target interactions.2. Activation of GPR147 by high-dose this compound would confirm this off-target interaction.
Problem 2: Unexpected inhibitory effects on gonadotropin release at high doses.
Potential Cause Troubleshooting/Validation Step Expected Outcome
Activation of Inhibitory Receptors (e.g., GPR147) 1. Perform a dose-response curve for this compound: Extend the concentration range to high micromolar levels to observe a potential biphasic response (stimulation at lower doses, inhibition at higher doses).2. Use a GPR147 antagonist (if available): Co-administer a GPR147 antagonist with high-dose this compound.1. A bell-shaped dose-response curve would suggest the involvement of an inhibitory pathway at higher concentrations.2. The inhibitory effect should be blocked by the GPR147 antagonist.
Downstream feedback mechanisms 1. Measure downstream hormone levels: In in vivo experiments, measure levels of sex steroids (e.g., testosterone, estradiol) which can exert negative feedback on the HPG axis.2. Use a GnRH receptor antagonist: Pre-treat with a GnRH receptor antagonist to block the pituitary response and isolate the hypothalamic effects of this compound.1. Elevated sex steroid levels could explain a subsequent decrease in gonadotropin secretion.2. If the inhibitory effect persists in the presence of a GnRH receptor antagonist, it suggests a direct hypothalamic or other central inhibitory mechanism.

Data Presentation

Table 1: this compound Binding Affinities (Ki)

ReceptorSpeciesKi (nM)Reference
KISS1RHuman2.33
KISS1RRat1.59
GPR147-Data not available-

Table 2: this compound Functional Potency (EC50/IC50)

AssayCell LineParameterValue (nM)Reference
Calcium MobilizationCHO-K1 cells (rat Kiss1R)EC508.5 ± 4.5
ERK1/2 PhosphorylationCHO-KISS1R cells-Dose-dependent increase
Inositol Phosphate AccumulationCHO-KISS1R cells-Time-dependent desensitization observed
Receptor Binding (Analog)CHO-KISS1R cellsIC503.2 - 447 (for various analogs)

Experimental Protocols

Protocol 1: In Vitro Assay for KISS1R Desensitization using Inositol Phosphate (IP1) Accumulation

This protocol is adapted from established methods for measuring Gq-coupled receptor desensitization.

Objective: To quantify the desensitization of KISS1R in response to continuous high-dose this compound stimulation by measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling pathway.

Materials:

  • Cells stably expressing human KISS1R (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • IP-One HTRF Assay Kit (or similar)

  • Lithium Chloride (LiCl)

  • 96-well or 384-well white tissue culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed KISS1R-expressing cells into a white 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Pre-incubation (Desensitization):

    • To induce desensitization, treat the cells with a high concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) in stimulation buffer containing LiCl (typically 10-30 mM). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Stimulation:

    • After the pre-incubation period, add a challenge dose of this compound (e.g., 100 nM) to all wells (including the 0-minute pre-incubation control) and incubate for a fixed period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells according to the IP-One HTRF assay kit manufacturer's instructions.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.

  • Measurement: Incubate the plate at room temperature for the recommended time, protected from light, and then read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percent inhibition of the challenge response at each pre-incubation time point compared to the 0-minute pre-incubation control. A decrease in the response to the challenge dose over the pre-incubation time indicates receptor desensitization.

Protocol 2: ERK1/2 Phosphorylation Assay for KISS1R Activation

This protocol is based on standard Western blotting methods to measure agonist-induced ERK1/2 phosphorylation.

Objective: To determine the activation of KISS1R by measuring the phosphorylation of downstream signaling molecules, ERK1 and ERK2.

Materials:

  • Cells expressing KISS1R

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Culture and Serum Starvation: Culture KISS1R-expressing cells to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Express the results as a ratio of phospho-ERK1/2 to total-ERK1/2.

Protocol 3: Calcium Flux Assay for KISS1R Activation

This protocol is based on standard methods for measuring intracellular calcium mobilization using fluorescent indicators.

Objective: To measure the activation of KISS1R by detecting the transient increase in intracellular calcium concentration following agonist stimulation.

Materials:

  • Cells expressing KISS1R

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Seeding: Seed KISS1R-expressing cells into a black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a short period.

  • Agonist Injection and Measurement:

    • Using the plate reader's injection module, add various concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity over baseline is indicative of the intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualizations

G cluster_0 On-Target Signaling Pathway This compound This compound KISS1R (GPR54) KISS1R (GPR54) This compound->KISS1R (GPR54) Binds to Gq/11 Gq/11 KISS1R (GPR54)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates GnRH Release GnRH Release Ca2+ Release->GnRH Release Leads to PKC Activation->GnRH Release Contributes to G cluster_1 Experimental Workflow: Troubleshooting Diminished Response Start Start Observe Diminished Response Observe Diminished Response Start->Observe Diminished Response Check Peptide Integrity Check Peptide Integrity Observe Diminished Response->Check Peptide Integrity Peptide OK? Peptide OK? Check Peptide Integrity->Peptide OK? Perform Desensitization Assay Perform Desensitization Assay Peptide OK?->Perform Desensitization Assay Yes Prepare Fresh Peptide Prepare Fresh Peptide Peptide OK?->Prepare Fresh Peptide No Desensitization Observed? Desensitization Observed? Perform Desensitization Assay->Desensitization Observed? Consider Off-Target Effects Consider Off-Target Effects Desensitization Observed?->Consider Off-Target Effects No On-Target Desensitization On-Target Desensitization Desensitization Observed?->On-Target Desensitization Yes Use KISS1R Antagonist Use KISS1R Antagonist Consider Off-Target Effects->Use KISS1R Antagonist Response Blocked? Response Blocked? Use KISS1R Antagonist->Response Blocked? Response Blocked?->On-Target Desensitization Yes Potential Off-Target Potential Off-Target Response Blocked?->Potential Off-Target No Prepare Fresh Peptide->Observe Diminished Response G cluster_2 Logical Relationship: On-Target vs. Potential Off-Target Effects High-Dose this compound High-Dose this compound KISS1R KISS1R High-Dose this compound->KISS1R Binds (High Affinity) GPR147 (GnIH-R) GPR147 (GnIH-R) High-Dose this compound->GPR147 (GnIH-R) Potential Binding (Lower Affinity) Stimulation of GnRH Release Stimulation of GnRH Release KISS1R->Stimulation of GnRH Release Receptor Desensitization Receptor Desensitization KISS1R->Receptor Desensitization Inhibition of GnRH Release Inhibition of GnRH Release GPR147 (GnIH-R)->Inhibition of GnRH Release Net Biological Effect Net Biological Effect Stimulation of GnRH Release->Net Biological Effect Inhibition of GnRH Release->Net Biological Effect Receptor Desensitization->Net Biological Effect Reduces Stimulation

References

Best practices for reconstitution and storage of lyophilized Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the reconstitution and storage of lyophilized Kisspeptin-10. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: It is recommended to reconstitute lyophilized this compound in sterile, high-purity water (18MΩ-cm) or bacteriostatic water.[1][2] The choice between sterile water and bacteriostatic water depends on the desired storage time and experimental conditions. Bacteriostatic water contains a preservative (usually 0.9% benzyl alcohol) that can inhibit bacterial growth, extending the viability of the reconstituted peptide.

Q2: What is the recommended concentration for the reconstituted this compound stock solution?

A2: A common recommendation is to reconstitute this compound to a concentration of not less than 100 µg/mL.[1] For example, you can add 3.0 mL of bacteriostatic water to a 10 mg vial to obtain a concentration of approximately 3.33 mg/mL.[2]

Q3: How should I properly handle the lyophilized powder and reconstituted solution?

A3: To ensure the integrity of the peptide, follow these steps:

  • Allow the vial to reach room temperature before opening to prevent condensation.[2]

  • When reconstituting, inject the solvent slowly down the side of the vial to avoid foaming.

  • Gently swirl or roll the vial to dissolve the powder. Do not shake the vial vigorously.

  • For long-term storage, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) to prevent the peptide from adhering to the vial surface.

Q4: What are the optimal storage conditions for lyophilized and reconstituted this compound?

A4: Proper storage is crucial for maintaining the stability of this compound.

  • Lyophilized Powder: Although stable at room temperature for up to 3 weeks, lyophilized this compound should be stored desiccated below -18°C for long-term storage.

  • Reconstituted Solution: Upon reconstitution, the solution should be stored at 2-8°C (35.6–46.4 °F) and is stable for up to approximately 4 weeks. For longer-term storage, it is recommended to store the solution below -18°C.

Q5: How many times can I freeze and thaw the reconstituted this compound solution?

A5: It is critical to avoid repeated freeze-thaw cycles as this can degrade the peptide. It is best practice to aliquot the reconstituted solution into smaller, single-use volumes before freezing.

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty Dissolving Lyophilized Powder Incomplete dissolution can occur if the peptide has aggregated.Gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period to aid in solubilization.
Reduced Peptide Activity in Experiments The peptide may have degraded due to improper storage or handling.Ensure that the lyophilized powder has been stored correctly at or below -20°C and that the reconstituted solution has not undergone multiple freeze-thaw cycles. Always prepare fresh solutions for critical experiments.
Inconsistent Experimental Results This could be due to inaccurate peptide concentration or degradation.Verify the reconstitution calculations and ensure the solution is thoroughly mixed before use. Use a fresh vial of lyophilized peptide to rule out degradation of the current stock.
Precipitation in the Reconstituted Solution The peptide may not be fully soluble in the chosen solvent or at the prepared concentration.Consider diluting the peptide further in an appropriate aqueous buffer. Ensure the pH of the final solution is compatible with the peptide's properties.

Quantitative Data Summary

Parameter Recommendation Source
Reconstitution Solvent Sterile 18MΩ-cm H₂O, Bacteriostatic Water
Reconstitution Concentration ≥ 100 µg/mL
Lyophilized Storage Temperature Below -18°C (long-term), Room temperature (up to 3 weeks)
Reconstituted Short-Term Storage 2-8°C for 2-7 days
Reconstituted Long-Term Storage Below -18°C
Reconstituted Stability at 2-8°C Up to ~4 weeks
Freeze-Thaw Cycles Avoid

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized this compound to come to room temperature. Gather sterile syringes, your chosen sterile solvent (e.g., bacteriostatic water), and alcohol swabs.

  • Sterilization: Clean the rubber stopper of the vial with an alcohol swab.

  • Reconstitution: Using a sterile syringe, slowly inject the desired volume of solvent down the side of the vial. For a 10 mg vial, adding 3.0 mL of bacteriostatic water will yield a concentration of approximately 3.33 mg/mL.

  • Dissolution: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake.

  • Storage: If not for immediate use, store the reconstituted solution at 2-8°C for short-term use or aliquot and freeze below -18°C for long-term storage.

Protocol for In Vivo Administration of this compound

This protocol is a generalized example based on published studies and should be adapted for specific experimental designs.

  • Animal Preparation: Acclimate the animals to the experimental conditions. For intravenous administration, ensure appropriate catheterization is performed under sterile conditions.

  • Dose Preparation: Dilute the reconstituted this compound stock solution to the final desired concentration using a sterile, physiologically compatible vehicle (e.g., sterile saline).

  • Administration: Administer the this compound solution via the desired route (e.g., intravenous bolus or infusion, or subcutaneous injection). Dosing can range, for example, from 1 µg/kg for an intravenous bolus.

  • Sample Collection: Collect biological samples (e.g., blood) at predetermined time points post-administration to measure downstream effects, such as luteinizing hormone (LH) and testosterone levels.

  • Analysis: Analyze the collected samples using appropriate methods, such as ELISA or LC-MS/MS.

Visualizations

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin This compound GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds to G_protein Gq/11 GPR54->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream GnRH_release GnRH Release Downstream->GnRH_release Leads to

Caption: this compound signaling pathway.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_dose Prepare Experimental Dose reconstitute->prepare_dose administer Administer to Subject (e.g., IV or SC) prepare_dose->administer collect_samples Collect Blood Samples at Time Points administer->collect_samples analyze Analyze Hormone Levels (e.g., LH, Testosterone) collect_samples->analyze data_analysis Data Analysis and Interpretation analyze->data_analysis end End data_analysis->end

References

Technical Support Center: Enhancing the In-Vivo Efficacy of Kisspeptin-10 Through Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the in-vivo efficacy of Kisspeptin-10 (KP-10) through analog development.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of using native this compound in in-vivo studies?

A1: The primary limitation of native this compound for in-vivo applications is its short biological half-life.[1][2][3][4] KP-10 is rapidly degraded by enzymes in the circulation, which limits its therapeutic potential and makes it less effective in vivo compared to the longer Kisspeptin-54 (KP-54), despite having a similar binding affinity to the KISS1 receptor (KISS1R).[1]

Q2: What is the mechanism of action of this compound and its analogs?

A2: this compound and its analogs exert their effects by binding to and activating the G protein-coupled receptor 54 (GPR54), also known as KISS1R. This receptor is primarily expressed on Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus. Activation of KISS1R stimulates the synthesis and release of GnRH, which in turn stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins then act on the gonads to regulate reproductive function, including the production of testosterone.

Q3: What are the key considerations when designing this compound analogs with enhanced in-vivo efficacy?

A3: The main goal in designing KP-10 analogs is to improve their stability and duration of action in vivo. Key strategies include:

  • Amino Acid Substitutions: Replacing specific amino acids with D-amino acids or other non-natural amino acids can confer resistance to enzymatic degradation. For example, the analog [dY]1KP-10, which has a D-Tyrosine at position 1, shows greater in-vivo bioactivity than native KP-10.

  • Modifications to the N- and C-termini: These regions are often susceptible to cleavage by peptidases. Modifications can help protect the peptide from degradation.

  • Pharmacokinetic Modifications: Incorporating modifications that alter the pharmacokinetic profile, such as pegylation or conjugation to larger molecules, can extend the circulating half-life.

Q4: How can I assess the in-vitro activity of my newly developed this compound analogs?

A4: Several in-vitro assays can be used to characterize the activity of KP-10 analogs before moving to in-vivo studies:

  • Receptor Binding Assays: These assays determine the affinity of the analog for the KISS1R. A common method is a competitive binding assay using a radiolabeled ligand.

  • Second Messenger Assays: Activation of KISS1R leads to an increase in intracellular calcium. Calcium flux assays are a reliable method to measure the functional activity of the analogs.

  • ERK1/2 Phosphorylation Assays: KISS1R activation also stimulates the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Measuring the levels of phosphorylated ERK1/2 can quantify the potency of the analog.

Troubleshooting Guides

Problem 1: My this compound analog shows high in-vitro activity but low in-vivo efficacy.

Possible Cause Troubleshooting Step
Rapid in-vivo degradation: The analog may still be susceptible to enzymatic cleavage despite modifications.Perform pharmacokinetic studies to determine the in-vivo half-life of the analog. Consider further modifications to enhance stability, such as incorporating additional non-natural amino acids.
Poor bioavailability: The route of administration may not be optimal for your analog.Experiment with different routes of administration (e.g., intravenous, subcutaneous, intraperitoneal) to assess differences in efficacy.
Receptor desensitization: Continuous or high-dose administration of potent agonists can lead to receptor desensitization.Investigate different dosing regimens, such as intermittent administration, to avoid tachyphylaxis.
Species-specific differences: The analog may have different efficacy in the chosen animal model compared to the in-vitro system (which may use human receptors).If possible, test the analog on cells expressing the receptor of the animal model species to be used for in-vivo studies.

Problem 2: I am observing high variability in my in-vivo experimental results.

Possible Cause Troubleshooting Step
Inconsistent peptide preparation: Improper handling or storage of the peptide can lead to degradation or aggregation.Ensure proper reconstitution and storage of the peptide according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Variability in animal handling and injection technique: Stress from handling can affect hormone levels. Inconsistent injection placement can alter absorption rates.Standardize animal handling procedures to minimize stress. Ensure consistent and accurate administration of the analog by trained personnel.
Diurnal variations in hormone levels: Gonadotropin and testosterone levels can fluctuate throughout the day.Conduct experiments at the same time of day to minimize the impact of diurnal rhythms on the results.
Insufficient animal numbers: Small sample sizes can lead to statistically insignificant or highly variable results.Use a sufficient number of animals per group to ensure statistical power.

Data Presentation

Table 1: In-Vivo Efficacy of Selected this compound Analogs in Male Mice

AnalogDose (nmol)Time Post-Injection (min)Plasma LH (ng/mL)Plasma Testosterone (ng/mL)Reference
KP-10 0.15200.8 ± 0.23.2 ± 0.8
0.1560Not significantly different from salineNot significantly different from saline
[dY]1KP-10 0.15202.1 ± 0.4 8.9 ± 1.5
0.1560Not significantly different from saline5.1 ± 1.2 *

* Indicates a statistically significant increase compared to KP-10.

Table 2: Pharmacokinetic Parameters of Kisspeptin-54 and this compound in Male Mice

PeptideHalf-life (in circulation)Reference
Kisspeptin-54 ~32 minutes
This compound ~4 minutes

Experimental Protocols

1. In-Vivo Administration of Kisspeptin Analogs in Mice

  • Animals: Adult male C57BL/6 mice are commonly used.

  • Housing: Animals should be housed under controlled conditions with a standard light-dark cycle and ad libitum access to food and water.

  • Analog Preparation: Lyophilized peptides are reconstituted in sterile saline (0.9% NaCl) to the desired concentration immediately before use.

  • Administration: Analogs are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The injection volume should be consistent across all animals.

  • Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 20 and 60 minutes) for hormone analysis. Trunk blood can be collected after euthanasia, or serial sampling can be performed via tail vein or saphenous vein puncture.

  • Hormone Analysis: Plasma levels of LH and testosterone are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

2. ERK1/2 Phosphorylation Assay in vitro

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R are frequently used.

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluency.

  • Serum Starvation: Prior to the experiment, cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

  • Analog Treatment: Cells are treated with varying concentrations of the this compound analog or vehicle control for a short duration (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a specific ELISA kit. The ratio of phosphorylated to total ERK1/2 is calculated to determine the effect of the analog.

Mandatory Visualizations

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes) Kisspeptin This compound Analog KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds to GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph Cells GnRH->Gonadotroph Stimulates LH LH Gonadotroph->LH Releases FSH FSH Gonadotroph->FSH Releases Leydig_Cells Leydig Cells LH->Leydig_Cells Stimulates Testosterone Testosterone Leydig_Cells->Testosterone Produces

Caption: this compound signaling pathway in the hypothalamic-pituitary-gonadal axis.

Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Validation cluster_analysis Data Analysis Analog_Design Analog Design & Synthesis Binding_Assay Receptor Binding Assay Analog_Design->Binding_Assay Functional_Assay Functional Assay (e.g., ERK1/2 Phos.) Binding_Assay->Functional_Assay Animal_Model Animal Model Selection Functional_Assay->Animal_Model Lead Candidate Selection PK_Study Pharmacokinetic Study Animal_Model->PK_Study PD_Study Pharmacodynamic Study (Hormone Levels) PK_Study->PD_Study Data_Analysis Data Analysis & Interpretation PD_Study->Data_Analysis

Caption: Experimental workflow for this compound analog development and evaluation.

References

Technical Support Center: Interpreting Kisspeptin-10 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the effects of Kisspeptin-10 on Follicle-Stimulating Hormone (FSH) secretion.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a robust Luteinizing Hormone (LH) response but a weak or variable FSH response after this compound administration?

This is a common and expected observation. The differential release of LH and FSH is primarily governed by the pulsatile frequency of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1][2]

  • High-frequency GnRH pulses , which are typically induced by exogenous this compound administration, preferentially stimulate LH synthesis and secretion.[1][2]

  • Low-frequency GnRH pulses are required to favor the transcription of the FSH β-subunit and subsequent FSH release.[1]

This compound is one of the most potent stimulators of GnRH release known, often resulting in a high-frequency pulse that maximizes LH output, while being sub-optimal for a strong FSH response. Furthermore, FSH secretion is also regulated by other factors like activin and inhibin from the gonads and is released from the pituitary via a more constant (constitutive) pathway compared to the highly pulsatile (regulated) release of LH.

Q2: How does the hormonal status of the subject influence the FSH response to this compound?

Hormonal status, particularly the levels of sex steroids, is a critical determinant of responsiveness to this compound.

  • Sexual Dimorphism: There is a marked difference in sensitivity between sexes. Healthy men show significant LH and FSH elevation at low doses of this compound. In contrast, women in the follicular phase of the menstrual cycle are significantly less responsive.

  • Estrogen Levels: Responsiveness is highly dependent on the phase of the menstrual or estrous cycle. Women in the preovulatory phase, characterized by high estrogen levels, show a significantly enhanced LH and FSH response to this compound. This is because estrogen signaling, particularly through Estrogen Receptor α (ERα), is essential for generating gonadotropin surges and stimulating FSH responses to kisspeptin.

  • Progesterone Receptor: Progesterone Receptor (PR) signaling is also indispensable for the generation of the preovulatory FSH surge and the response to kisspeptin.

Q3: Does the method of this compound administration affect the FSH response?

Yes. The administration protocol can lead to very different outcomes, especially when comparing acute bolus injection with continuous infusion.

  • Acute Bolus Injection: An intravenous or intracerebroventricular bolus typically causes a rapid, sharp release of LH, with a more modest and delayed FSH release. The peak for LH secretion is often observed around 30 minutes post-injection, whereas the FSH peak can be delayed to between 45 and 150 minutes.

  • Continuous Infusion: Continuous administration can lead to desensitization of the LH response, where LH levels initially spike but then fall back to baseline despite ongoing kisspeptin exposure. Interestingly, FSH levels may remain persistently elevated during the same continuous infusion period, leading to a clear dissociation between LH and FSH secretion. This suggests that the mechanisms governing sustained FSH release are different from those for LH.

Q4: Can this compound act directly on the pituitary to release FSH?

The primary mechanism of action for this compound is stimulating GnRH neurons in the hypothalamus. The effect of kisspeptin is abolished by the pre-administration of a GnRH antagonist, confirming that its action is upstream of the pituitary. Studies using in vitro pituitary fragments have shown that this compound does not directly stimulate LH or FSH release from the pituitary gland. However, some in vitro studies on prepubertal lamb pituitary cells have suggested a potential direct, modest stimulatory effect on FSH secretion, though the primary mechanism remains hypothalamic.

Troubleshooting Guide

Issue: Inconsistent or no discernible FSH response across experiments.

Potential Cause Troubleshooting Steps
Hormonal Status Variability Ensure all subjects (especially female rodents) are synchronized to the same stage of the estrous cycle (e.g., proestrus for maximal response). For human studies, document the menstrual cycle phase.
Peptide Integrity This compound is a peptide and can degrade. Prepare fresh solutions from lyophilized powder for each experiment. Store stock solutions at -20°C or -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles.
Administration Route Intracerebroventricular (i.c.v.) administration bypasses the blood-brain barrier and often yields a more potent and consistent response than peripheral (i.v. or i.p.) routes. If using peripheral routes, ensure accurate cannulation and delivery.
Blood Sampling Timing The FSH peak is delayed compared to the LH peak (45-150 min vs. 30 min post-injection). Ensure your blood sampling protocol extends long enough to capture this delayed response. A single time-point measurement may miss the peak.
Desensitization If administering repeated doses or using a continuous infusion, be aware of potential desensitization, particularly for the LH response. This can alter the LH/FSH ratio over time. Consider pulsatile delivery to mimic physiological release.
Subject Age/Developmental Stage The responsiveness of the HPG axis changes with age. Prepubertal subjects may show different sensitivity or even negative effects (degeneration of reproductive tissues) with long-term administration compared to adults.

Data Presentation

Table 1: Gonadotropin Response to Intravenous (IV) Bolus this compound in Healthy Humans

Subject GroupThis compound DoseOutcome on LHOutcome on FSHCitation(s)
Healthy Men 0.3 nmol/kgSignificant Increase-
Healthy Men 1.0 nmol/kgSignificant IncreaseSignificant Increase
Healthy Men 3.0 nmol/kgSignificant IncreaseSignificant Increase
Women (Follicular Phase) Up to 10 nmol/kgNo significant alterationNo significant alteration
Women (Preovulatory Phase) 10 nmol/kgSignificant IncreaseSignificant Increase

Table 2: Gonadotropin Response to Continuous this compound Infusion in Female Rats

Duration of InfusionOutcome on LHOutcome on FSHCitation(s)
Initial Phase (< 48 hours) Transient, sharp increase followed by a drop to baseline (desensitization).Persistent elevation.
Chronic Phase (up to 7 days) Levels remain at baseline.Levels remain significantly elevated compared to controls.

Experimental Protocols

Protocol: Acute FSH Response to Peripheral this compound Administration in Rats

This protocol provides a general framework. Doses and timings should be optimized for specific experimental questions.

  • Animal Model: Adult female Wistar or Sprague-Dawley rats with regular 4-day estrous cycles.

  • Cycle Monitoring: Monitor estrous cyclicity via daily vaginal cytology. Select animals on the day of proestrus for maximal responsiveness.

  • Catheter Implantation: For stress-free blood sampling and injection, implant catheters into the jugular vein 2-5 days prior to the experiment.

  • Peptide Preparation:

    • Reconstitute lyophilized this compound (e.g., from Tocris Bioscience or Sigma-Aldrich) in sterile 0.9% saline to create a stock solution.

    • On the day of the experiment, dilute the stock solution with saline to the final desired concentration. A typical dose range for IV administration in rats is 7.5 to 100 nmol per animal.

  • Experimental Procedure:

    • Connect the conscious, unrestrained rat to an automated blood sampling system via the catheter.

    • Allow a 1-hour acclimatization period.

    • Collect baseline blood samples (e.g., 25 µL every 10 minutes) for at least 1-2 hours to establish a pulsatile baseline.

    • Administer a single bolus of this compound (e.g., 100 nmol in 0.3 mL saline) or vehicle (0.3 mL saline) intravenously over 1 minute.

    • Continue blood sampling every 10-15 minutes for an additional 3-4 hours post-injection.

  • Hormone Analysis:

    • Centrifuge blood samples to separate plasma/serum and store at -20°C or below.

    • Measure FSH and LH concentrations using a validated method, such as a Radioimmunoassay (RIA) or ELISA kit (e.g., using reagents from the National Hormone and Peptide Program, NHPP).

  • Data Analysis:

    • Plot hormone concentrations over time for each animal.

    • Calculate the Area Under the Curve (AUC) for the post-injection period to quantify the total hormonal response.

    • Compare the responses between the this compound and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Systemic Circulation cluster_3 Modulatory Inputs Kisspeptin This compound (Exogenous) GnRH_Neuron GnRH Neuron Kisspeptin->GnRH_Neuron Binds KISS1R (Potent Stimulation) Gonadotrope Gonadotrope Cell GnRH_Neuron->Gonadotrope Pulsatile GnRH Release LH LH Gonadotrope->LH Favored by High Frequency FSH FSH Gonadotrope->FSH Favored by Low Frequency GnRH_Pulse GnRH Pulse Frequency GnRH_Pulse->Gonadotrope Steroids Sex Steroids (e.g., Estrogen) Steroids->GnRH_Neuron Modulates Sensitivity

Caption: this compound signaling pathway for gonadotropin release.

Experimental Workflow

G A Animal Selection & Acclimatization (e.g., Cycling Female Rats) B Surgical Preparation (e.g., Jugular Vein Cannulation) A->B C Baseline Blood Sampling (1-2 hours) B->C D Treatment Administration (IV Bolus: this compound vs. Vehicle) C->D E Post-Injection Blood Sampling (3-4 hours) D->E F Plasma/Serum Separation & Storage E->F G Hormone Assay (FSH/LH Measurement via RIA/ELISA) F->G H Data Analysis (Time-course, AUC, Statistics) G->H

Caption: Workflow for assessing acute FSH response to this compound.

Troubleshooting Logic

G Start Issue: Weak or Variable FSH Response Q1 Is LH response also weak? Start->Q1 A1_Yes Check Peptide Integrity & Administration Route Q1->A1_Yes Yes A1_No This is expected. Is the variability between subjects the main issue? Q1->A1_No No A1_No_Yes Check Hormonal Status. Are female subjects cycle-matched? A1_No->A1_No_Yes Yes A1_No_No Check Sampling Times. FSH peak is delayed (45-150 min). A1_No->A1_No_No No A1_No_Yes_Yes Response should be consistent. Consider other factors (age, etc.) A1_No_Yes->A1_No_Yes_Yes Yes A1_No_Yes_No Synchronize estrous cycles. This is a major source of variability. A1_No_Yes->A1_No_Yes_No No

Caption: Decision tree for troubleshooting variable FSH responses.

References

Addressing the rapid degradation of Kisspeptin-10 in circulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kisspeptin-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the rapid degradation of this compound in circulation and its experimental applications.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound experiment yield inconsistent results, particularly in vivo?

A1: The most likely cause is the rapid degradation of this compound in circulation. This compound has a very short half-life, estimated to be less than four minutes in humans, due to enzymatic proteolysis.[1][2] This rapid breakdown can lead to variable and lower-than-expected biological activity in vivo. For instance, while this compound and the longer Kisspeptin-54 isoform show similar in vitro activity, Kisspeptin-54 is more potent in vivo due to its greater stability.[3][4][5]

Q2: Which enzymes are responsible for the degradation of this compound?

A2: Kisspeptins are susceptible to enzymatic breakdown by matrix metalloproteinases (MMPs). Specifically, the Gly-Leu peptide bond within the C-terminal region is a known cleavage site for these proteases.

Q3: How can I improve the stability of this compound for my experiments?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Structural Modifications: Introducing unnatural amino acids or modifying the peptide bonds can confer resistance to enzymatic cleavage. For example, substituting specific amino acids has been shown to improve stability and in vivo bioactivity.

  • Use of Analogs: A number of this compound analogs with improved pharmacokinetic profiles have been developed. These analogs often have modifications at the N- or C-terminus or within the peptide sequence to protect against degradation.

  • Continuous Infusion: For in vivo studies, continuous infusion rather than bolus injections can help maintain a steady-state concentration of the peptide, compensating for its rapid clearance.

Q4: What are some examples of stabilized this compound analogs?

A4: Several analogs have been developed with enhanced stability and in vivo activity. Examples include:

  • [dY]1KP-10: This analog, with a D-Tyrosine substitution at position 1, demonstrated more potent and sustained increases in plasma LH and testosterone in mice compared to native this compound.

  • Compound 26 (C26): A nonapeptide with improved serum stability that has shown efficacy in suppressing testosterone in male rats and inducing ovulation in female rats.

  • TAK-448 and TAK-683: These analogs exhibit increased water solubility and a longer in vivo half-life while maintaining high binding affinity for the Kisspeptin receptor (KISS1R).

  • Triazololipopeptides: These analogs incorporate a triazole moiety to mimic a peptide bond, offering resistance to proteolysis, and a lipid component to reduce renal clearance.

Troubleshooting Guides

Problem 1: Low or no bioactivity of this compound in cell-based assays.
Possible Cause Troubleshooting Step
Peptide Degradation in Culture Media Serum in culture media contains proteases that can degrade this compound. Minimize incubation times or use serum-free media for the duration of the experiment if possible. Consider using a more stable analog.
Incorrect Peptide Handling and Storage This compound is a peptide and susceptible to degradation. Ensure it is stored lyophilized at -20°C or -80°C. Reconstitute in sterile, nuclease-free buffer immediately before use and avoid repeated freeze-thaw cycles.
Low Receptor Expression on Cells Confirm that your cell line expresses the Kisspeptin receptor (KISS1R/GPR54) at sufficient levels. Perform qPCR or Western blotting to verify receptor expression.
Receptor Desensitization Continuous exposure to high concentrations of this compound can lead to receptor desensitization and internalization. Use a dose-response curve to determine the optimal concentration and consider pulsatile rather than continuous stimulation.
Problem 2: High variability in in vivo animal studies.
Possible Cause Troubleshooting Step
Rapid In Vivo Clearance The short half-life of this compound is a major factor. Switch to a more stable analog with a longer half-life. Alternatively, use continuous infusion via osmotic mini-pumps to maintain stable plasma concentrations.
Route of Administration The route of administration can significantly impact bioavailability. Intravenous (IV) administration will result in a rapid peak followed by fast clearance. Subcutaneous (SC) or intramuscular (IM) injections may provide a more sustained release but can still be subject to rapid degradation.
Animal Handling Stress Stress can influence the hypothalamic-pituitary-gonadal (HPG) axis. Ensure proper acclimatization of animals and consistent, gentle handling to minimize stress-induced hormonal fluctuations.
Timing of Sample Collection Due to the rapid action of this compound, the timing of blood sampling is critical. For instance, peak LH secretion can occur within 30 minutes of administration. Conduct a time-course experiment to determine the optimal sampling window.

Data Presentation

Table 1: Comparison of In Vivo Bioactivity of this compound and a Stabilized Analog

CompoundDose (nmol)Time Post-InjectionPlasma LH (ng/mL)Plasma Testosterone (ng/mL)Reference
This compound0.1520 min~1.5~1.0
[dY]1KP-100.1520 min~2.5~2.0
This compound0.1560 minNot significantly different from baselineNot significantly different from baseline
[dY]1KP-100.1560 minStill elevatedSignificantly elevated

Table 2: Pharmacokinetic Properties of Kisspeptin Isoforms

PeptideHalf-life in HumansNotesReference
This compound~4 minutesRapidly cleared from circulation.
Kisspeptin-54~28 minutesMore stable in circulation compared to this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Stability in Plasma

Objective: To determine the degradation rate of this compound in plasma.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer.

  • Obtain fresh plasma (e.g., rat plasma) and place it in a temperature-controlled incubator (e.g., 37°C).

  • Spike the plasma with this compound to a final concentration of 500 ng/mL.

  • At various time points (e.g., 0, 1, 2, 4, 6, 8, 10, 15, and 30 minutes), collect an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Immediately stop the enzymatic reaction by adding a protein precipitation agent like acetonitrile (ACN), often containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a solution suitable for LC-MS/MS analysis (e.g., 5% ACN/0.1% formic acid).

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound.

Protocol 2: In Vivo Assessment of this compound Bioactivity in Mice

Objective: To evaluate the effect of this compound or its analogs on the HPG axis.

Methodology:

  • House adult male mice under controlled conditions (light-dark cycle, temperature, and humidity) with ad libitum access to food and water.

  • Dissolve this compound or its analog in sterile saline to the desired concentration.

  • Administer the peptide solution via intraperitoneal (IP) or subcutaneous (SC) injection at a specific dose (e.g., 0.15 nmol). A control group should receive a vehicle (saline) injection.

  • At predetermined time points post-injection (e.g., 20 and 60 minutes), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under terminal anesthesia).

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Measure plasma concentrations of luteinizing hormone (LH) and testosterone using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

  • Statistically analyze the hormone levels between the treatment and control groups.

Visualizations

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin This compound KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds to Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release Promotes MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->GnRH_release Modulates Experimental_Workflow_Stability start Start: Peptide Stability Assay prep_peptide Prepare this compound Stock Solution start->prep_peptide incubation Incubate Peptide in Plasma at 37°C prep_peptide->incubation sampling Collect Aliquots at Time Intervals incubation->sampling stop_reaction Stop Reaction with Acetonitrile sampling->stop_reaction centrifuge Centrifuge to Pellet Proteins stop_reaction->centrifuge extract Collect and Dry Supernatant centrifuge->extract reconstitute Reconstitute in LC-MS/MS Buffer extract->reconstitute analyze Quantify Peptide by LC-MS/MS reconstitute->analyze end End: Determine Degradation Rate analyze->end Troubleshooting_Logic start Inconsistent In Vivo Results check_stability Is peptide degradation a likely issue? start->check_stability use_analog Solution: Use a stabilized analog check_stability->use_analog Yes use_infusion Solution: Use continuous infusion check_stability->use_infusion Yes check_protocol Is the experimental protocol optimized? check_stability->check_protocol No optimize_dose Action: Optimize dose and route of administration check_protocol->optimize_dose Yes optimize_timing Action: Optimize timing of sample collection check_protocol->optimize_timing Yes control_variables Action: Control for external variables (e.g., stress) check_protocol->control_variables Yes

References

Optimizing experimental timelines to capture peak Kisspeptin-10 effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Kisspeptin-10 Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (Kp-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental timelines and accurately capture the peak effects of Kp-10.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

A1: this compound binds to its cognate G protein-coupled receptor, GPR54 (also known as KISS1R). This interaction primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade often leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.

Q2: How quickly does this compound act in vitro and in vivo?

A2: this compound has a rapid onset of action. In vitro, responses like intracellular calcium mobilization can be detected within seconds to minutes of application. In vivo, intravenous (IV) administration in humans leads to a significant increase in luteinizing hormone (LH) within 30 minutes.

Q3: What is the difference between this compound and Kisspeptin-54?

A3: this compound, -13, -14, and -54 are all products of the KISS1 gene. They share the same C-terminal decapeptide sequence, which is responsible for biological activity. This compound is the minimal sequence with full bioactivity. The primary difference is their half-life; this compound has a much shorter half-life (approx. 3-4 minutes in plasma) compared to Kisspeptin-54 (approx. 28 minutes), leading to a more transient effect when administered as a bolus.

Q4: Can high concentrations of this compound lead to desensitization or paradoxical effects?

A4: Yes, high concentrations of Kp-10 can lead to receptor desensitization or tachyphylaxis. Studies in men have shown that a 3 µg/kg bolus dose of Kp-10 resulted in a sub-maximal LH response compared to a 1 µg/kg dose, suggesting rapid desensitization at higher concentrations. It has also been proposed that at high nanomolar concentrations, Kp-10 may bind to other RF-amide receptors, such as the gonadotropin-inhibitory hormone (GnIH) receptor, which could have inhibitory effects.

Troubleshooting Guides

Problem: No or Weak Cellular Response in In Vitro Assays
Potential Cause Troubleshooting Step
Degraded Kp-10 Peptide Kp-10 is a peptide and can degrade. Ensure it is stored correctly (lyophilized at -20°C or -80°C). Reconstitute just before use in a suitable sterile buffer. Avoid repeated freeze-thaw cycles.
Low Receptor (GPR54) Expression Verify GPR54 expression in your cell line using qPCR, Western blot, or flow cytometry. Some cell lines may have low or negligible endogenous expression. Consider using a cell line known to express GPR54 (e.g., GT1-7) or a transfected cell line.
Incorrect Assay Timing The peak response for different downstream signals varies. Calcium flux is very rapid (seconds to minutes), while ERK phosphorylation peaks later (5-30 minutes). Gene expression changes occur over hours. Optimize your measurement time points accordingly (see Table 1).
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal Kp-10 concentration for your specific cell type and assay. Effective concentrations typically range from 1 nM to 1 µM.
Serum Inhibition Components in serum can interfere with the assay or degrade the peptide. For acute stimulation experiments, it is common practice to serum-starve the cells for several hours before adding Kp-10 in serum-free media.
Problem: High Variability in In Vivo Results
Potential Cause Troubleshooting Step
Inconsistent Dosing/Administration Ensure precise and consistent administration (e.g., IV, intraperitoneal). The short half-life of Kp-10 means that small variations in administration timing can significantly impact results.
Diurnal/Circadian Variation The hypothalamic-pituitary-gonadal (HPG) axis is subject to diurnal rhythms. To minimize variability, conduct experiments at the same time of day for all subjects.
Influence of Sex/Hormonal Cycle The response to Kp-10 is sexually dimorphic and can vary significantly across the female reproductive cycle. The greatest gonadotropin response in females is typically observed during the preovulatory phase. Standardize the cycle phase for female subjects or account for it in the analysis.
**Stress-Induced HPA Axis Activation

Validation & Comparative

Kisspeptin-10 vs. Kisspeptin-54: A Comparative Analysis of Luteinizing Hormone Secretion

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two key regulators of the reproductive axis.

Kisspeptins, a family of neuropeptides, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. Two of the most studied isoforms, Kisspeptin-10 (KP-10) and Kisspeptin-54 (KP-54), both stimulate the secretion of Luteinizing Hormone (LH) by acting on Gonadotropin-Releasing Hormone (GnRH) neurons. However, emerging evidence suggests significant differences in their potency and duration of action. This guide provides an objective comparison of the efficacy of this compound versus Kisspeptin-54 on LH secretion, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Comparison of LH Secretion

The following tables summarize the quantitative effects of this compound and Kisspeptin-54 on LH secretion from key comparative studies in both human and animal models.

Table 1: Comparison of Intravenous this compound and Kisspeptin-54 on LH Secretion in Healthy Men

ParameterThis compound (1.0 nmol/kg/h)Kisspeptin-54 (1.0 nmol/kg/h)Vehicle
Mean AUC Serum LH (h.IU/l) 10.81 ± 1.7314.43 ± 1.27-
Fold-change vs. Vehicle ~3-fold higher than GnRH infusion comparison~2-fold higher than GnRH infusion comparison-

Data adapted from a single-blinded, placebo-controlled physiological study in healthy men.[1][2][3]

Table 2: Comparison of Peripheral this compound and Kisspeptin-54 on Plasma LH Levels in Male Mice

Time PointThis compound (1 nmol)Kisspeptin-54 (1 nmol)Vehicle (PBS)
10 minutes (ng/ml) 3.22 ± 0.865.70 ± 0.690.06 ± 0.04
2 hours (ng/ml) 0.25 ± 0.116.42 ± 1.74-

Data from a study comparing a single intraperitoneal injection in wild-type male mice.[4][5]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

Human Study: Intravenous Infusion in Healthy Men
  • Study Design: A single-blinded, placebo-controlled physiological study.

  • Participants: Healthy men were recruited for each dosing group.

  • Intervention: Participants received a 3-hour intravenous infusion of either vehicle, this compound, or Kisspeptin-54 on different study days. Each peptide was administered at doses of 0.1, 0.3, and 1.0 nmol/kg/h.

  • Blood Sampling: Regular blood samples were collected throughout the study to measure serum LH and FSH levels.

  • Data Analysis: The area under the curve (AUC) for serum LH was calculated to compare the overall gonadotropin response to each treatment.

Animal Study: Intraperitoneal Injection in Male Mice
  • Study Design: A comparative study of single intraperitoneal injections.

  • Subjects: Adult wild-type male mice.

  • Intervention: Mice received a single intraperitoneal injection of either phosphate-buffered saline (PBS) as a vehicle, 1 nmol of this compound, or 1 nmol of Kisspeptin-54.

  • Blood Sampling: Plasma LH levels were measured at 10 minutes and 2 hours post-injection.

  • Data Analysis: Mean plasma LH concentrations were compared between the different treatment groups at each time point.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Kisspeptin_Signaling_Pathway cluster_cell GnRH Neuron cluster_pituitary Anterior Pituitary KP Kisspeptin (KP-10 or KP-54) GPR54 GPR54 (KISS1R) KP->GPR54 Binds to PLC Phospholipase C (PLC) GPR54->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates GnRH_Vesicle GnRH Vesicle PKC->GnRH_Vesicle Promotes Fusion GnRH_Release GnRH Release GnRH_Vesicle->GnRH_Release Leads to GnRH GnRH GnRH_Release->GnRH Gonadotroph Gonadotroph Cell GnRH->Gonadotroph Stimulates LH_Release LH Secretion Gonadotroph->LH_Release

Figure 1. Kisspeptin signaling pathway leading to LH secretion.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis Subject Recruit Subjects (e.g., Healthy Men) Random Randomize into Treatment Groups Subject->Random KP10 Administer This compound Random->KP10 KP54 Administer Kisspeptin-54 Random->KP54 Vehicle Administer Vehicle (Placebo) Random->Vehicle Blood Collect Blood Samples at Timed Intervals KP10->Blood KP54->Blood Vehicle->Blood Assay Measure Serum/Plasma LH Concentration Blood->Assay Compare Compare LH Levels between Groups Assay->Compare

Figure 2. Generalized experimental workflow for comparing this compound and -54.

Discussion and Conclusion

The presented data indicate that while both this compound and Kisspeptin-54 are effective in stimulating LH secretion, their efficacy and pharmacokinetic profiles differ. In human studies, intravenous administration of both isoforms resulted in significant LH release, with Kisspeptin-54 showing a trend towards a greater overall response at the tested doses.

The study in mice provides a clearer distinction, demonstrating that peripheral administration of Kisspeptin-54 leads to a more sustained elevation of LH levels compared to this compound. The authors of the murine study suggest that this difference may be attributed to the longer plasma half-life of Kisspeptin-54 and its potential ability to cross the blood-brain barrier more effectively than this compound.

For researchers and drug development professionals, these findings have important implications. The choice between this compound and Kisspeptin-54 for therapeutic applications will likely depend on the desired duration of action and the route of administration. The shorter half-life of this compound might be advantageous for applications requiring pulsatile stimulation, whereas the sustained action of Kisspeptin-54 could be more suitable for indications requiring prolonged elevation of gonadotropins. Further research is warranted to fully elucidate the therapeutic potential of these two important regulators of human reproduction.

References

A Comparative Analysis of Kisspeptin-10 and GnRH Agonists on Gonadotropin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Kisspeptin-10 and Gonadotopin-Releasing Hormone (GnRH) agonists on the release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Executive Summary

This compound and GnRH agonists are both potent stimulators of the reproductive axis, culminating in the release of LH and FSH from the anterior pituitary. However, they act at different levels of the Hypothalamic-Pituitary-Gonadal (HPG) axis. This compound, a naturally occurring neuropeptide, acts upstream by stimulating GnRH neurons in the hypothalamus.[1][2][3] In contrast, GnRH agonists act directly on the gonadotroph cells in the pituitary gland.[4][5] This fundamental difference in their mechanism of action leads to distinct profiles of gonadotropin release, particularly with sustained administration. While GnRH is demonstrably more potent in eliciting acute gonadotropin release, this compound may offer a more physiological pattern of stimulation.

Data Presentation: Quantitative Comparison of Gonadotropin Release

The following tables summarize the quantitative data from a comparative study in healthy men, illustrating the differential effects of this compound and GnRH on LH and FSH secretion.

Table 1: Peak Serum LH and FSH Levels Following Intravenous Infusion

CompoundDose (nmol/kg/h)Mean Peak Serum LH (IU/L)Mean Peak Serum FSH (IU/L)
This compound1.010.81 ± 1.731.43 ± 0.24
GnRH1.034.06 ± 5.184.69 ± 0.55

Data adapted from Jayasena et al., 2015.

Table 2: Area Under the Curve (AUC) for Serum LH and FSH During Infusion

CompoundDose (nmol/kg/h)Mean AUC Serum LH (h·IU/L)Mean AUC Serum FSH (h·IU/L)
This compound1.010.81 ± 1.731.43 ± 0.24
GnRH1.034.06 ± 5.184.69 ± 0.55

Data adapted from Jayasena et al., 2015.

A study by George et al. (2011) demonstrated that continuous infusion of this compound increases LH pulse frequency and size in men. Intravenous bolus administration of this compound resulted in a rapid, dose-dependent increase in serum LH, with maximal stimulation at 1 µg/kg.

Mechanism of Action: Signaling Pathways

The distinct effects of this compound and GnRH agonists on gonadotropin release are rooted in their unique signaling pathways.

This compound Signaling Pathway

This compound binds to its G-protein coupled receptor, KISS1R, on GnRH neurons in the hypothalamus. This interaction primarily activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events results in the depolarization of GnRH neurons and the subsequent release of GnRH into the portal circulation.

Kisspeptin_Signaling cluster_hypothalamus Hypothalamus (GnRH Neuron) Kisspeptin10 This compound KISS1R KISS1R Kisspeptin10->KISS1R Gq11 Gq/11 KISS1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC GnRH_release GnRH Release Ca2->GnRH_release PKC->GnRH_release

This compound Signaling Pathway in a GnRH Neuron.
GnRH Agonist Signaling Pathway and Desensitization

GnRH agonists bind to the GnRH receptor (GnRHR), a G-protein coupled receptor on the surface of pituitary gonadotrophs. Similar to KISS1R signaling, this binding activates the Gq/11 protein, stimulating the PLC pathway and leading to increased intracellular Ca2+ and PKC activation. This cascade triggers the synthesis and release of LH and FSH.

However, continuous or prolonged exposure to GnRH agonists leads to desensitization of the gonadotroph cells. This process involves the downregulation of GnRH receptors and impairment of downstream signaling pathways, ultimately resulting in a paradoxical suppression of gonadotropin release.

GnRH_Signaling cluster_pituitary Anterior Pituitary (Gonadotroph) GnRH_Agonist GnRH Agonist GnRHR GnRHR GnRH_Agonist->GnRHR Gq11 Gq/11 GnRHR->Gq11 Desensitization Desensitization (Receptor Downregulation, Signaling Impairment) GnRHR->Desensitization PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Gonadotropin_Release LH & FSH Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release

GnRH Agonist Signaling and Desensitization in a Gonadotroph.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of this compound and GnRH agonists on gonadotropin release in humans, based on methodologies from published research.

Objective: To compare the potency and efficacy of intravenously administered this compound and GnRH on LH and FSH secretion.
Study Design: A single-blind, placebo-controlled, crossover study.
Participants: Healthy adult male volunteers with normal baseline reproductive hormone levels.
Materials:
  • This compound (synthetic)

  • Gonadorelin (GnRH)

  • Vehicle (e.g., 0.9% saline or Gelofusin)

  • Intravenous infusion pumps

  • Blood collection tubes

  • Centrifuge

  • Hormone assay kits (e.g., chemiluminescent immunoassay)

Procedure:
  • Screening: Potential participants undergo a full medical history, physical examination, and baseline blood tests to ensure they meet the inclusion criteria.

  • Study Visits: Each participant attends multiple study visits, separated by a washout period of at least one week.

  • Catheterization: On each visit, intravenous catheters are placed in each forearm, one for infusion and one for blood sampling.

  • Baseline Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) for a baseline period (e.g., 60 minutes) before the infusion begins.

  • Infusion: A continuous intravenous infusion of either vehicle, this compound, or GnRH at various doses (e.g., 0.1, 0.3, and 1.0 nmol/kg/h) is administered over a set period (e.g., 3 hours).

  • Blood Sampling During Infusion: Blood samples continue to be collected at regular intervals throughout the infusion period.

  • Post-Infusion Sampling: Blood sampling may continue for a period after the infusion has ended to monitor the decline of hormone levels.

  • Hormone Analysis: Blood samples are centrifuged, and the resulting plasma or serum is stored at -20°C or lower until assayed for LH and FSH concentrations.

  • Data Analysis: The primary endpoints for comparison are the peak hormone concentrations and the area under the curve (AUC) for LH and FSH. Statistical analysis is performed to compare the responses between the different infusions and doses.

Experimental_Workflow cluster_protocol Experimental Protocol Workflow Screening Participant Screening Visit Study Visit (Crossover Design) Screening->Visit Catheterization IV Catheter Placement Visit->Catheterization Baseline Baseline Blood Sampling (e.g., -60 to 0 min) Catheterization->Baseline Infusion IV Infusion (Vehicle, this compound, or GnRH) (e.g., 0 to 180 min) Baseline->Infusion Sampling Blood Sampling During Infusion (e.g., every 10-15 min) Infusion->Sampling Analysis Hormone Analysis (LH, FSH) Sampling->Analysis Data_Analysis Data Analysis (Peak, AUC) Analysis->Data_Analysis

A Generalized Experimental Workflow for Comparative Analysis.

Concluding Remarks

The choice between this compound and a GnRH agonist for stimulating gonadotropin release depends on the desired outcome. For a potent, acute release of LH and FSH, GnRH agonists are superior. However, the physiological stimulation of the HPG axis by this compound, which preserves the pulsatile nature of GnRH release and avoids the rapid desensitization seen with GnRH agonists, may be advantageous for certain therapeutic applications, such as the induction of ovulation in a more naturalistic manner. Further research is warranted to fully elucidate the long-term effects and therapeutic potential of this compound and its analogues in various clinical settings.

References

Kisspeptin-10 Quantification: A Comparative Guide to Immunoassay and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide quantification, this guide provides a comprehensive cross-validation of Kisspeptin-10 analysis using immunoassay and mass spectrometry. We delve into the experimental data, detailed protocols, and underlying principles to empower informed decisions for your research.

This compound, a decapeptide with a critical role in reproductive endocrinology and potential therapeutic applications, demands accurate and reliable quantification in biological matrices. The two most common analytical platforms for this purpose are immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and RIA (Radioimmunoassay), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will objectively compare the performance of these methods, highlighting their respective strengths and weaknesses.

Performance Characteristics: Immunoassay vs. Mass Spectrometry

The choice of analytical method hinges on the specific requirements of the study, such as the need for high throughput, specificity, or sensitivity. The following tables summarize the key performance metrics for this compound quantification by a commercially available ELISA kit and a validated LC-MS/MS method.

Table 1: Performance Comparison of this compound Quantification Methods

ParameterImmunoassay (Human ELISA Kit)Mass Spectrometry (LC-MS/MS in Rat Plasma)[1][2]
Principle Sandwich Enzyme ImmunoassayLiquid Chromatography, Tandem Mass Spectrometry
Sensitivity (Lower Limit of Quantification) 0.053 ng/mL0.5 ng/mL[1][2]
Detection Range 0.16 - 10 ng/mL0.5 - 500 ng/mL[1]
Specificity High for the target epitope, but potential for cross-reactivity with metabolites.Very high, based on molecular mass and fragmentation pattern. Can distinguish between parent peptide and metabolites.
Throughput High (multiple samples on a 96-well plate)Lower (sequential sample analysis)
Development Time Low (using a commercial kit)High (method development and validation required)

Table 2: Precision Data for this compound Quantification

MethodConcentrationIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
Immunoassay (Human ELISA Kit) Not Specified< 8%< 10%
Mass Spectrometry (LC-MS/MS in Rat Plasma) 0.5 ng/mL15.4%14.2%
1 ng/mL11.2%10.5%
5 ng/mL5.2%5.8%
50 ng/mL5.8%1.3%
500 ng/mL6.5%7.5%

Table 3: Accuracy Data for this compound LC-MS/MS Method

Nominal Concentration (ng/mL)Calculated Mean Concentration (ng/mL)Accuracy (%)
0.50.4998%
11.05105%
55.15103%
5051.5103%
500570114%

Key Considerations for Method Selection

Immunoassays offer excellent sensitivity and are well-suited for high-throughput screening of large sample numbers. However, a significant drawback is the potential for cross-reactivity. Immunoassays measure "immunoreactive" Kisspeptin, which may include metabolites or degradation products, leading to an overestimation of the active peptide concentration. For instance, the principal decomposition product of this compound is the N-terminal tyrosine-deleted peptide, which might be recognized by antibodies in an immunoassay.

Mass spectrometry, on the other hand, provides superior specificity by identifying and quantifying molecules based on their unique mass-to-charge ratio and fragmentation patterns. This allows for the precise measurement of the intact this compound, distinguishing it from any metabolites. While LC-MS/MS method development can be more time-consuming and the instrumentation more expensive, its high specificity and accuracy make it the gold standard for pharmacokinetic studies and when unambiguous identification is crucial.

Signaling Pathway and Experimental Workflows

To better understand the biological context and the analytical processes, the following diagrams illustrate the this compound signaling pathway and a typical cross-validation workflow.

Kisspeptin_Signaling_Pathway Kp10 This compound KISS1R KISS1R (GPR54) Kp10->KISS1R Binds Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound signaling pathway.

Cross_Validation_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Parallel Analysis cluster_data Data Comparison & Validation Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (e.g., Extraction) Sample->Preparation Immunoassay This compound Immunoassay Preparation->Immunoassay LCMS This compound LC-MS/MS Preparation->LCMS Quant_Immuno Quantitative Results (Immunoassay) Immunoassay->Quant_Immuno Quant_LCMS Quantitative Results (LC-MS/MS) LCMS->Quant_LCMS Comparison Statistical Comparison (Correlation, Bias) Quant_Immuno->Comparison Quant_LCMS->Comparison Validation Method Validation (Specificity, Accuracy, Precision) Comparison->Validation

Caption: Experimental workflow for cross-validation.

Experimental Protocols

Below are generalized protocols for the quantification of this compound using a competitive ELISA and LC-MS/MS.

Protocol 1: this compound Competitive ELISA (Generalized)
  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the commercial kit manual. This typically involves reconstituting lyophilized standards and controls and diluting wash buffers.

  • Standard Curve: Add this compound standards to the appropriate wells of the microplate pre-coated with a capture antibody.

  • Sample Addition: Add unknown samples to separate wells.

  • Biotinylated Antibody Addition: Add a biotin-conjugated antibody specific for this compound to all wells.

  • Incubation: Incubate the plate, typically at room temperature for a specified time (e.g., 2 hours), to allow for antibody-antigen binding.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound substances.

  • Enzyme Conjugate Addition: Add an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Substrate Addition: After another wash step, add a TMB substrate solution to each well. The enzyme reaction will produce a color change.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their OD values to the standard curve.

Protocol 2: this compound LC-MS/MS (Based on Liu et al., 2013)
  • Sample Preparation (Plasma):

    • To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solution.

  • Liquid Chromatography (LC):

    • Inject the reconstituted sample into an HPLC system equipped with a suitable analytical column (e.g., a C18 column).

    • Separate this compound from other sample components using a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Acquisition and Analysis:

    • Acquire the chromatograms for the specific MRM transitions.

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

Both immunoassay and mass spectrometry are powerful tools for the quantification of this compound. Immunoassays, particularly commercial ELISA kits, offer a convenient, sensitive, and high-throughput solution suitable for large-scale studies where relative changes in this compound levels are of interest. However, for studies demanding high specificity and accurate determination of the active peptide, especially in the context of pharmacokinetics and metabolism, the superior specificity of LC-MS/MS makes it the method of choice. A thorough understanding of the strengths and limitations of each technique is paramount for generating reliable and meaningful data in this compound research.

References

A Head-to-Head Comparison of Kisspeptin-10 and hCG in Stimulating Testosterone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulation of endogenous testosterone production is a critical area of research in reproductive endocrinology and andrology. Two key pharmacological agents, Kisspeptin-10 and human Chorionic Gonadotropin (hCG), are often considered for this purpose, though they operate through fundamentally different mechanisms. This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to inform research and drug development.

Mechanism of Action: A Tale of Two Pathways

This compound and hCG stimulate testosterone synthesis via distinct points in the Hypothalamic-Pituitary-Gonadal (HPG) axis.

This compound acts upstream, at the level of the hypothalamus. It binds to its receptor, GPR54 (also known as KISS1R), on Gonadotropin-Releasing Hormone (GnRH) neurons.[1] This stimulation triggers the pulsatile release of GnRH, which then travels to the pituitary gland to stimulate the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). LH is the primary signal for the Leydig cells in the testes to produce testosterone.[2][3]

Human Chorionic Gonadotropin (hCG) , in contrast, acts directly on the testes. It is a structural and functional analog of LH, meaning it binds to and activates the LH receptors on the Leydig cells.[3] This direct stimulation bypasses the hypothalamus and pituitary gland to induce testosterone production.[2]

Signaling Pathway Diagrams

Kisspeptin_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Releases GnRH Testes Testes (Leydig Cells) Pituitary->Testes Releases LH Testosterone Testosterone Testes->Testosterone Produces Kisspeptin This compound Kisspeptin->Hypothalamus Stimulates GnRH GnRH LH_FSH LH / FSH

This compound Signaling Pathway

hCG_Pathway hCG hCG Testes Testes (Leydig Cells) hCG->Testes Directly Stimulates (mimics LH) Testosterone Testosterone Testes->Testosterone Produces

hCG Signaling Pathway

Quantitative Comparison of Performance

While no direct head-to-head clinical trials in humans comparing this compound and hCG for testosterone stimulation have been identified, data from separate studies provide insights into their respective efficacies.

This compound Effects on LH and Testosterone

Studies in healthy men have demonstrated a dose-dependent stimulation of LH and a subsequent increase in testosterone following this compound administration.

This compound Administration Subject Group Key Findings Citation
Single IV bolus (1 µg/kg)Healthy adult men- LH increased from 4.1 ± 0.4 to 12.4 ± 1.7 IU/L at 30 min.
Continuous IV infusion (4 µg/kg/h for 22.5 h)Healthy adult men- Mean LH increased from 5.4 ± 0.7 to 20.8 ± 4.9 IU/L.- Serum testosterone increased from 16.6 ± 2.4 to 24.0 ± 2.5 nmol/L.
Single IV bolus (1 µg/kg)Healthy adult, middle-aged, and older men- Significant increase in plasma LH in all age groups.- Significant increase in plasma testosterone only in the adult men group.
hCG Effects on Testosterone

hCG has a well-established, robust effect on testosterone production.

hCG Administration Subject Group Key Findings Citation
2500 IU (single dose)Stallions- Significant increase in serum testosterone at 240 minutes.
2500 IU (single dose)Donkeys- Significant increase in serum testosterone at 240 minutes.
5000 IU (single dose)Healthy adult men- Biphasic testosterone response with peaks at 2-4 hours and 48-72 hours.

Note: The biphasic response of testosterone to a single hCG injection is a known phenomenon, with an initial peak followed by a second, more sustained increase.

Experimental Protocols

This compound Administration and Measurement

Study Design: A study investigating the dose-response of this compound involved administering intravenous (IV) bolus doses (ranging from 0.01 to 3.0 µg/kg) and a vehicle to healthy men. To assess effects on LH pulsatility, a continuous IV infusion of this compound was administered for up to 22.5 hours.

Blood Sampling: Serial blood samples were collected at frequent intervals (e.g., every 10-30 minutes) to measure plasma LH and testosterone concentrations.

Hormone Analysis: Plasma LH and testosterone levels were analyzed using methods such as ELISA.

hCG Administration and Measurement

Study Design: A direct comparative study in equines involved the intravenous administration of a single dose of 2500 IU of hCG. In human studies, hCG is typically administered via intramuscular or subcutaneous injection.

Blood Sampling: Blood samples for testosterone measurement were taken at baseline and at various time points post-administration (e.g., 30, 60, 120, and 240 minutes in the equine study).

Hormone Analysis: Serum testosterone concentrations were measured to determine the response to hCG administration.

Experimental Workflow Diagram

Experimental_Workflow cluster_kisspeptin This compound Arm cluster_hCG hCG Arm k_start Subject Recruitment (Healthy Males) k_admin IV Administration (Bolus or Infusion) k_start->k_admin k_sample Serial Blood Sampling k_admin->k_sample k_analysis Hormone Analysis (LH, Testosterone) k_sample->k_analysis h_start Subject Recruitment (e.g., Equines, Humans) h_admin IV/IM/SC Administration h_start->h_admin h_sample Timed Blood Sampling h_admin->h_sample h_analysis Hormone Analysis (Testosterone) h_sample->h_analysis

Comparative Experimental Workflow

Head-to-Head Comparison Summary

Feature This compound hCG
Mechanism Upstream: Stimulates hypothalamic GnRH release, leading to pituitary LH/FSH secretion.Downstream: Directly stimulates testicular Leydig cells by mimicking LH.
Physiological Action More physiological, preserving the natural pulsatility of the HPG axis.Supraphysiological stimulation of the testes, bypassing the upper HPG axis.
Hormonal Response Stimulates both LH and FSH.Primarily mimics LH activity.
Onset of Action Rapid increase in LH, followed by a more gradual rise in testosterone.Direct and robust increase in testosterone.
Potential Advantages May be a more natural way to restore HPG axis function. Less likely to cause desensitization of Leydig cells with pulsatile administration.Potent and reliable testosterone stimulation, even in cases of hypothalamic or pituitary dysfunction.
Potential Disadvantages Efficacy depends on a functional hypothalamus and pituitary. Shorter half-life may require more frequent administration.Can lead to elevated estrogen levels due to aromatization of testosterone. Bypasses the natural feedback loops of the HPG axis.
Reported Side Effects Generally well-tolerated with few reported side effects.Potential for gynecomastia due to increased estrogen.

Conclusion

This compound and hCG are both effective stimulators of testosterone production, but their distinct mechanisms of action have significant implications for their application in research and potential therapeutic use. This compound offers a more physiological approach by acting at the apex of the HPG axis, thereby preserving the natural hormonal cascade. In contrast, hCG provides a potent, direct stimulation of the testes, which can be advantageous when the upstream components of the HPG axis are compromised.

The choice between this compound and hCG will depend on the specific research question or therapeutic goal. For studies aiming to understand or restore the natural pulsatile function of the HPG axis, this compound is a compelling tool. For applications requiring robust and immediate testosterone production, bypassing the central regulatory mechanisms, hCG remains a well-established option. Further direct comparative studies in humans are warranted to fully elucidate the relative efficacy and safety profiles of these two important compounds.

References

Benchmarking Novel Kisspeptin-10 Agonists: A Comparative Guide to Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Kisspeptin-10 (KP-10) agonists against the native peptide. It summarizes key quantitative data, details experimental protocols for potency assessment, and visualizes critical pathways and workflows to support informed decision-making in reproductive and endocrine research.

This compound, a decapeptide product of the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] Its primary mode of action is through the activation of the G protein-coupled receptor, KISS1R (also known as GPR54), which is expressed on gonadotropin-releasing hormone (GnRH) neurons.[2] This interaction triggers a signaling cascade that leads to the release of GnRH, subsequently stimulating the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins are essential for sexual development, fertility, and the regulation of the menstrual cycle.[4]

The therapeutic potential of modulating the kisspeptin pathway has driven the development of novel KP-10 agonists with improved pharmacological properties, such as increased potency and stability, compared to the native peptide. This guide benchmarks the potency of several of these novel agonists—MVT-602 (TAK-448), KISS1-305, and FTM080—against the endogenous this compound.

Comparative Potency of this compound Agonists

The following table summarizes the in vitro potency of novel this compound agonists in activating the KISS1 receptor. Potency is a critical measure of a drug's activity, representing the concentration required to produce a defined effect. For agonists, this is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate higher potency.

AgonistEC50IC50Assay TypeCell Line/SystemSource(s)
This compound (Native) ~1-10 nM-Calcium Mobilization / IP1 AccumulationVarious KISS1R-expressing cells
MVT-602 (TAK-448) 632 pM460 pMNot specified in sourceNot specified in source
KISS1-305 4.8 nM-Not specified in sourceNot specified in source
FTM080 Comparable to KP-10-In vitro bioactivity assaysHuman KISS1R-expressing cells
[dY]1KP-10 Similar to KP-10Lower affinity than KP-10ERK1/2 Phosphorylation / Receptor BindingHuman KISS1R-expressing cells

Note: The data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Experimental Protocols for Potency Determination

The potency of this compound agonists is typically determined through a series of in vitro assays that measure their ability to bind to and activate the KISS1 receptor. The two primary methods are radioligand binding assays and functional assays that measure downstream signaling events, such as calcium mobilization.

Radioligand Binding Assay

This assay quantifies the affinity of a novel agonist for the KISS1 receptor by measuring its ability to compete with a radiolabeled form of a known ligand, typically [125I]-Kisspeptin-10.

Protocol Outline:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Competitive Binding: A constant concentration of [125I]-Kisspeptin-10 is incubated with the cell membrane preparations in the presence of varying concentrations of the unlabeled novel agonist.

  • Separation and Detection: The bound and free radioligand are separated via filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the novel agonist is determined.

Calcium Mobilization Assay

Activation of the KISS1R, a Gq/11-coupled receptor, leads to an increase in intracellular calcium concentration ([Ca2+]i). This functional assay measures the ability of a novel agonist to elicit this response.

Protocol Outline:

  • Cell Culture and Dye Loading: KISS1R-expressing cells are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Stimulation: The dye-loaded cells are exposed to varying concentrations of the novel agonist.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured over time using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to construct a dose-response curve and determine the EC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the Kisspeptin signaling pathway and a typical experimental workflow for assessing agonist potency.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds to Gq/11 Gq/11 KISS1R->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Kisspeptin/KISS1R Signaling Pathway.

Agonist_Potency_Workflow cluster_invitro In Vitro Potency Assessment Start Start: Novel Agonist Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 EC50 Determine EC50 Data_Analysis->EC50 Compare Compare to KP-10 IC50->Compare EC50->Compare

Caption: Experimental Workflow for Agonist Potency.

References

A Comparative Guide to Kisspeptin-10: Replicating Findings Across Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kisspeptin-10, a potent neuropeptide of the RF-amide family, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in reproductive function across a wide range of animal species. Its profound stimulatory effect on gonadotropin-releasing hormone (GnRH) secretion makes it a subject of intense research for understanding and potentially treating reproductive disorders. This guide provides a comprehensive comparison of this compound's effects on reproductive and metabolic parameters across various animal models, supported by experimental data and detailed methodologies to aid in the replication and advancement of research in this field.

Reproductive Effects of this compound: A Cross-Species Comparison

This compound consistently stimulates the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) in a variety of animal species. This effect is primarily mediated through the activation of GnRH neurons in the hypothalamus. The following tables summarize the quantitative effects of this compound administration on reproductive hormones in rodents, primates, and ruminants.

Table 1: Effects of this compound on Reproductive Hormones in Rodents
Species (Strain)SexDose & Route of AdministrationPeak LH Increase (IU/L)Peak FSH Increase (IU/L)Testosterone IncreaseReference
Mouse (GnRH-GFP)Male100 nM (bath application to brain slices)N/A (depolarization and increased firing rate of GnRH neurons)N/AN/A
Rat (Sprague Dawley)Female (OVX)7.5, 35, 100 nmol (iv)Dose-dependent increaseNot specifiedN/A
RatFemaleContinuous icv infusionTransient elevation followed by normalizationPersistently heightenedN/A
Table 2: Effects of this compound on Reproductive Hormones in Primates
SpeciesSexDose & Route of AdministrationPeak LH Increase (IU/L)Peak FSH Increase (IU/L)Testosterone Increase (nmol/L)Reference
HumanMale0.01-3.0 µg/kg (iv bolus)Dose-dependent, max at 1 µg/kg (4.1 to 12.4)Not specified16.6 to 24.0 (with infusion)
HumanFemale (follicular phase)up to 10 nmol/kg (iv bolus)No significant changeNo significant changeN/A
HumanFemale (preovulatory phase)10 nmol/kg (iv bolus)Significant increase (AUC increase of 30.3 h·IU/liter)Significant increase (AUC increase of 6.9 h·IU/liter)N/A
Rhesus Monkey (Macaca mulatta)Female (prepubertal & pubertal)10 nM and 100 nM (in vitro)Dose-dependent GnRH releaseNot specifiedN/

Validating Kisspeptin-10's Role in GnRH Pulse Generation: A Comparative Guide to Antagonist Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the role of Kisspeptin-10 in Gonadotropin-Releasing Hormone (GnRH) pulse generation, with a primary focus on the use of antagonist blockade. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the design and interpretation of studies in this critical area of reproductive neuroendocrinology.

The Central Role of this compound in GnRH Pulsatility

The pulsatile release of GnRH from the hypothalamus is fundamental for reproductive function, driving the downstream secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), have emerged as essential upstream regulators of this process. This compound, the shortest biologically active form of kisspeptin, is a potent stimulator of GnRH neurons and is considered a key component of the GnRH pulse generator.[1]

Validating the Kisspeptin-GnRH Link: The Antagonist Blockade Approach

A primary method to validate the physiological necessity of this compound in driving GnRH pulses is through the use of selective antagonists. These molecules competitively bind to the KISS1R, preventing endogenous kisspeptin from exerting its stimulatory effects. The resulting impact on LH pulsatility, a reliable proxy for GnRH pulsatility, provides direct evidence of kisspeptin's role.

One of the most widely studied this compound antagonists is peptide 234 . This synthetic decapeptide analog has been instrumental in elucidating the function of the kisspeptin system.

Comparative Efficacy of this compound Antagonist (Peptide 234)

The following table summarizes quantitative data from key studies demonstrating the effect of peptide 234 on LH pulse characteristics in various animal models.

Experimental Model Treatment Group Mean LH (ng/mL or IU/L) LH Pulse Frequency (pulses/hour) LH Pulse Amplitude (ng/mL or IU/L) Reference
Ovariectomized EwesVehicle5.8 ± 0.70.9 ± 0.13.5 ± 0.4[2]
Peptide 234 (1 nmol/h, i.c.v.)2.1 ± 0.30.3 ± 0.12.9 ± 0.5[2]
Pubertal Female MonkeysVehicle25.4 ± 3.11.0 ± 0.015.2 ± 2.1[2]
Peptide 234 (10 nmol/h, i.c.v.)12.1 ± 2.50.4 ± 0.110.8 ± 1.9[2]
Ovariectomized RatsaCSF (control)3.2 ± 0.41.5 ± 0.21.8 ± 0.2
Peptide 234 (2.5 nmol/h, i.c.v.)1.5 ± 0.20.5 ± 0.11.6 ± 0.2

*p < 0.05 compared to vehicle/control. Data are presented as mean ± SEM. i.c.v. = intracerebroventricular; aCSF = artificial cerebrospinal fluid.

Alternative Validation Methods

While antagonist blockade is a powerful tool, other methods can also be employed to validate the role of this compound.

  • GnRH Antagonists: Co-administration of a GnRH antagonist (e.g., Cetrorelix) with this compound can demonstrate that kisspeptin's stimulatory effect on LH is mediated through GnRH secretion. Studies have shown that GnRH antagonists effectively block the this compound-induced LH surge.

  • Optogenetics: This technique allows for the precise activation or inhibition of kisspeptin neurons using light. Optogenetic stimulation of arcuate kisspeptin neurons has been shown to increase LH pulse frequency, providing a direct causal link.

  • Genetic Models: Mice with targeted deletion of the Kiss1 or Kiss1r gene exhibit impaired reproductive function and a lack of puberty, underscoring the critical role of this signaling pathway.

Comparative Effects of this compound and GnRH on LH Secretion

This table provides a comparison of the direct effects of this compound and GnRH on LH secretion, highlighting their distinct points of action in the hypothalamic-pituitary-gonadal axis.

Parameter This compound Administration GnRH Administration Reference
Site of Action Hypothalamus (GnRH neurons)Pituitary (Gonadotrophs)
Effect on LH Pulse Frequency Increases frequencyDoes not directly modulate hypothalamic pulse frequency
Peak LH Response Potent, but generally lower than a maximal GnRH doseElicits a robust and maximal LH surge
Area Under the Curve (AUC) for LH Significantly increases AUCSignificantly increases AUC, often to a greater extent than this compound

Experimental Protocols

In Vivo Administration of this compound Antagonist and Blood Sampling for LH Measurement

This protocol outlines a typical experiment to assess the in vivo effect of a this compound antagonist on pulsatile LH secretion in a rodent model.

  • Animal Preparation: Adult female rats are ovariectomized to remove the confounding effects of cyclical ovarian steroid feedback. After a recovery period, animals are implanted with an intracerebroventricular (i.c.v.) cannula for central administration of the antagonist and a jugular vein catheter for frequent blood sampling.

  • Acclimatization: Animals are allowed to recover from surgery and are habituated to the experimental conditions to minimize stress-induced hormonal changes.

  • Baseline Blood Sampling: On the day of the experiment, blood samples (e.g., 25 µL) are collected every 5-10 minutes for a baseline period of 2-3 hours to establish the endogenous LH pulse pattern.

  • Antagonist Administration: The this compound antagonist (e.g., peptide 234) or vehicle (e.g., artificial cerebrospinal fluid) is infused continuously via the i.c.v. cannula.

  • Post-Infusion Blood Sampling: Blood sampling continues at the same frequency for several hours during and after the antagonist infusion to monitor changes in LH pulsatility.

  • Hormone Assay: Plasma or serum is separated from the blood samples and stored at -20°C or lower until assayed for LH concentration using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: LH pulse parameters (frequency, amplitude, and mean concentration) are analyzed using a pulse detection algorithm. Statistical comparisons are made between the baseline period and the treatment period, as well as between the antagonist and vehicle-treated groups.

Electrophysiological Recording of GnRH Neuron Firing

This protocol describes the use of electrophysiology to directly measure the effect of this compound and its antagonists on the electrical activity of GnRH neurons.

  • Brain Slice Preparation: GnRH-GFP transgenic mice, which express green fluorescent protein in their GnRH neurons, are used to facilitate identification of these cells. Acute coronal brain slices containing the preoptic area are prepared.

  • Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid. GnRH neurons are visualized using fluorescence microscopy.

  • Patch-Clamp Recording: Whole-cell or perforated-patch clamp recordings are made from identified GnRH neurons to measure their membrane potential and firing rate.

  • Drug Application: After establishing a stable baseline recording, this compound is bath-applied to the slice to observe its effect on GnRH neuron firing. To test the antagonist, the slice is pre-incubated with the antagonist (e.g., peptide 234) before the co-application of this compound and the antagonist.

  • Data Analysis: Changes in membrane potential, firing frequency, and firing pattern in response to the application of this compound and its antagonist are recorded and analyzed.

Visualizing the Mechanisms

Signaling Pathway of this compound in a GnRH Neuron

Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KISS1R KISS1R PLC PLC KISS1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Depolarization Neuronal Depolarization PKC->Depolarization Contributes to Ca_release->Depolarization Leads to GnRH_release GnRH Release Depolarization->GnRH_release Triggers Kisspeptin This compound Kisspeptin->KISS1R Binds & Activates Antagonist Kisspeptin Antagonist Antagonist->KISS1R Binds & Blocks

Caption: this compound signaling cascade in a GnRH neuron.

Experimental Workflow for Validating this compound's Role using an Antagonist

Antagonist_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo / In Vitro Experiment Animal_Prep Animal Preparation (Ovariectomy, Cannulation) Baseline Baseline Blood Sampling (Establish LH Pulsatility) Animal_Prep->Baseline Treatment Antagonist/Vehicle Administration (i.c.v.) Baseline->Treatment Post_Treatment Post-Treatment Blood Sampling Treatment->Post_Treatment Assay LH Measurement (RIA/ELISA) Post_Treatment->Assay Analysis Pulse Analysis (Frequency, Amplitude) Assay->Analysis Validation Validation of this compound's Role in GnRH Pulse Generation Analysis->Validation Slice_Prep Brain Slice Preparation (GnRH-GFP Mouse) Recording Electrophysiological Recording (Patch-Clamp) Slice_Prep->Recording Drug_App This compound & Antagonist Application Recording->Drug_App Firing_Analysis Analysis of GnRH Neuron Firing Rate Drug_App->Firing_Analysis Firing_Analysis->Validation

Caption: Workflow for antagonist-based validation studies.

Conclusion

The use of selective antagonists like peptide 234 provides compelling evidence for the indispensable role of this compound in generating pulsatile GnRH secretion. The presented data and protocols offer a framework for researchers to design and execute robust experiments to further unravel the complexities of the neural control of reproduction. A multi-faceted approach, combining in vivo antagonist blockade with electrophysiological studies and complementary techniques like optogenetics, will be crucial for a comprehensive understanding of the Kisspeptin-GnRH signaling axis and for the development of novel therapeutic strategies for reproductive disorders.

References

A comparative study on the signaling pathways activated by Kisspeptin-10 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by the endogenous neuropeptide Kisspeptin-10 (KP-10) and several of its synthetic analogs. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document serves as a valuable resource for understanding the functional nuances of these compounds and their therapeutic potential.

Introduction to Kisspeptin Signaling

Kisspeptins are a family of peptides, derived from the KISS1 gene, that are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] They exert their effects by binding to a G protein-coupled receptor known as KISS1R (also called GPR54).[1][3] The activation of KISS1R is essential for the stimulation of gonadotropin-releasing hormone (GnRH) neurons, which in turn drives the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4]

The smallest endogenous and fully active form of kisspeptin is this compound (KP-10), a decapeptide. However, its therapeutic utility can be limited by a short circulating half-life. This has led to the development of various synthetic analogs designed to have improved stability, bioavailability, and potentially altered signaling properties. Understanding how these analogs engage intracellular signaling pathways compared to the native KP-10 is crucial for developing novel therapeutics for reproductive disorders and certain cancers.

KISS1R activation predominantly triggers the Gαq/Phospholipase C (PLC) pathway, leading to downstream events like intracellular calcium mobilization and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Additionally, like many GPCRs, KISS1R can also signal through β-arrestin recruitment, which is involved in receptor desensitization and G protein-independent signaling.

Core Signaling Pathways: A Visual Overview

The activation of KISS1R by this compound or its analogs initiates a cascade of intracellular events. The two primary pathways investigated are the Gαq-mediated pathway and the β-arrestin recruitment pathway.

ERK Phosphorylation Western Blot Workflow cluster_cell_culture Cell Preparation cluster_treatment Ligand Stimulation cluster_lysis Protein Extraction cluster_blotting Western Blotting cluster_analysis Data Analysis A 1. Seed KISS1R-expressing cells (e.g., CHO, HEK293) in 6-well plates B 2. Grow to 70-80% confluency A->B C 3. Serum-starve cells (12-24h) to reduce basal p-ERK levels B->C D 4. Treat cells with this compound or analogs at desired concentrations and time points C->D E 5. Wash cells with ice-cold PBS D->E F 6. Lyse cells in RIPA buffer with protease/phosphatase inhibitors E->F G 7. Centrifuge to pellet debris and collect supernatant F->G H 8. Quantify protein concentration (e.g., BCA assay) G->H I 9. Separate proteins by SDS-PAGE and transfer to PVDF membrane H->I J 10. Block membrane (5% BSA) I->J K 11. Incubate with primary antibody (anti-p-ERK1/2) overnight at 4°C J->K L 12. Incubate with HRP-conjugated secondary antibody K->L M 13. Detect signal using ECL and imaging system L->M N 14. Strip membrane and re-probe for total ERK as a loading control M->N O 15. Quantify band intensity and normalize p-ERK to total ERK N->O

References

A Comparative Analysis of In Vitro and In Vivo Bioactivity of Kisspeptin-10 Preparations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Kisspeptin-10 (KP-10), the smallest endogenous, biologically active fragment of the Kiss1 gene product, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its potent stimulatory effect on gonadotropin-releasing hormone (GnRH) secretion makes it and its analogs promising therapeutic agents for reproductive disorders.[4][5] However, the native KP-10 peptide has a short half-life, limiting its clinical utility. This has driven the development of various KP-10 preparations and analogs with potentially enhanced stability and in vivo bioactivity.

This guide provides a comparative overview of the in vitro and in vivo bioactivity of different this compound preparations, focusing on a rationally designed analog, [dY]1KP-10, which has demonstrated superior in vivo potency compared to the native KP-10. The data presented is compiled from peer-reviewed studies to aid researchers in selecting the appropriate compounds for their experimental needs.

In Vitro Bioactivity: Receptor Binding and Cellular Signaling

The initial assessment of this compound preparations involves evaluating their ability to bind to and activate the kisspeptin receptor, KISS1R (also known as GPR54). This is typically quantified through competitive receptor binding assays and second messenger accumulation assays.

A study by Curtis et al. compared the in vitro properties of KP-10 with a modified analog, [dY]1KP-10. While [dY]1KP-10 was designed for potentially greater stability, it exhibited a lower binding affinity for the human KISS1R compared to the native KP-10. Despite this, its ability to stimulate downstream signaling pathways, such as ERK1/2 phosphorylation, was comparable to that of KP-10.

PeptideReceptor Binding Affinity (IC50, nM)In Vitro Bioactivity (ERK1/2 Phosphorylation)
This compound (KP-10)1.00 ± 0.34Similar to [dY]1KP-10
[dY]1KP-10Lower than KP-10Similar to KP-10
Data sourced from Curtis et al. (2010).

In Vivo Bioactivity: Stimulation of the Hypothalamo-Pituitary-Gonadal Axis

The ultimate measure of a this compound preparation's efficacy lies in its in vivo ability to stimulate the HPG axis, leading to the release of luteinizing hormone (LH) and subsequently testosterone.

In animal models, peripheral administration of [dY]1KP-10 resulted in a more potent and sustained increase in plasma LH and testosterone levels compared to the same dose of KP-10. At 20 minutes post-injection in mice, [dY]1KP-10 significantly increased LH levels, while the effect of KP-10 was not statistically significant. Furthermore, 60 minutes after injection, a 0.15 nmol dose of [dY]1KP-10 led to a significant rise in total testosterone, an effect not observed with the equivalent dose of KP-10. This suggests that the structural modifications in [dY]1KP-10 may enhance its stability and bioavailability in circulation, leading to a more robust physiological response despite its lower in vitro receptor affinity.

PeptideDose (nmol)Time Post-InjectionPlasma LH ResponsePlasma Testosterone Response
This compound (KP-10)0.1560 minNo significant effectNo significant effect
[dY]1KP-100.1520 minSignificantly increasedMore potent than KP-10
[dY]1KP-100.1560 min-Significantly increased
Data sourced from Curtis et al. (2010).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Kisspeptin_Signaling_Pathway KP10 This compound KISS1R KISS1R (GPR54) KP10->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates GnRH GnRH Release Ca_Release->GnRH ERK ERK1/2 Activation PKC->ERK ERK->GnRH

This compound/KISS1R Signaling Pathway

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_signaling Second Messenger Assay (e.g., IP-1) b1 Prepare Membranes from KISS1R-expressing cells b2 Incubate membranes with radiolabeled Kisspeptin and competitor (KP-10/analog) b1->b2 b3 Separate bound from free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate IC50 b4->b5 s1 Culture KISS1R-expressing cells s2 Stimulate with KP-10/analog in the presence of LiCl s1->s2 s3 Lyse cells s2->s3 s4 Measure IP-1 accumulation (e.g., HTRF) s3->s4 s5 Calculate EC50 s4->s5

In Vitro Experimental Workflow

In_Vivo_Workflow v1 Select adult male mice v2 Administer KP-10 or analog (e.g., intraperitoneal injection) v1->v2 v3 Collect blood samples at specific time points (e.g., 20 & 60 min) v2->v3 v4 Separate plasma v3->v4 v5 Measure hormone levels (LH, Testosterone) using RIA or ELISA v4->v5 v6 Perform statistical analysis to compare groups v5->v6

References

Safety Operating Guide

Navigating the Safe Disposal of Kisspeptin-10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Kisspeptin-10 is a critical component of laboratory safety and environmental responsibility. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

Core Principles of Peptide Waste Management

Given that specific toxicity data for many synthetic peptides, including this compound, is often unavailable, they should be treated as potentially hazardous materials.[1] This principle of precaution dictates that all waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, gloves, and a lab coat.[1][2] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]

Key Safety and Handling Data Summary
ParameterInformationSource
Chemical Name This compound (human)
Synonyms Kp-10, Metastin (45-54)
CAS Number 478507-53-8
GHS Classification Not classified as hazardous
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion
First Aid: Inhalation Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
First Aid: Skin Contact Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage of Lyophilized Peptide Store desiccated below -18°C for long-term storage.
Storage of Reconstituted Peptide Store at 4°C for 2-7 days; for longer-term, store below -18°C. Avoid freeze-thaw cycles.

Operational Plan for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial segregation to final collection.

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is crucial. Three main types of this compound waste should be considered:

  • Solid Waste: This includes unused or expired lyophilized this compound powder and contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.

  • Liquid Waste: This category includes this compound solutions, solvents used for dissolution (e.g., sterile water, DMSO, acetonitrile), and contaminated buffers.

    • Procedure: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically compatible container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a critical safety and compliance measure.

  • Procedure: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The concentration and solvent(s) should also be indicated on the label for liquid waste. Ensure the date of waste accumulation is recorded.

Step 3: Storage of Peptide Waste

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Procedure: Store waste containers in a secondary containment tray to prevent spills. The storage area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are stored separately.

Step 4: Arranging for Final Disposal

Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Procedure: Once a waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), arrange for a pickup. Follow your institution's specific procedures for requesting a hazardous waste collection.

Experimental Protocols and Considerations

  • Biohazardous Waste: If this compound was used in cell-based assays, animal models, or with any biological materials, the resulting waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.

  • Decontamination of Spills: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. For liquid spills, absorb the waste with an inert material and place it in the appropriate hazardous waste container. The spill area should then be decontaminated.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Use in Experiment solid_waste Solid Waste (e.g., unused peptide, contaminated gloves, tubes) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, solvents) start->liquid_waste sharps_waste Sharps Waste (e.g., needles, syringes) start->sharps_waste solid_container Labeled Solid Waste Container (HDPE) solid_waste->solid_container liquid_container Labeled Liquid Waste Container (Chemically Compatible) liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container storage_area Designated Satellite Accumulation Area (Secondary Containment) solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup Arrange for EHS Pickup storage_area->ehs_pickup final_disposal Professional Hazardous Waste Disposal ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kisspeptin-10
Reactant of Route 2
Reactant of Route 2
Kisspeptin-10

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.